Product packaging for Thiamine Disulfide(Cat. No.:CAS No. 67-16-3)

Thiamine Disulfide

Cat. No.: B1682795
CAS No.: 67-16-3
M. Wt: 562.7 g/mol
InChI Key: GFEGEDUIIYDMOX-BMJUYKDLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34N8O4S2 B1682795 Thiamine Disulfide CAS No. 67-16-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67-16-3

Molecular Formula

C24H34N8O4S2

Molecular Weight

562.7 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide

InChI

InChI=1S/C24H34N8O4S2/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30)/b21-15-,22-16-

InChI Key

GFEGEDUIIYDMOX-BMJUYKDLSA-N

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C

Appearance

Solid powder

melting_point

177.0 °C

Other CAS No.

67-16-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methylvinylene))bis(N-((4-amino-2-methyl-5-pyrimidinyl)-methyl)formamide)
thiamine disulfide
thiamine disulphide

Origin of Product

United States

Foundational & Exploratory

The Genesis of Enhanced Thiamine: A Technical Guide to the History and Discovery of Thiamine Disulfide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (Vitamin B1) is an essential micronutrient critical for carbohydrate metabolism and neurological function. However, its hydrophilic nature limits its bioavailability. This technical guide provides an in-depth exploration of the history, discovery, and biochemical characteristics of thiamine disulfide derivatives, a class of lipophilic compounds designed to overcome the absorption limitations of thiamine. This document details the pivotal discoveries, presents comparative quantitative data, outlines key experimental protocols, and illustrates the metabolic pathways of these enhanced thiamine prodrugs.

A Historical Journey: From Garlic to a New Class of Therapeutics

The quest for more effective forms of thiamine began in the mid-20th century, driven by the need to treat and prevent beriberi, a severe thiamine deficiency disorder.

The Discovery of Allithiamine: A Natural Blueprint

In the 1950s, a team of Japanese scientists, including M. Fujiwara, made a groundbreaking discovery in garlic (Allium sativum)[1]. They identified a lipid-soluble substance that exhibited thiamine activity in vivo but did not react like thiamine in standard in vitro tests. This compound was named allithiamine , a disulfide derivative formed from the reaction of allicin (a compound in garlic) and thiamine[1][2]. Allithiamine's enhanced lipophilicity allowed for significantly better absorption from the gastrointestinal tract compared to water-soluble thiamine salts. This discovery laid the foundation for the development of synthetic this compound derivatives.

The Rise of Synthetic Derivatives: Sulbutiamine and Fursultiamine

Inspired by the structure and properties of allithiamine, researchers in Japan began to synthesize a series of this compound derivatives with the goal of improving bioavailability and therapeutic efficacy[3]. This led to the development of several key compounds:

  • Sulbutiamine (isobutyryl this compound): Developed in the 1960s, sulbutiamine is a synthetic dimer of two thiamine molecules linked by a disulfide bridge and esterified with isobutyryl groups[4][5]. Its high lipophilicity allows it to readily cross the blood-brain barrier[3]. It was initially developed for the treatment of beriberi and later investigated for its effects on asthenia (chronic fatigue)[4][6].

  • Fursultiamine (thiamine tetrahydrofurfuryl disulfide - TTFD): Another key derivative synthesized during this period, fursultiamine, features a tetrahydrofurfuryl group attached to the disulfide bond[7]. This modification also confers high lipid solubility, leading to improved absorption and tissue distribution.

These synthetic derivatives proved to be effective prodrugs, delivering thiamine more efficiently to cells and tissues throughout the body.

Quantitative Analysis of this compound Derivatives

The primary advantage of this compound derivatives lies in their superior pharmacokinetic profiles compared to thiamine hydrochloride. This section presents quantitative data from comparative bioavailability studies and clinical trials.

Physicochemical Properties

The lipophilic nature of this compound derivatives is a key determinant of their enhanced bioavailability.

CompoundMolecular FormulaMolar Mass ( g/mol )Lipophilicity (LogP)
ThiamineC₁₂H₁₇N₄OS⁺265.36Low
AllithiamineC₁₅H₂₂N₄O₂S₂370.5High
SulbutiamineC₃₂H₄₆N₈O₆S₂702.89Very High
FursultiamineC₁₇H₂₆N₄O₃S₂398.55High
Comparative Pharmacokinetic Parameters

Studies have demonstrated the enhanced absorption and higher plasma concentrations of thiamine achieved with disulfide derivatives.

DerivativeDoseCmax (nmol/L)tmax (h)AUC (nmol·h/L)Bioavailability vs. ThiamineReference
This compound100 mg~150~2.5~800Low[8]
Fursultiamine100 mg~250~1.5~1200Moderate[8][9]
Benfotiamine (S-acyl derivative for comparison)100 mg~450~1.0~2000High[8]
Thiamine Hydrochloride100-1500 mgDose-dependent, non-linear increase~1-2Dose-dependent, non-linear increaseBaseline[10]

Note: Direct comparative pharmacokinetic data for allithiamine is limited in the reviewed literature. Benfotiamine, a lipid-soluble S-acyl derivative, is included for a broader comparison of lipophilic thiamine prodrugs.

Clinical Efficacy of Sulbutiamine in Asthenia and Fatigue

Sulbutiamine has been studied for its potential to alleviate fatigue in various conditions.

Study PopulationDosageDurationPrimary Outcome MeasureResultsReference
Chronic Post-infectious Fatigue (n=326)400-600 mg/day28 daysMultidimensional Fatigue Inventory (MFI)No significant overall difference from placebo. Transient improvement in women at 600 mg on day 7 (p < 0.01).[11]
Multiple Sclerosis-related Fatigue (n=26)400 mg/day60 daysFatigue Impact Scale (FIS)Significant reduction in total FIS score (from 77 to 60.5, p < 0.01) and on physical, cognitive, and psychosocial subscales.[12]
AstheniaNot specifiedNot specifiedClinical improvementReported to be effective in treating asthenia.[6][13]

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the opening of the thiazole ring of thiamine in an alkaline solution to form the thiol form, followed by an oxidation reaction that creates the disulfide bond.

The following is a representative protocol for the synthesis of fursultiamine, based on information from patent literature[14].

  • Preparation of Thiol-form Thiamine: Dissolve thiamine hydrochloride in an aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide) to facilitate the opening of the thiazole ring and formation of the sodium or potassium salt of the thiol form of thiamine.

  • Oxidation and Condensation: To the solution of thiol-form thiamine, add a tetrahydrofurfurylthiosulfate solution. The reaction is typically carried out at a controlled temperature (e.g., 20-30°C) with stirring for several hours.

  • Isolation and Purification: The crude fursultiamine product precipitates out of the reaction mixture. It is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures).

Allithiamine is formed through the reaction of allicin and thiamine[1][2]. A laboratory synthesis can be performed as follows, with modifications from the method described by Matsukawa et al.[5]:

  • Extraction of Allicin: Crush fresh garlic and extract with a suitable solvent (e.g., ethanol) to obtain a solution containing allicin.

  • Reaction with Thiamine: Combine the allicin extract with a solution of thiamine hydrochloride. The reaction proceeds to form allithiamine.

  • Purification: Allithiamine can be purified from the reaction mixture using chromatographic techniques, such as semi-preparative reversed-phase HPLC[5].

Evaluation of Thiamine Status: Erythrocyte Transketolase Activity (ETKAC) Assay

A key functional assay to determine the biological activity of thiamine and its derivatives is the measurement of erythrocyte transketolase activity. A detailed protocol for this assay has been established to promote harmonization across laboratories[15][16].

  • Sample Preparation: Obtain whole blood samples and prepare erythrocyte hemolysates.

  • Basal Activity Measurement: The basal activity of transketolase is measured by monitoring the rate of NADH oxidation at 340 nm in a reaction mixture containing the hemolysate and the substrates ribose-5-phosphate.

  • Stimulated Activity Measurement: A parallel reaction is run with the addition of excess thiamine diphosphate (TDP), the active coenzyme form of thiamine. This measures the maximum potential transketolase activity.

  • Calculation of ETKAC: The activity coefficient is calculated as the ratio of stimulated activity to basal activity. A higher ETKAC value indicates a greater degree of thiamine deficiency.

Signaling Pathways and Mechanisms of Action

This compound derivatives act as prodrugs that are metabolized intracellularly to thiamine. Their enhanced efficacy is attributed to their lipophilicity, allowing for passive diffusion across cell membranes, including the blood-brain barrier.

Intracellular Reduction of the Disulfide Bond

Once inside the cell, the disulfide bond of these derivatives is reduced to yield two molecules of the thiol form of thiamine or a thiamine derivative. This reduction is primarily catalyzed by the glutathione and thioredoxin reductase systems[10][17][18].

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_reduction Reduction Systems ThiamineDisulfide This compound Derivative ThiamineDisulfide_in This compound Derivative ThiamineDisulfide->ThiamineDisulfide_in Passive Diffusion ThiolThiamine Thiol-form Thiamine (x2) ThiamineDisulfide_in->ThiolThiamine Reduction GSH_Sys Glutathione System (GSH, GR) GSH_Sys->ThiamineDisulfide_in Trx_Sys Thioredoxin System (Trx, TrxR) Trx_Sys->ThiamineDisulfide_in

Figure 1: Cellular uptake and reduction of this compound derivatives.

The lipophilic this compound derivative crosses the cell membrane via passive diffusion. Intracellularly, the disulfide bond is reduced by the glutathione and thioredoxin systems, releasing two molecules of the thiol form of thiamine.

Thiamine Phosphorylation and Metabolic Integration

Following reduction, the thiol form of thiamine is converted to thiamine, which is then phosphorylated to its active coenzyme forms: thiamine pyrophosphate (TPP) and thiamine triphosphate (TTP). TPP is an essential cofactor for key enzymes in carbohydrate metabolism.

G ThiolThiamine Thiol-form Thiamine Thiamine Thiamine ThiolThiamine->Thiamine Ring Closure TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Thiamine Pyrophosphokinase TTP Thiamine Triphosphate (TTP) TPP->TTP TDP Kinase Metabolism Carbohydrate Metabolism (e.g., Krebs Cycle, Pentose Phosphate Pathway) TPP->Metabolism Cofactor for Enzymes (e.g., Transketolase, PDH)

Figure 2: Intracellular conversion of thiamine to its active coenzyme forms.

The thiol form of thiamine undergoes ring closure to form thiamine, which is then sequentially phosphorylated to TPP and TTP. TPP acts as a vital coenzyme in central metabolic pathways.

Conclusion

The discovery of allithiamine in garlic sparked a revolution in our understanding of thiamine bioavailability, leading to the development of synthetic this compound derivatives like sulbutiamine and fursultiamine. These lipophilic prodrugs have demonstrated superior pharmacokinetic profiles compared to conventional thiamine salts, enabling more effective delivery of this essential vitamin to target tissues, including the brain. The intracellular reduction of these compounds by the glutathione and thioredoxin systems ensures the efficient release of thiamine for its subsequent conversion to active coenzymes. This in-depth understanding of the history, quantitative characteristics, and metabolic pathways of this compound derivatives provides a solid foundation for further research and development in this important area of nutritional pharmacology and drug discovery.

References

The Contrasting Mechanisms of Action: Thiamine vs. Thiamine Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the distinct mechanisms of action of thiamine (Vitamin B1) and its disulfide derivatives. By elucidating the differences in their absorption, cellular uptake, and subsequent metabolic pathways, this document aims to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development. The superior bioavailability of thiamine disulfide derivatives offers a compelling advantage in therapeutic applications, a key focus of this analysis.

Introduction: The Significance of Thiamine and its Derivatives

Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for a multitude of enzymes crucial for carbohydrate and amino acid metabolism.[1][2] Its deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome. However, the therapeutic efficacy of standard thiamine hydrochloride is often hampered by its dose-dependent and saturable absorption mechanism.[3][4][5][6] This limitation has spurred the development of lipid-soluble this compound derivatives, which exhibit enhanced bioavailability.[2][3][4][5][6][7][8][9] This guide provides a detailed comparison of the mechanisms of action of thiamine and this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Comparative Pharmacokinetics and Bioavailability

The fundamental difference between thiamine and its disulfide derivatives lies in their intestinal absorption. This compound's lipophilic nature allows it to circumvent the rate-limited active transport system that governs thiamine uptake, leading to significantly higher plasma concentrations.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of thiamine and its disulfide derivatives from various studies.

CompoundDoseCmax (Peak Plasma Concentration)Tmax (Time to Peak Concentration)AUC (Area Under the Curve)BioavailabilityReference
Thiamine Hydrochloride 100 mg---3.7% - 5.3%[6]
Thiamine Hydrochloride 500 mg--Nonlinear increase from 100 mg-[10][11][12][13]
Thiamine Hydrochloride 1500 mg--Nonlinear increase from 500 mg-[10][11][12][13]
Thiamine Tetrahydrofurfuryl Disulfide (TTFD) 100 mg~10x baseline thiamine level--High[7][8][14]
Fursultiamine (Thiamine Tetrahydrofurfuryl Disulfide) --->300% increase vs. thiamine nitrateSignificantly higher than thiamine nitrate[8]
Benfotiamine 100 mgHigher than Fursultiamine and this compoundFaster than Fursultiamine and this compoundSignificantly higher than Fursultiamine and this compoundHighest among the three[2][15]
Fursultiamine 100 mgIntermediateSlower than BenfotiamineIntermediateHigher than this compound[1][2][15]
This compound 100 mgLowest of the three derivatives-Lowest of the three derivativesLowest among the three derivatives[1][2][15]

Mechanism of Action: A Detailed Comparison

The journey of thiamine and this compound from ingestion to cellular utilization involves distinct pathways, which are visualized in the diagrams below.

Intestinal Absorption

Thiamine absorption is a dual process. At low physiological concentrations, it is actively transported across the intestinal brush border membrane by thiamine transporters (THTR1 and THTR2).[1][15][16] This carrier-mediated process is saturable, meaning that at higher doses, the absorption efficiency decreases.[3][4][5][6] At pharmacological doses, a component of passive diffusion contributes to its uptake.[1][6][12][15][17]

In contrast, this compound, being lipid-soluble, is primarily absorbed through passive diffusion across the intestinal cell membrane.[2][3][4][5][10] This non-saturable mechanism allows for a greater amount of the compound to be absorbed, especially at higher doses, leading to its superior bioavailability.[3][4][5]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Thiamine Thiamine ThTr1_2 Thiamine Transporters (THTR1/THTR2) Thiamine->ThTr1_2 Active Transport (Saturable) Thiamine_Disulfide This compound Thiamine_Disulfide_in_cell This compound Thiamine_Disulfide->Thiamine_Disulfide_in_cell Passive Diffusion (Non-saturable) Thiamine_in_cell Thiamine ThTr1_2->Thiamine_in_cell Thiamine_in_blood Thiamine Thiamine_in_cell->Thiamine_in_blood Transport Reduction Reduction (Glutathione/Thioredoxin) Thiamine_Disulfide_in_cell->Reduction Reduction->Thiamine_in_cell

Figure 1: Intestinal Absorption of Thiamine vs. This compound
Cellular Uptake and Metabolism

Once in the bloodstream, thiamine is transported into various cells by the same thiamine transporters, THTR1 and THTR2.[1][15][16] Inside the cell, thiamine is phosphorylated to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase (TPK).[1][15][18][19][20][21] TPP then acts as a vital coenzyme for enzymes in the mitochondria and cytosol that are central to energy metabolism.[1][2][10][22]

This compound, after absorption, is present in the blood and readily enters cells due to its lipophilicity. Within the cell, it is rapidly reduced to two molecules of thiamine. This reduction is catalyzed by the glutathione and thioredoxin systems.[2][22][23][24] The resulting thiamine molecules then enter the same metabolic pathway as dietary thiamine, being converted to TPP.

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Thiamine_Disulfide_extra This compound Thiamine_Disulfide_cyto This compound Thiamine_Disulfide_extra->Thiamine_Disulfide_cyto Passive Diffusion Thiamine_extra Thiamine ThTr1_2 THTR1/THTR2 Thiamine_extra->ThTr1_2 Thiamine_cyto Thiamine ThTr1_2->Thiamine_cyto Reduction Reduction (GSH/Trx) Thiamine_Disulfide_cyto->Reduction TPK Thiamine Pyrophosphokinase (TPK) Thiamine_cyto->TPK ATP -> AMP Reduction->Thiamine_cyto TPP_cyto Thiamine Pyrophosphate (TPP) TPK->TPP_cyto TPP_mito TPP TPP_cyto->TPP_mito Transport Energy_Metabolism Energy Metabolism (e.g., PDH, α-KGDH) TPP_mito->Energy_Metabolism Coenzyme

Figure 2: Cellular Uptake and Metabolic Activation
Role of Thiol Redox Systems and Nrf2 Activation

A significant aspect of the mechanism of this compound is its interaction with cellular redox systems. The reduction of the disulfide bond is crucial for the release of active thiamine. Studies have shown that both the glutathione and thioredoxin systems can efficiently reduce this compound derivatives.[23][24]

Furthermore, this compound derivatives have been observed to increase the nuclear levels of Nuclear factor erythroid 2-related factor 2 (Nrf2).[23][24] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This activation of the Nrf2 pathway may contribute to the therapeutic effects of thiamine disulfides beyond simple thiamine repletion, offering a potential mechanism for antioxidant and anti-inflammatory actions.

cluster_cytosol Cytosol cluster_nucleus Nucleus Thiamine_Disulfide This compound GSH GSH Thiamine_Disulfide->GSH Reduction Trx Trx-(SH)₂ Thiamine_Disulfide->Trx Reduction Nrf2_Keap1 Nrf2-Keap1 Complex Thiamine_Disulfide->Nrf2_Keap1 Induces Dissociation GR Glutathione Reductase GR->GSH NADPH -> NADP+ TrxR Thioredoxin Reductase TrxR->Trx NADPH -> NADP+ Thiamine_thiol Thiamine (thiol form) GSH->Thiamine_thiol Trx->Thiamine_thiol Nrf2_active Active Nrf2 Nrf2_Keap1->Nrf2_active Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

Figure 3: Redox Cycling and Nrf2 Activation by this compound

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the mechanisms of thiamine and this compound.

Quantification of Thiamine and its Esters in Whole Blood by HPLC

This method is essential for pharmacokinetic studies.

  • Principle: Thiamine and its phosphate esters are extracted from whole blood, derivatized to fluorescent thiochrome derivatives, separated by reverse-phase high-performance liquid chromatography (HPLC), and quantified by a fluorescence detector.[7][16][18][19][25][26]

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Lyse the red blood cells with deionized water.

    • Precipitate proteins by adding trichloroacetic acid (TCA).[7][16][18]

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • Add an alkaline solution of potassium ferricyanide to the supernatant to oxidize thiamine and its esters to their corresponding thiochrome derivatives.[7][18][19]

  • HPLC Analysis:

    • Inject the derivatized sample into a reverse-phase C18 HPLC column.

    • Use a gradient elution with a mobile phase typically consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Detect the separated thiochrome derivatives using a fluorescence detector with excitation and emission wavelengths around 365 nm and 435 nm, respectively.

  • Quantification:

    • Generate a standard curve using known concentrations of thiamine, thiamine monophosphate (TMP), and thiamine pyrophosphate (TPP).

    • Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

start Whole Blood Sample protein_precipitation Protein Precipitation (e.g., TCA) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Derivatization (Potassium Ferricyanide) supernatant->derivatization hplc HPLC Separation (Reverse-Phase C18) derivatization->hplc detection Fluorescence Detection (Ex: ~365nm, Em: ~435nm) hplc->detection quantification Quantification (Standard Curve) detection->quantification end Thiamine & Esters Concentrations quantification->end

Figure 4: Workflow for HPLC Analysis of Thiamine in Blood
Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict intestinal drug absorption.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. The transport of a compound from the apical (lumen) to the basolateral (blood) side is measured.[4][5][27][28]

  • Methodology:

    • Cell Culture: Culture Caco-2 cells in appropriate media. Seed the cells onto permeable supports in transwell plates and allow them to differentiate for approximately 21 days to form a confluent monolayer.

    • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the tight junctions. A high TEER value indicates a well-formed monolayer.

    • Transport Experiment (Apical to Basolateral):

      • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

      • Add the test compound (thiamine or this compound) to the apical chamber.

      • At specified time points, collect samples from the basolateral chamber.

    • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as HPLC or LC-MS/MS.

    • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.

Thioredoxin and Glutathione Reductase Activity Assays

These assays are used to determine the enzymatic reduction of this compound.

  • Principle: The activity of these reductases is typically measured spectrophotometrically by monitoring the consumption of NADPH.

  • Thioredoxin Reductase (TrxR) Assay:

    • The assay mixture contains NADPH, the cell lysate or purified enzyme, and a substrate like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[3][17][29]

    • TrxR catalyzes the reduction of DTNB by NADPH, producing 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

    • The rate of increase in absorbance at 412 nm is proportional to the TrxR activity.

  • Glutathione Reductase (GR) Assay:

    • The assay mixture contains NADPH, the cell lysate or purified enzyme, and oxidized glutathione (GSSG).[9][23][24][30][31]

    • GR catalyzes the reduction of GSSG to GSH at the expense of NADPH.

    • The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm, which is proportional to the GR activity.

Nrf2 Activation Assay

This assay determines if a compound can induce the Nrf2 antioxidant response pathway.

  • Principle: An ELISA-based method is used to detect the binding of activated Nrf2 from nuclear extracts to its consensus DNA binding site (the Antioxidant Response Element, ARE).[6][32][33][34]

  • Methodology:

    • Cell Treatment: Treat cells with the test compound (e.g., a this compound derivative).

    • Nuclear Extraction: Isolate the nuclear proteins from the treated cells.

    • ELISA:

      • A 96-well plate is pre-coated with a double-stranded DNA oligonucleotide containing the ARE.

      • Add the nuclear extracts to the wells, allowing any activated Nrf2 to bind to the ARE.

      • Wash away unbound proteins.

      • Add a primary antibody specific for Nrf2.

      • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Add a colorimetric substrate for the enzyme and measure the absorbance. The intensity of the color is proportional to the amount of activated Nrf2.

Conclusion

The distinct mechanisms of action of thiamine and this compound have significant implications for their therapeutic use. Thiamine's reliance on a saturable active transport system can limit its oral bioavailability, particularly at higher therapeutic doses. This compound, with its enhanced lipophilicity, bypasses this rate-limiting step through passive diffusion, resulting in superior absorption and higher systemic thiamine levels.

Furthermore, the interaction of this compound with the cellular thiol redox systems and its ability to activate the Nrf2 antioxidant pathway suggest a broader spectrum of activity than simple thiamine repletion. These properties make this compound and its derivatives promising candidates for the treatment of thiamine deficiency-related disorders and potentially other conditions associated with oxidative stress. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of these valuable therapeutic agents.

References

An In-Depth Technical Guide to the Cellular Uptake and Metabolic Pathways of Thiamine Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine disulfide, a lipophilic derivative of vitamin B1, presents a unique mechanism of cellular entry and subsequent metabolic activation compared to its water-soluble counterpart, thiamine hydrochloride. This enhanced lipid solubility facilitates passive diffusion across cellular membranes, circumventing the saturable active transport systems required for thiamine. Once intracellular, this compound undergoes a reductive cleavage of its disulfide bond, primarily mediated by the thioredoxin and glutathione reductase systems, to release two molecules of thiamine. This liberated thiamine is then available for phosphorylation by thiamine pyrophosphokinase to its biologically active coenzyme form, thiamine pyrophosphate (TPP). TPP is an indispensable cofactor for key enzymes in carbohydrate and amino acid metabolism. This guide provides a comprehensive overview of the cellular uptake, metabolic conversion, and relevant experimental methodologies for studying this compound, offering valuable insights for researchers in nutrition, pharmacology, and drug development.

Cellular Uptake of this compound

The primary advantage of this compound lies in its enhanced cellular uptake, which is attributed to its increased lipophilicity compared to thiamine hydrochloride. This property allows it to traverse the lipid bilayer of cell membranes via passive diffusion.[1][2] This mechanism bypasses the carrier-mediated active transport systems, namely thiamine transporter-1 (THTR-1) and thiamine transporter-2 (THTR-2), which are responsible for the uptake of free thiamine and are subject to saturation.[3]

The Caco-2 cell line, a widely used in vitro model for intestinal absorption, has been instrumental in studying the transport of various compounds. For lipophilic molecules like this compound, transport across Caco-2 cell monolayers is predominantly governed by passive diffusion, which is influenced by the compound's lipophilicity and molecular weight.[4][5] While specific kinetic parameters like a Michaelis-Menten constant (Km) are not applicable to passive diffusion, the apparent permeability coefficient (Papp) can be experimentally determined to quantify the rate of transport. At high concentrations, the transport of even water-soluble thiamine across Caco-2 cells is dominated by passive diffusion.[6]

Intracellular Metabolic Pathways

Following its entry into the cell, this compound must be converted to the biologically active thiamine pyrophosphate (TPP). This process involves a two-step metabolic pathway: reduction of the disulfide bond and subsequent pyrophosphorylation of the resulting thiamine molecules.

Reduction of this compound to Thiamine

The critical step in the activation of this compound is the reductive cleavage of the disulfide bond. This reaction is catalyzed by intracellular thiol-disulfide oxidoreductase systems, primarily the thioredoxin (Trx) and glutathione (Grx) systems.[7][8][9]

  • The Thioredoxin System: This system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, plays a major role in reducing this compound. TrxR can directly reduce this compound or act in concert with Trx.[7][8][9]

  • The Glutathione System: The glutathione system, which includes glutathione reductase (GR), glutathione (GSH), and glutaredoxin (Grx), also contributes to the reduction of this compound.[7][10]

The enzymatic reduction of disulfide-type thiamine derivatives has been demonstrated in various tissues, with the liver being a primary site.[11]

Pyrophosphorylation of Thiamine to Thiamine Pyrophosphate (TPP)

Once reduced to free thiamine, it is then pyrophosphorylated to form the active coenzyme, thiamine pyrophosphate (TPP). This reaction is catalyzed by the cytosolic enzyme thiamine pyrophosphokinase-1 (TPK1) and requires ATP and magnesium.[12][13][14]

The activity of TPK1 is subject to regulation, including feedback inhibition by its product, TPP. This regulatory mechanism is crucial for maintaining TPP homeostasis within the cell.[15] Deficiencies in TPK1 activity can lead to impaired pyruvate oxidation and neurological disorders.[2]

The overall intracellular metabolic pathway is depicted in the following diagram:

This compound Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Thiamine Disulfide_ext This compound Thiamine Disulfide_int This compound Thiamine Disulfide_ext->Thiamine Disulfide_int Passive Diffusion Thiamine Thiamine Thiamine Disulfide_int->Thiamine Reduction TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Thiamine->TPP Pyrophosphorylation TrxR Thioredoxin Reductase (TrxR) TrxR->Thiamine Disulfide_int e- NADP NADP+ TrxR->NADP GR Glutathione Reductase (GR) GR->Thiamine Disulfide_int e- GR->NADP TPK1 Thiamine Pyrophosphokinase-1 (TPK1) TPK1->Thiamine AMP AMP TPK1->AMP NADPH NADPH NADPH->TrxR NADPH->GR ATP ATP ATP->TPK1

Cellular uptake and metabolism of this compound.

Quantitative Data

The enhanced bioavailability of this compound derivatives leads to increased intracellular concentrations of thiamine and its active form, TPP.

ParameterThis compound DerivativeCell Line/TissueFold Increase vs. ControlReference
Intracellular Thiamine Sulbutiamine (250 µM)-~2-fold (24h)[16]
Intracellular TPP Sulbutiamine (250 µM)-~2-fold (24h)[16]
Bioavailability This compoundHuman VolunteersLowest among tested lipophilic derivatives[17][18]
Exercise Endurance Thiamine Tetrahydrofurfuryl Disulfide (TTFD)MiceDose-dependent increase[19]
Muscle Glycogen Thiamine Tetrahydrofurfuryl Disulfide (TTFD)MiceSignificantly elevated[19]

Experimental Protocols

Measurement of Intracellular Thiamine and its Phosphates by HPLC

This protocol outlines a general method for the quantification of thiamine and its phosphorylated derivatives in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

4.1.1. Sample Preparation

  • Cell Lysate/Homogenate Preparation: Homogenize tissues or lyse cells in a cold acidic buffer (e.g., 0.1 N HCl) to extract thiamine derivatives and prevent degradation.

  • Protein Precipitation: Add trichloroacetic acid (TCA) to a final concentration of 5-10% to precipitate proteins. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the thiamine derivatives.

4.1.2. Thiochrome Derivatization

  • Alkaline Oxidation: Mix the supernatant with an alkaline solution of potassium ferricyanide. This reaction oxidizes thiamine and its phosphate esters to their highly fluorescent thiochrome derivatives.[20][21]

  • Stabilization: The reaction is stopped, and the fluorescence is stabilized, often by the addition of a suitable reagent.

4.1.3. HPLC Analysis

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used for separation.

  • Detection: A fluorescence detector is used with an excitation wavelength of approximately 375 nm and an emission wavelength of around 435 nm.[22]

  • Quantification: The concentration of each thiamine derivative is determined by comparing the peak area or height to that of known standards.[23]

A workflow for this process is illustrated below:

HPLC Workflow Sample Biological Sample (Cells or Tissue) Homogenization Homogenization/Lysis in Acidic Buffer Sample->Homogenization Precipitation Protein Precipitation (TCA) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Thiochrome Derivatization (Alkaline Potassium Ferricyanide) Supernatant->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Detection Fluorescence Detection (Ex: 375 nm, Em: 435 nm) HPLC->Detection Quantification Quantification against Standards Detection->Quantification

Workflow for HPLC analysis of thiamine derivatives.
Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH.

4.2.1. Reagents and Materials

  • Assay Buffer (e.g., phosphate buffer with EDTA)

  • DTNB solution

  • NADPH solution

  • TrxR specific inhibitor (to differentiate TrxR activity from other DTNB-reducing enzymes)

  • Sample (cell lysate or tissue homogenate)

  • 96-well microplate

  • Microplate reader

4.2.2. Procedure

  • Sample Preparation: Prepare cell or tissue lysates in cold assay buffer. Centrifuge to remove debris and determine the protein concentration of the supernatant.[7][12]

  • Assay Setup: In a 96-well plate, prepare duplicate sets of wells for each sample. One set will measure total DTNB reduction, and the other will measure the background in the presence of a TrxR inhibitor.[11][15]

  • Reaction Initiation: Add the reaction mix containing DTNB and NADPH to all wells.[7][15]

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of TNB formation.[7]

  • Calculation: The TrxR-specific activity is calculated by subtracting the rate of the inhibitor-containing wells from the rate of the wells without the inhibitor.[11]

TrxR Assay Workflow Sample Cell/Tissue Lysate Setup Prepare Duplicate Wells (+/- TrxR Inhibitor) Sample->Setup Reaction Add Reaction Mix (DTNB + NADPH) Setup->Reaction Measurement Measure Absorbance at 412 nm (Kinetics) Reaction->Measurement Calculation Calculate TrxR-Specific Activity Measurement->Calculation

Workflow for the thioredoxin reductase activity assay.
Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay

This is a functional assay to assess thiamine status by measuring the activity of the TPP-dependent enzyme transketolase in erythrocytes.

4.3.1. Principle The assay measures the rate of NADH oxidation, which is coupled to the transketolase reaction. The activity is measured with and without the addition of exogenous TPP. The ratio of TPP-stimulated activity to basal activity gives the activity coefficient (ETKAC).[24][25]

4.3.2. Procedure

  • Sample Preparation: Prepare a hemolysate from washed erythrocytes.

  • Assay Reaction: Set up parallel reactions for each sample, one with and one without the addition of TPP. The reaction mixture contains the substrates for the coupled enzyme reactions and NADH.

  • Measurement: Monitor the decrease in absorbance at 340 nm due to NADH oxidation.

  • Calculation: Calculate the ETKAC as the ratio of the rate of the TPP-containing reaction to the rate of the reaction without added TPP. An ETKAC of <1.15 is considered normal, 1.15-1.25 indicates marginal deficiency, and >1.25 suggests thiamine deficiency.[25]

Conclusion

This compound offers a distinct advantage over thiamine hydrochloride due to its enhanced cellular uptake via passive diffusion. Its intracellular metabolism to the active coenzyme TPP is a well-defined process involving reduction by the thioredoxin and glutathione systems, followed by pyrophosphorylation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular and metabolic effects of this compound and its derivatives. A thorough understanding of these pathways is essential for the development of novel therapeutic strategies targeting conditions associated with thiamine deficiency and for optimizing the delivery of this vital nutrient.

References

Thiamine Disulfide's Role in Mitochondrial Function and Energy Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1) is a critical cofactor for several key enzymes involved in mitochondrial energy metabolism. Its deficiency is linked to impaired cellular respiration and a range of pathologies. Thiamine disulfide, a lipophilic derivative of thiamine, offers enhanced bioavailability and presents a promising therapeutic avenue for conditions associated with mitochondrial dysfunction. This technical guide provides an in-depth analysis of the role of this compound and its derivatives, such as sulbutiamine and fursultiamine, in mitochondrial function and energy production. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Introduction: The Critical Role of Thiamine in Mitochondrial Bioenergetics

Mitochondria, the powerhouses of the cell, are central to energy production through oxidative phosphorylation. Thiamine, in its active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for pivotal mitochondrial enzymes that fuel the Krebs cycle and link glycolysis to aerobic respiration.[1][2]

The two most notable TPP-dependent enzymes within the mitochondria are:

  • Pyruvate Dehydrogenase Complex (PDH): This complex catalyzes the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA, the primary substrate for the Krebs cycle.[3][4]

  • α-Ketoglutarate Dehydrogenase Complex (KGDHC): This enzyme complex is a key rate-limiting step in the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[3][5]

Deficiency in thiamine leads to reduced activity of these enzymes, resulting in impaired glucose oxidation, decreased ATP synthesis, and the accumulation of lactate, leading to cellular energy crisis and oxidative stress.[1][6] This is particularly detrimental in high-energy-demand tissues such as the brain and heart.[1]

This compound and Its Derivatives: Enhancing Bioavailability

Thiamine hydrochloride, the common form of vitamin B1, is water-soluble and its absorption is limited by saturable transporters in the intestine. To overcome this limitation, lipid-soluble derivatives of thiamine, such as this compound, have been developed. This compound and its analogues, including sulbutiamine and fursultiamine, exhibit increased lipophilicity, allowing them to passively diffuse across cell membranes, thereby achieving higher intracellular and intramitochondrial concentrations of thiamine.[7][8]

Once inside the cell, these disulfide derivatives are reduced to thiamine, which is then pyrophosphorylated to the active coenzyme TPP.[7] This enhanced delivery of thiamine to the mitochondria makes these compounds promising therapeutic agents for correcting thiamine deficiency-related mitochondrial dysfunction.

Quantitative Effects of this compound Derivatives on Mitochondrial Function

The following tables summarize the quantitative data from studies investigating the effects of this compound and its derivatives on key parameters of mitochondrial function.

Table 1: Effect of this compound Derivatives on Mitochondrial Respiration

CompoundCell LineConcentrationParameterChange from ControlReference
This compound Caco-2100 µMBasal RespirationNo significant change[9]
Maximal RespirationNo significant change[9]
Sulbutiamine Caco-2100 µMBasal RespirationDecreased[9]
Maximal RespirationDecreased[9]
Fursultiamine Caco-2100 µMBasal RespirationDecreased[9]
Maximal RespirationDecreased[9]

Table 2: Effect of this compound Derivatives on Glycolysis

CompoundCell LineConcentrationParameterChange from ControlReference
This compound Caco-2100 µMGlycolytic RateNo significant change[9]
Sulbutiamine Caco-2100 µMGlycolytic RateNo significant change[9]
Fursultiamine Caco-2100 µMGlycolytic RateIncreased[9]

Table 3: Effect of Thiamine Deficiency on α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity

Brain RegionDuration of DeficiencyKGDHC ActivityReference
Sub-medial Thalamic Nucleus (SmTN)10 days↓ 52%[10]
Cortex10 days↓ 20%[10]

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives have been shown to modulate intracellular signaling pathways, notably the Nrf2-ARE pathway, which plays a crucial role in the antioxidant defense system.

Nrf2-ARE Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This compound derivatives have been shown to increase the nuclear levels of Nrf2, thereby enhancing the expression of downstream antioxidant enzymes.[9]

Seahorse_Workflow Start Start Seed_Cells Seed Cells in XF Microplate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Assay_Medium Prepare Assay Medium (Glucose, Pyruvate, Glutamine) Incubate_Overnight->Prepare_Assay_Medium Replace_Medium Replace Growth Medium with Assay Medium Prepare_Assay_Medium->Replace_Medium Incubate_1hr Incubate 1 hr at 37°C (non-CO2) Replace_Medium->Incubate_1hr Prepare_Compounds Prepare this compound Derivatives & Mito-Stress Test Compounds Incubate_1hr->Prepare_Compounds Load_Cartridge Load Compounds into Sensor Cartridge Prepare_Compounds->Load_Cartridge Calibrate_Analyzer Calibrate Seahorse Analyzer Load_Cartridge->Calibrate_Analyzer Run_Assay Run Mitochondrial Stress Test Assay Calibrate_Analyzer->Run_Assay Analyze_Data Analyze OCR Data Run_Assay->Analyze_Data End End Analyze_Data->End

References

The Gateway to Bioavailability: An In-depth Technical Guide to the Enzymatic Conversion of Thiamine Disulfide to Active Thiamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiamine, or Vitamin B1, is a critical micronutrient essential for cellular metabolism and neurological function. However, its clinical application can be limited by its poor bioavailability. Thiamine disulfide, a lipid-soluble derivative, overcomes this limitation by facilitating passive diffusion across cell membranes. The therapeutic efficacy of this compound hinges on its intracellular conversion to the active thiol form of thiamine. This technical guide provides a comprehensive overview of the enzymatic machinery responsible for this bioactivation, focusing on the glutathione and thioredoxin systems. Detailed experimental protocols, quantitative data, and visual representations of the key pathways are presented to equip researchers and drug development professionals with the foundational knowledge to investigate and harness this crucial metabolic process.

Introduction: The Significance of this compound Conversion

Thiamine, in its active form as thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes central to carbohydrate and amino acid metabolism.[1][2][3] Thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome.[4] this compound was developed to enhance the bioavailability of thiamine, owing to its increased lipid solubility and ability to permeate biological membranes, including the blood-brain barrier, more effectively than thiamine hydrochloride.[1] The conversion of the disulfide bond back to the active thiol form is therefore a critical step for its biological activity.[1][5] This process is primarily mediated by the cell's thiol redox systems.[6]

The Enzymatic Machinery of this compound Reduction

The reduction of this compound to active thiamine is not the result of a single enzyme but rather the concerted action of two major cellular redox systems: the glutathione (GSH) system and the thioredoxin (Trx) system.[7][6][8]

The Glutathione System

The glutathione system is a cornerstone of cellular antioxidant defense and redox regulation. Its role in reducing this compound involves the following key components:

  • Glutathione (GSH): A tripeptide that is the most abundant low-molecular-weight thiol in cells and can directly reduce disulfide bonds.[5][7][9]

  • Glutathione Reductase (GR): An NADPH-dependent flavoenzyme that maintains a high intracellular ratio of reduced GSH to its oxidized form (GSSG).[7]

  • Glutaredoxin (Grx): Also known as thioltransferase, this enzyme catalyzes thiol-disulfide exchange reactions and has been shown to stimulate the GSH-dependent reduction of this compound derivatives.[7]

The Thioredoxin System

The thioredoxin system is another critical antioxidant system with broad specificity for reducing disulfide bonds in various proteins and small molecules. Its components involved in this compound reduction are:

  • Thioredoxin (Trx): A small, ubiquitous protein with a redox-active dithiol/disulfide in its active site.

  • Thioredoxin Reductase (TrxR): A selenoenzyme that uses NADPH to reduce the oxidized disulfide in Trx. Notably, TrxR has been shown to directly reduce this compound, and this pathway appears to play a major role in the cellular context.[7][6][8]

The enzymatic reduction of this compound is a thiol-disulfide exchange reaction where the disulfide bond of this compound is attacked by a nucleophilic thiol, leading to the formation of two molecules of the active thiol form of thiamine.

Signaling Pathways and Cellular Implications

The enzymatic conversion of this compound has broader implications for cellular signaling and redox homeostasis. The reduction of this compound derivatives can influence the cellular thiol redox state and has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][6] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of cytoprotective genes, including those for NAD(P)H quinone dehydrogenase 1 (NQO1) and Thioredoxin Reductase (TrxR) itself.[7][6] This suggests a potential positive feedback loop where the products of this compound reduction can enhance the very systems responsible for their generation, thereby bolstering the cell's antioxidant capacity.

Thiamine_Disulfide_Reduction_and_Nrf2_Pathway cluster_0 Cellular Environment cluster_1 Glutathione System cluster_2 Thioredoxin System cluster_3 Nrf2 Signaling Pathway Thiamine_Disulfide This compound Active_Thiamine Active Thiamine (Thiol Form) Thiamine_Disulfide->Active_Thiamine Reduction Increased_ROS Increased ROS/ Thiol Modification Active_Thiamine->Increased_ROS modulates GSH GSH GSH->Thiamine_Disulfide GSSG GSSG GSH->GSSG GR Glutathione Reductase (GR) GSSG->GR GR->GSH reduces NADPH_G NADPH NADP_G NADP+ NADPH_G->NADP_G Grx Glutaredoxin (Grx) Grx->GSH stimulates Trx_red Trx-(SH)₂ Trx_red->Thiamine_Disulfide Trx_ox Trx-S₂ Trx_red->Trx_ox TrxR Thioredoxin Reductase (TrxR) Trx_ox->TrxR TrxR->Thiamine_Disulfide Direct Reduction TrxR->Trx_red reduces NADPH_T NADPH NADP_T NADP+ NADPH_T->NADP_T Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Keap1 Keap1 Gene_Expression Increased Expression of Antioxidant Genes (e.g., TrxR, NQO1) ARE->Gene_Expression Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Release Increased_ROS->Nrf2_Keap1 induces Experimental_Workflow_Thiamine_Disulfide_Conversion Start Start: Hypothesis Enzymatic conversion of This compound Cell_Culture Cell Culture/ Tissue Preparation Start->Cell_Culture Lysate_Prep Preparation of Cell/Tissue Lysates Cell_Culture->Lysate_Prep Protein_Quant Protein Quantification (e.g., Bradford Assay) Lysate_Prep->Protein_Quant Enzyme_Assays Enzyme Activity Assays Protein_Quant->Enzyme_Assays TrxR_Assay Thioredoxin Reductase Activity Assay Enzyme_Assays->TrxR_Assay Measure TrxR activity GR_Assay Glutathione Reductase Activity Assay Enzyme_Assays->GR_Assay Measure GR activity Thiol_Assay Total Thiol Assay (Ellman's Reagent) Enzyme_Assays->Thiol_Assay Measure thiol formation Data_Analysis Data Analysis and Interpretation TrxR_Assay->Data_Analysis GR_Assay->Data_Analysis Thiol_Assay->Data_Analysis Conclusion Conclusion on the role of Trx and GSH systems Data_Analysis->Conclusion Logical_Relationship_Thiamine_Bioactivation TD_Admin Administration of This compound Membrane_Perm Passive Diffusion across Cell Membrane TD_Admin->Membrane_Perm Intracellular_TD Intracellular This compound Membrane_Perm->Intracellular_TD Enzymatic_Red Enzymatic Reduction Intracellular_TD->Enzymatic_Red Active_Thiamine Active Thiamine (Thiol Form) Enzymatic_Red->Active_Thiamine via GSH/Trx Systems Phosphorylation Phosphorylation Active_Thiamine->Phosphorylation TPP Thiamine Pyrophosphate (TPP) Phosphorylation->TPP Metabolic_Activity Cofactor for Metabolic Enzymes TPP->Metabolic_Activity

References

An In-depth Technical Guide to the Chemical Structure and Properties of Thiamine Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine disulfide, a synthetic derivative of thiamine (Vitamin B1), presents a compelling case for further investigation in therapeutic development due to its enhanced bioavailability and stability compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside a discussion of its involvement in cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, also known as aneurine disulfide or vitamin B1 disulfide, is a dimeric form of thiamine where two thiamine molecules are linked by a disulfide bond.[1] This structural modification significantly alters its physicochemical properties, leading to increased lipophilicity and stability.

Molecular Structure:

The chemical structure of this compound consists of two pyrimidine rings and two thiazole rings, connected through a disulfide linkage.

Chemical Identification:

IdentifierValue
IUPAC Name N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(2Z)-3-{[(2Z)-2-{N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamido}-5-hydroxypent-2-en-3-yl]disulfanyl}-5-hydroxypent-2-en-2-yl]formamide[2]
CAS Number 67-16-3[3]
Molecular Formula C24H34N8O4S2[3]
Molecular Weight 562.71 g/mol [3]
Synonyms This compound, Thiamine disulphide, Aneurine Disulfide, Bistiamine, TDS, Vitamin B1 Disulfide[4]

Physicochemical Properties

The disulfide bond in this compound imparts greater stability and lipid solubility compared to thiamine hydrochloride, which influences its absorption and distribution in biological systems.[1]

PropertyValueSource(s)
Appearance White crystalline powder or yellow to light brown crystalline solid.[4]
Melting Point 177 °C (with intense yellow coloration)[5][6]
Boiling Point (Predicted) 886.1 ± 65.0 °C[6]
Density (Predicted) 1.1966 g/cm³[6]
Solubility Sparingly soluble in water, with solubility being pH-dependent. Soluble in DMSO and Methanol.[5][6]
Water Solubility at 37°C 37.7 mg/mL (pH 1.2), 3.0 mg/mL (pH 3), 1.33 mg/mL (pH 5), 0.568 mg/mL (pH 7.2)[5]
pKa (Predicted) 14.10 ± 0.10 (strongest acidic)[1][6]
LogP 1.16[3]
Stability More stable than thiamine hydrochloride. Should be stored in a cool, dry place, protected from light.[4]

Biological Properties and Therapeutic Potential

This compound's enhanced lipophilicity allows for passive diffusion across cell membranes, including the blood-brain barrier, leading to increased bioavailability compared to thiamine hydrochloride.[1]

Metabolism and Mechanism of Action: Once absorbed, this compound is reduced to two molecules of free thiamine by disulfide reductases, primarily in the liver and other tissues.[1] This free thiamine is then converted to its active coenzyme form, thiamine pyrophosphate (TPP), which is essential for key enzymes in carbohydrate metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.[1]

Therapeutic Applications: this compound is utilized in the treatment of thiamine deficiency and associated neurological conditions.[2] Its ability to effectively cross the blood-brain barrier makes it a candidate for addressing neurological disorders.[1] Furthermore, it exhibits antioxidant properties and has been investigated for its potential neuroprotective effects in conditions like diabetic neuropathy and Alzheimer's disease.[7]

Signaling Pathway Involvement: The Keap1-Nrf2-ARE Pathway

Recent studies have indicated that this compound can modulate the Keap1-Nrf2 antioxidant response pathway.[6][8] This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

This compound, after being reduced to its thiol form by cellular reducing systems like the thioredoxin and glutathione systems, can influence this pathway.[6][8] It has been shown to increase the nuclear levels of Nrf2 and stimulate the expression and activity of downstream enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and thioredoxin reductase (TrxR).[6][8]

Thiamine_Disulfide_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiamine_Disulfide This compound Thiamine_Thiol Thiamine (thiol form) Thiamine_Disulfide->Thiamine_Thiol Reduction by Thioredoxin/Glutathione Systems Keap1_Nrf2 Keap1-Nrf2 Complex Thiamine_Thiol->Keap1_Nrf2 Modulates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., NQO1, TrxR) ARE->Antioxidant_Genes Activates Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Leads to

Figure 1. Proposed mechanism of this compound in the Keap1-Nrf2 signaling pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of thiamine hydrochloride in an alkaline aqueous solution.[4][8]

Materials:

  • Thiamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Butyl alcohol

  • Methyl alcohol

  • Acetone

  • Deionized water

Procedure:

  • Dissolution: Dissolve 20 parts by weight of thiamine hydrochloride in 25 parts of deionized water.

  • Alkalinization: Prepare a cold solution of 5 parts by weight of sodium hydroxide in 25 parts of water and add it to the thiamine solution while stirring in the cold.

  • Oxidation: Prepare an oxidizing solution of 2.4 parts by weight of sodium hydroxide and 20 parts by weight of potassium ferricyanide in 80 parts of water. Add this solution to the alkaline thiamine mixture while stirring in the cold.

  • Evaporation and Extraction: Evaporate the resulting liquid to dryness. Extract the oxidation product with warm butyl alcohol.

  • Concentration: Evaporate the butyl alcohol solution in vacuo.

  • Crystallization: Dissolve the residue with gentle heating in 25 parts by volume of methyl alcohol. Add 100 parts by volume of acetone and filter the solution. Add further quantities of acetone to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with acetone, and dry under vacuum.

Synthesis_Workflow start Start: Thiamine HCl dissolution Dissolve in H₂O start->dissolution alkalinization Add NaOH solution (cold) dissolution->alkalinization oxidation Oxidize with K₃[Fe(CN)₆] in NaOH solution (cold) alkalinization->oxidation evaporation Evaporate to dryness oxidation->evaporation extraction Extract with warm butyl alcohol evaporation->extraction concentration Evaporate in vacuo extraction->concentration crystallization Dissolve in methanol, add acetone concentration->crystallization isolation Filter, wash, and dry crystallization->isolation end End: this compound isolation->end

Figure 2. General workflow for the synthesis of this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of this compound is reverse-phase HPLC with UV detection.[9]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer. A typical mobile phase could be a mixture of acetonitrile and water containing phosphoric acid.[9] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase or a compatible organic solvent like methanol or DMSO, to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of a this compound reference standard of known purity in the same solvent as the sample.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

Analysis:

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

HPLC_Workflow start Start: this compound Sample sample_prep Sample Preparation: - Weigh sample - Dissolve in solvent - Filter start->sample_prep hplc_analysis HPLC Analysis: - Equilibrate column - Inject standards - Inject sample sample_prep->hplc_analysis standard_prep Standard Preparation: - Prepare stock solution - Create calibration curve standard_prep->hplc_analysis data_analysis Data Analysis: - Identify peak by retention time - Quantify using calibration curve hplc_analysis->data_analysis end End: Concentration of This compound data_analysis->end

Figure 3. Workflow for the HPLC analysis of this compound.

Conclusion

This compound is a chemically and biologically significant derivative of thiamine. Its improved stability and bioavailability make it a valuable compound for therapeutic applications, particularly in the realm of neurology and in combating conditions arising from thiamine deficiency. The ability of this compound to modulate cellular redox signaling pathways, such as the Keap1-Nrf2 system, opens up new avenues for research into its cytoprotective and antioxidant effects. The experimental protocols outlined in this guide provide a foundation for the synthesis and analytical characterization of this compound, facilitating further research and development in this promising area.

References

The Antioxidant Mechanisms of Thiamine Disulfide and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (Vitamin B1), an essential micronutrient, is a critical coenzyme in carbohydrate and energy metabolism. Beyond its well-established coenzymatic role, thiamine and its derivatives, particularly thiamine disulfide and its metabolites, exhibit significant antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, focusing on its direct radical-scavenging activities and its modulation of endogenous antioxidant systems. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to support further research and drug development in this area.

Under physiological conditions, thiamine can undergo a reversible opening of its thiazole ring to form a thiol-bearing molecule. This thiol form is susceptible to oxidation, leading to the formation of this compound.[1][2] This conversion is a key aspect of its antioxidant activity. Several synthetic disulfide derivatives, such as sulbutiamine and fursultiamine, have been developed to enhance the bioavailability of thiamine.[3]

Direct Antioxidant Mechanisms

Thiamine and its phosphorylated form, thiamine diphosphate (TDP), have been shown to directly scavenge reactive oxygen species (ROS). This direct antioxidant action is a crucial first line of defense against oxidative stress.

Radical Scavenging Activity

Thiamine and TDP exhibit potent radical-scavenging activities against superoxide and hydroxyl radicals. The 50% inhibitory concentration (IC₅₀) values, which represent the concentration required to scavenge 50% of the radicals, have been determined for these compounds.

CompoundRadical SpeciesIC₅₀ Value
ThiamineSuperoxide158 µM[4]
Thiamine DiphosphateSuperoxide56 µM[4]
ThiamineHydroxyl Radical8.45 mM[4]
Thiamine DiphosphateHydroxyl Radical1.46 mM[4]

Caption: IC₅₀ values of Thiamine and Thiamine Diphosphate for Superoxide and Hydroxyl Radical Scavenging.

Indirect Antioxidant Mechanisms

This compound and its derivatives also exert their antioxidant effects indirectly by modulating cellular redox systems and activating signaling pathways that lead to the expression of antioxidant enzymes.

Interaction with Thiol Redox Systems

The antioxidant effects of this compound are closely linked to the major cellular thiol redox systems: the glutathione (GSH) system and the thioredoxin (Trx) system. This compound derivatives can be reduced by both systems, with the resulting thiol form being the likely active antioxidant species.[1][2]

  • Glutathione System: The glutathione system, comprising glutathione reductase (GR), glutaredoxin (Grx), and NADPH, can reduce this compound derivatives. While not direct substrates of GR, these disulfides are reduced in the presence of GSH, a reaction accelerated by Grx.[1]

  • Thioredoxin System: The thioredoxin system, consisting of thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, also effectively reduces this compound derivatives. Notably, TrxR can directly reduce these disulfides, a process that is enhanced in the presence of Trx.[1]

Activation of the Nrf2 Signaling Pathway

This compound derivatives have been shown to activate the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[1][5] Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Oxidative or electrophilic stress, or the presence of Nrf2 activators, disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[6][7][8] this compound derivatives promote the nuclear translocation of Nrf2, leading to increased expression of downstream targets like NAD(P)H quinone dehydrogenase 1 (NQO1) and Thioredoxin Reductase (TrxR).[1][2]

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiamine_Disulfide This compound Metabolites Keap1_Nrf2 Keap1-Nrf2 Complex Thiamine_Disulfide->Keap1_Nrf2 disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1 Keap1 (oxidized) Keap1_Nrf2->Keap1 Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome leads to Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Ub Ubiquitin Maf Maf Nrf2_nucleus->Maf dimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (NQO1, TrxR, etc.) ARE->Antioxidant_Genes activates

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

Modulation of Antioxidant Enzyme Activity

Treatment of cells with this compound derivatives leads to an increase in the activity of key antioxidant enzymes. In Caco-2 cells treated with 100 µM of this compound, sulbutiamine, or fursultiamine for 24 hours, the activity of Thioredoxin Reductase (TrxR) was observed to increase.[1]

Treatment (100 µM)Thioredoxin Reductase (TrxR) Activity (% of Control)
Control100%
This compound~120%[1]
Sulbutiamine~130%[1]
Fursultiamine~140%[1]

Caption: Effect of this compound Derivatives on TrxR Activity in Caco-2 Cells.

Protection Against Oxidative Stress

This compound derivatives have demonstrated a protective effect against induced oxidative stress. In Caco-2 cells pretreated with 100 µM of these derivatives for 24 hours, followed by exposure to the oxidant tert-butyl hydroperoxide (TbOOH), a significant reduction in ROS production was observed.[1]

Pretreatment (100 µM)ROS Production (% of Control) after TbOOH treatment
Control + TbOOH100%
This compound + TbOOH~75%[1]
Sulbutiamine + TbOOH~70%[1]
Fursultiamine + TbOOH~65%[1]

Caption: Protective Effect of this compound Derivatives against TbOOH-induced ROS Production.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Measurement of Thioredoxin Reductase (TrxR) Activity

This protocol is adapted from the method described by Tonolo et al.[1]

  • Sample Preparation: Lyse Caco-2 cells and determine the protein concentration of the lysate.

  • Reaction Mixture: In a spectrophotometer cuvette, prepare a reaction mixture containing 0.2 M sodium phosphate buffer (pH 7.4), 5 mM EDTA, and 20 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Initiation: Add 50 µg of protein from the cell lysate to the cuvette.

  • Reaction Start: After a 2-minute pre-incubation, add 0.25 mM NADPH to start the reaction.

  • Measurement: Monitor the increase in absorbance at 412 nm for approximately 10 minutes at 25°C. The rate of DTNB reduction is proportional to the TrxR activity.

Assessment of Intracellular ROS Production (CM-H₂DCFDA Assay)

This protocol is based on the methodology used to assess ROS production in Caco-2 cells.[1]

  • Cell Culture and Treatment: Culture Caco-2 cells in a suitable plate. Treat the cells with 100 µM of this compound derivatives for 24 hours.

  • Probe Loading: Load the cells with 10 µM CM-H₂DCFDA in a suitable buffer and incubate in the dark.

  • Induction of Oxidative Stress: Induce oxidative stress by adding 300 µM tert-butyl hydroperoxide (TbOOH).

  • Measurement: Measure the fluorescence of the oxidized product, DCF, using a fluorescence microplate reader or fluorescence microscope. The fluorescence intensity is proportional to the amount of intracellular ROS.

ROS_Assay_Workflow Start Start: Caco-2 Cell Culture Treatment Treat with Thiamine Disulfide Derivatives (100 µM, 24h) Start->Treatment Loading Load with CM-H₂DCFDA (10 µM) Treatment->Loading Induction Induce Oxidative Stress (300 µM TbOOH) Loading->Induction Measurement Measure DCF Fluorescence Induction->Measurement Result Quantify Intracellular ROS Measurement->Result

Caption: Experimental workflow for intracellular ROS assessment.

Determination of Total Thiol Groups (Ellman's Assay)

This protocol is based on the Ellman's assay for measuring total cellular thiol groups.[1]

  • Cell Lysis: Lyse the treated cells in an ice-cold buffer containing 7.2 M guanidine in 0.2 M Tris–HCl (pH 8.1) and 1 mM EDTA.

  • Reaction: Add 30 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to the cell lysate.

  • Measurement: Monitor the formation of the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) by measuring the absorbance spectrophotometrically at 412 nm.

  • Quantification: The amount of TNB formed is proportional to the total thiol content. Normalize the obtained values to the protein content of the sample.

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol outlines the general steps for assessing Nrf2 nuclear translocation via Western blotting.[1]

  • Cell Fractionation: Following treatment with this compound derivatives, harvest the cells and perform nuclear and cytoplasmic fractionation to separate the proteins from these cellular compartments.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.

  • SDS-PAGE and Transfer: Separate 50 µg of protein from the nuclear fraction on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific for Nrf2.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the Nrf2 band in the nuclear fraction indicates the extent of its translocation.

Western_Blot_Workflow Start Start: Treated Cells Fractionation Nuclear and Cytoplasmic Fractionation Start->Fractionation Quantification Protein Quantification Fractionation->Quantification SDS_PAGE SDS-PAGE (50 µg nuclear protein) Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-Nrf2) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analyze Nrf2 Band Intensity Detection->Analysis

Caption: General workflow for Western blot analysis of Nrf2.

Conclusion

This compound and its metabolites demonstrate a multifaceted antioxidant capacity, acting through both direct radical scavenging and the modulation of crucial cellular antioxidant pathways. Their ability to be reduced by the glutathione and thioredoxin systems, coupled with the activation of the Nrf2 signaling pathway, positions them as significant players in the maintenance of cellular redox homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of these compounds in conditions associated with oxidative stress.

References

A Comprehensive Technical Guide to the Non-Coenzyme Roles of Thiamine Derivatives in Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the non-coenzymatic functions of thiamine (Vitamin B1) and its derivatives, moving beyond their classical role as coenzymes in metabolism. Emerging research reveals their critical involvement in gene regulation, cellular signaling, and responses to stress, offering new avenues for therapeutic intervention.

Thiamine Pyrophosphate (TPP) as a Genetic Regulator: The Riboswitch Story

Beyond its function as a coenzyme, thiamine pyrophosphate (TPP) directly regulates gene expression in bacteria, archaea, plants, and fungi through a unique mechanism known as a riboswitch.[1][2][3][4] TPP riboswitches are structured non-coding RNA elements located in the 5' untranslated region of messenger RNAs (mRNAs) that sense the intracellular concentration of TPP.[4][5]

Binding of TPP to the riboswitch aptamer domain induces a conformational change in the RNA structure.[5][6] This change, in turn, influences the expression platform of the riboswitch, leading to either transcription termination or translation inhibition of genes involved in thiamine biosynthesis and transport.[4][5][6] When TPP levels are low, the riboswitch adopts a conformation that allows for gene expression, ensuring the cell can produce or import more thiamine. Conversely, high TPP levels lead to gene repression.[4]

The discovery of TPP riboswitches has identified them as a promising target for the development of novel antibiotics.[1][7] Small molecules that mimic TPP can bind to the riboswitch and artificially repress the expression of essential genes, leading to bacterial growth inhibition.[5][7]

Quantitative Data: TPP Riboswitch Ligand Binding
LigandOrganism/GeneDissociation Constant (Kd)Experimental Method
Thiamine Pyrophosphate (TPP)E. coli thiM50 ± 10 nMIn-line probing
Thiamine Pyrophosphate (TPP)B. subtilis tenA0.2 µMIsothermal Titration Calorimetry
Pyrithiamine Pyrophosphate (PTPP)E. coli thiM60 ± 20 nMIn-line probing

This table summarizes representative binding affinities of TPP and its analog to bacterial TPP riboswitches. The actual values can vary depending on the specific riboswitch and experimental conditions.

Experimental Protocol: In-line Probing Assay for TPP Riboswitch-Ligand Interaction

In-line probing is a technique used to monitor the structure of an RNA molecule in solution. It relies on the principle that unstructured regions of RNA are susceptible to spontaneous cleavage. Ligand binding can stabilize specific RNA structures, leading to a change in the cleavage pattern, which can be detected by gel electrophoresis.

Methodology:

  • RNA Preparation: The TPP riboswitch RNA is synthesized by in vitro transcription from a DNA template and is 5'-end-labeled with 32P.

  • Ligand Binding: The labeled RNA is incubated with varying concentrations of the ligand (e.g., TPP) in a buffer solution at a defined temperature and pH.

  • In-line Cleavage: The mixture is incubated for a prolonged period (typically 24-48 hours) to allow for spontaneous cleavage of the RNA backbone in unstructured regions.

  • Gel Electrophoresis: The cleavage products are separated by denaturing polyacrylamide gel electrophoresis.

  • Data Analysis: The intensity of the cleavage bands is quantified using a phosphorimager. The fraction of RNA bound to the ligand is plotted against the ligand concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding isotherm.

Signaling Pathway: TPP Riboswitch Mechanism

TPP_Riboswitch cluster_low_tpp Low TPP Concentration cluster_high_tpp High TPP Concentration Low_TPP Low [TPP] Riboswitch_OFF Riboswitch (Anti-terminator form) Low_TPP->Riboswitch_OFF No Binding Transcription_ON Transcription/ Translation Proceeds Riboswitch_OFF->Transcription_ON Thiamine_Biosynthesis_Genes Thiamine Biosynthesis & Transport Genes Transcription_ON->Thiamine_Biosynthesis_Genes Expression High_TPP High [TPP] Riboswitch_ON Riboswitch (Terminator form) High_TPP->Riboswitch_ON Binding Transcription_OFF Transcription/ Translation Blocked Riboswitch_ON->Transcription_OFF

Caption: TPP riboswitch regulation of gene expression.

Thiamine Triphosphate (ThTP) in Cellular Signaling

Thiamine triphosphate (ThTP), once thought to be a neuroactive compound, is now understood to be present in most cell types, from bacteria to mammals, suggesting a more universal role in cellular processes.[8] Unlike TPP, ThTP does not act as a coenzyme.[8] Instead, it is implicated in cellular signaling pathways, particularly in response to cellular stress.

In E. coli, ThTP levels transiently increase during amino acid starvation.[9][10] In mammalian cells, ThTP is constitutively produced at low levels, and its concentration is tightly regulated by a specific cytosolic thiamine triphosphatase (ThTPase).[8]

Emerging evidence suggests that ThTP may function as a signaling molecule by:

  • Protein Phosphorylation: ThTP can act as a phosphate donor in the phosphorylation of certain proteins, potentially modulating their activity.[8][11] For instance, it has been shown to phosphorylate rapsyn, a protein associated with the nicotinic acetylcholine receptor.[11][12]

  • Ion Channel Modulation: ThTP has been demonstrated to activate high-conductance anion channels in vitro, suggesting a role in regulating membrane potential and neuronal excitability.[8]

Quantitative Data: ThTP Levels and ThTPase Activity
ParameterOrganism/TissueValueCondition
ThTP ConcentrationE. coliIncreases >10-foldAmino Acid Starvation
ThTP ConcentrationRat Brain~1-2% of total thiamineNormal
ThTPase Km for ThTPBovine Brain0.7 µMIn vitro assay

This table provides examples of ThTP concentrations and enzyme kinetics. These values can differ based on the organism, tissue, and physiological state.

Experimental Protocol: Measurement of ThTP by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of thiamine derivatives.

Methodology:

  • Sample Preparation: Tissues or cells are homogenized in an acidic solution (e.g., trichloroacetic acid) to extract thiamine compounds and precipitate proteins.

  • Derivatization: The thiamine derivatives in the extract are converted to fluorescent thiochrome derivatives by oxidation with potassium ferricyanide in an alkaline medium.

  • HPLC Separation: The thiochrome derivatives are separated on a reverse-phase HPLC column using a mobile phase typically consisting of a buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Fluorescence Detection: The separated thiochrome derivatives are detected by a fluorescence detector.

  • Quantification: The concentration of each thiamine derivative is determined by comparing the peak area to that of known standards.

Signaling Pathway: Potential Roles of ThTP

ThTP_Signaling Cellular_Stress Cellular Stress (e.g., Amino Acid Starvation) ThTP_Synthesis Increased ThTP Synthesis Cellular_Stress->ThTP_Synthesis ThTP Thiamine Triphosphate (ThTP) ThTP_Synthesis->ThTP Protein_Phosphorylation Protein Phosphorylation ThTP->Protein_Phosphorylation Ion_Channel_Modulation Ion Channel Modulation ThTP->Ion_Channel_Modulation Cellular_Response Cellular Response Protein_Phosphorylation->Cellular_Response Ion_Channel_Modulation->Cellular_Response

Caption: Hypothesized signaling roles of ThTP.

Adenosine Thiamine Triphosphate (AThTP): A Stress Alarmone

Adenosine thiamine triphosphate (AThTP) is a more recently discovered thiamine derivative found in bacteria, yeast, plants, and animal tissues.[13][14] In E. coli, AThTP accumulates under conditions of carbon starvation, where it can constitute up to 20% of the total thiamine pool.[13] This suggests a role for AThTP as a "stress alarmone," signaling a state of energy depletion.

The synthesis of AThTP from TPP and ATP (or ADP) is catalyzed by thiamine diphosphate adenylyl transferase.[13] While its precise physiological functions are still under investigation, AThTP has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death.[13][15] This inhibitory action could have implications for cellular survival under stress conditions.

Quantitative Data: AThTP Levels and PARP-1 Inhibition
ParameterOrganism/ConditionValue
AThTP Percentage of Total ThiamineE. coli under carbon starvation15-20%
AThTP Concentration for PARP-1 InhibitionIn vitro10 µM

This table highlights the significant accumulation of AThTP under stress and its potency as a PARP-1 inhibitor.

Experimental Protocol: PARP-1 Activity Assay

The activity of PARP-1 can be measured using a colorimetric assay that detects the incorporation of biotinylated ADP-ribose into histone proteins.

Methodology:

  • Assay Setup: A 96-well plate is coated with histones. Recombinant PARP-1 enzyme, biotinylated NAD+ (the substrate for PARP-1), and varying concentrations of the inhibitor (AThTP) are added to the wells.

  • Enzymatic Reaction: The plate is incubated to allow the PARP-1 reaction to proceed.

  • Detection: The plate is washed to remove unbound reagents. Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose incorporated into the histones.

  • Color Development: A colorimetric HRP substrate is added, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of PARP-1 inhibition is calculated for each AThTP concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Logical Relationship: AThTP Synthesis and Action

AThTP_Pathway Carbon_Starvation Carbon Starvation ThDP_Adenylyl_Transferase Thiamine Diphosphate Adenylyl Transferase Carbon_Starvation->ThDP_Adenylyl_Transferase Activates AThTP Adenosine Thiamine Triphosphate (AThTP) ThDP_Adenylyl_Transferase->AThTP Synthesizes PARP1 Poly(ADP-ribose) Polymerase-1 (PARP-1) AThTP->PARP1 Inhibits Cellular_Response Modulation of Cellular Stress Response PARP1->Cellular_Response Influences

Caption: AThTP synthesis and its inhibition of PARP-1.

Thiamine Derivatives in Oxidative Stress and Inflammation

Thiamine and its derivatives, including benfotiamine, have demonstrated antioxidant and anti-inflammatory properties that are independent of their coenzymatic roles.[16][17][18] They can mitigate oxidative damage by reducing the formation of reactive oxygen species (ROS) and suppressing the activation of pro-inflammatory signaling pathways, such as that mediated by NF-κB.[16]

The protective effects of thiamine derivatives against oxidative stress are thought to be mediated, in part, by their ability to stabilize mitochondrial function.[16] Furthermore, some thiamine disulfide derivatives can be reduced by the cellular thioredoxin and glutathione systems, contributing to the maintenance of thiol redox homeostasis.[19][20] These properties make thiamine and its analogs promising therapeutic agents for conditions associated with oxidative stress and inflammation, including neurodegenerative diseases and diabetic complications.[17][18]

Experimental Workflow: Assessing Antioxidant Effects

Antioxidant_Workflow Cell_Culture Cell Culture (e.g., Neuronal Cells) Treatment Treatment with Thiamine Derivative Cell_Culture->Treatment Oxidative_Stress_Induction Induction of Oxidative Stress (e.g., H2O2) Treatment->Oxidative_Stress_Induction ROS_Measurement Measurement of ROS (e.g., DCF-DA assay) Oxidative_Stress_Induction->ROS_Measurement Western_Blot Western Blot for NF-κB Pathway Proteins Oxidative_Stress_Induction->Western_Blot Cytokine_Assay Measurement of Pro-inflammatory Cytokines (e.g., ELISA) Oxidative_Stress_Induction->Cytokine_Assay Data_Analysis Data Analysis and Comparison ROS_Measurement->Data_Analysis Western_Blot->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: Workflow for evaluating antioxidant effects.

Conclusion and Future Directions

The non-coenzyme roles of thiamine derivatives represent a paradigm shift in our understanding of this essential vitamin. From directly regulating gene expression to acting as signaling molecules in stress responses, these compounds exhibit a remarkable functional diversity. The elucidation of these novel functions opens up exciting possibilities for the development of new therapeutic strategies for a range of diseases, including bacterial infections, neurodegenerative disorders, and metabolic diseases.

Future research should focus on:

  • Deconvoluting the specific signaling pathways mediated by ThTP and AThTP.

  • Identifying the full spectrum of protein targets for these thiamine derivatives.

  • Developing potent and specific modulators of TPP riboswitches and other non-coenzyme targets for therapeutic applications.

  • Conducting clinical trials to evaluate the efficacy of high-dose thiamine and its analogs in treating diseases associated with oxidative stress and inflammation.

A deeper understanding of the non-coenzyme roles of thiamine derivatives will undoubtedly pave the way for innovative therapeutic interventions and a more comprehensive appreciation of the multifaceted nature of this vital micronutrient.

References

Methodological & Application

Application Note and Protocols for Quantifying Thiamine Disulfide in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (Vitamin B1) and its derivatives are crucial for cellular metabolism and overall health. Thiamine disulfide, a lipid-soluble derivative of thiamine, offers enhanced bioavailability, making it a compound of interest in nutritional science and therapeutic development.[1][2] Accurate quantification of this compound and its metabolites in biological samples is essential for pharmacokinetic studies, clinical diagnostics, and understanding its mechanism of action. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, offering high sensitivity and specificity, particularly when coupled with fluorescence or mass spectrometry detectors.[3][4]

This document provides detailed protocols for the quantification of thiamine and its disulfide form in biological samples using HPLC with UV and fluorescence detection.

Signaling Pathways and Biological Role

Thiamine's primary role is as a coenzyme in energy metabolism. Its active form, thiamine pyrophosphate (TPP), is a critical cofactor for enzymes in carbohydrate and branched-chain amino acid metabolism, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[1][2][[“]][6][7] this compound exerts its biological effects after being reduced to free thiamine.[1][8][9] This enhanced delivery of thiamine can be particularly beneficial in conditions associated with thiamine deficiency or increased metabolic demand.[1][2] Furthermore, thiamine and its disulfide derivatives are involved in thiol redox regulation through the glutathione and thioredoxin systems, playing a role in mitigating oxidative stress.[8][9]

Thiamine_Metabolism cluster_absorption Absorption & Conversion cluster_activation Cellular Activation cluster_function Coenzyme Function This compound This compound Thiamine Thiamine This compound->Thiamine Reduction (Glutathione/Thioredoxin Systems) Thiamine Pyrophosphate (TPP) Thiamine Pyrophosphate (TPP) Thiamine->Thiamine Pyrophosphate (TPP) Phosphorylation Energy Metabolism Energy Metabolism Thiamine Pyrophosphate (TPP)->Energy Metabolism Pyruvate Dehydrogenase α-Ketoglutarate Dehydrogenase Pentose Phosphate Pathway Pentose Phosphate Pathway Thiamine Pyrophosphate (TPP)->Pentose Phosphate Pathway Transketolase Amino Acid Metabolism Amino Acid Metabolism Thiamine Pyrophosphate (TPP)->Amino Acid Metabolism Branched-chain α-ketoacid Dehydrogenase HPLC_Workflow Sample Biological Sample (Blood, Urine, Tissue) Preparation Sample Preparation (Homogenization, Hydrolysis, Protein Precipitation) Sample->Preparation Derivatization Derivatization (Optional) (Conversion to Thiochrome for Fluorescence) Preparation->Derivatization HPLC HPLC Separation (Reversed-Phase Column) Derivatization->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Application Notes and Protocols: In Vitro Studies of Thiamine Disulfide in Caco-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiamine (Vitamin B1) is an essential nutrient, but its transport across the intestinal epithelium is mediated by saturable, carrier-mediated processes.[1] To enhance bioavailability, lipid-soluble derivatives such as thiamine disulfide have been developed.[2][3] this compound is designed to be more readily absorbed, likely through passive diffusion, bypassing the typical active transport mechanisms required for thiamine.[3] Once inside the cell, it is reduced to its active thiol form.[2][4]

The human colon adenocarcinoma cell line, Caco-2, serves as a robust and widely accepted in vitro model for studying intestinal drug absorption and transport.[5] When cultured on semi-permeable membranes, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the barrier properties of the intestinal epithelium.[6] This application note provides detailed protocols for studying the effects of this compound in Caco-2 cells, focusing on its cytotoxicity, impact on cellular redox state, and underlying mechanisms of action.

Data Presentation

The following table summarizes the effect of this compound and its derivatives on the viability of Caco-2 cells after treatment.

CompoundConcentration (µM)Effect on Cell ViabilityReference
This compound (TSS)< 100Slight increase in viability[4]
Fursultiamine (FST)> 100Marked decrease in viability[4]
Sulbutiamine (SBT)< 100Slight increase in viability[4]

Experimental Workflow

A typical workflow for investigating this compound in Caco-2 cells involves initial cell culture and differentiation, followed by various treatments and subsequent analytical assays to measure specific endpoints.

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Experimentation cluster_assays Phase 3: Analysis Culture Caco-2 Cell Culture (MEM + 20% FBS) Seed Seed on Transwell Inserts (1.5 x 10^5 cells/mL) Culture->Seed Differentiate Differentiate (14-21 days) Seed->Differentiate Treat Treat with This compound Differentiate->Treat Induce_OS Induce Oxidative Stress (e.g., t-BHP) Differentiate->Induce_OS Treat->Induce_OS MTT Cytotoxicity Assay (MTT) Treat->MTT Thiol Thiol/Disulfide Quantification Treat->Thiol Transport Transport Study (Apical to Basolateral) Treat->Transport ROS ROS Measurement Induce_OS->ROS G TDS This compound Trx_Sys Thioredoxin System (TrxR, Trx) TDS->Trx_Sys Reduction Grx_Sys Glutathione System (GR, Grx) TDS->Grx_Sys Reduction Thiol Thiamine (Thiol Form) Trx_Sys->Thiol Grx_Sys->Thiol ROS Oxidative Stress (ROS) Thiol->ROS Scavenges Nrf2 Nrf2 Activation Thiol->Nrf2 Stimulates ROS->Nrf2 Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Enzymes Protective Enzyme Expression (e.g., NQO1) ARE->Enzymes Upregulates Enzymes->ROS Neutralizes Protection Cell Protection Enzymes->Protection

References

Application Notes and Protocols: Investigating the Effects of Thiamine Disulfide on Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from the neural crest, presents significant therapeutic challenges, particularly in high-risk cases. Emerging evidence suggests that metabolic interventions and the targeting of specific cellular signaling pathways may offer novel therapeutic avenues. Thiamine (Vitamin B1) and its derivatives have garnered interest due to their roles in cellular metabolism and potential anti-cancer properties. Thiamine disulfide, a lipid-soluble derivative of thiamine, represents a promising compound for investigation due to its enhanced cellular uptake compared to its water-soluble counterpart. These application notes provide a framework for studying the effects of this compound and its analogues, such as sulbutiamine, on neuroblastoma cell lines, focusing on cell viability, apoptosis, mitochondrial function, and oxidative stress.

Key Concepts and Mechanisms of Action

Thiamine and its lipid-soluble disulfide derivatives are emerging as potential anti-neoplastic agents. Their purported mechanisms of action in cancer cells, including neuroblastoma, are multifaceted. High doses of thiamine have been shown to inhibit cancer cell proliferation.[1] Lipid-soluble derivatives like sulbutiamine and benfotiamine exhibit significantly lower IC50 values, in the micromolar range, compared to thiamine's millimolar effective concentrations, making them more potent candidates for therapeutic development.[1][2]

The anti-cancer effects are thought to be mediated through several pathways:

  • Metabolic Reprogramming: Thiamine pyrophosphate (TPP), the active form of thiamine, is a critical cofactor for enzymes involved in glucose metabolism, such as pyruvate dehydrogenase (PDH) and transketolase. Cancer cells often exhibit altered metabolism, relying heavily on glycolysis (the Warburg effect). Thiamine derivatives can increase intracellular TPP levels, potentially restoring mitochondrial function and counteracting the glycolytic phenotype.[1]

  • Induction of Oxidative Stress and Apoptosis: Thiamine derivatives can influence the cellular redox state. While some studies suggest they have antioxidant properties, under certain conditions in cancer cells, they may contribute to an increase in reactive oxygen species (ROS), leading to oxidative stress and triggering apoptosis. This can occur through the disruption of mitochondrial function, a key event in the intrinsic apoptotic pathway. Thiamine deficiency itself has been shown to induce apoptosis in neuroblastoma cells, associated with significant alterations in mitochondrial morphology.[3][4]

  • Modulation of Signaling Pathways: Thiamine and its analogues are known to affect cellular signaling pathways. One key pathway is the Nrf2-antioxidant response element (ARE) pathway, which is crucial for cellular defense against oxidative stress. The modulation of this and other pathways, such as NF-κB, which is involved in inflammation and cell survival, may underlie the cytotoxic effects of this compound in neuroblastoma cells.

Data Presentation: Quantitative Effects of Thiamine Derivatives on Cancer Cells

The following tables summarize the reported cytotoxic effects of thiamine and its lipid-soluble derivatives on various cancer cell lines. This data provides a baseline for designing experiments with neuroblastoma cell lines.

Table 1: Comparative IC50 Values of Thiamine and its Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueSource
ThiaminePancreatic, NeuroblastomaPancreatic, Neuroblastoma~4.9-5.4 mM[2]
SulbutiamineHCT 116, U-87 MG, MDA-MB-231Colorectal, Glioblastoma, Breast30-50 fold lower than Thiamine[2]
BenfotiamineHCT 116, U-87 MG, MDA-MB-231Colorectal, Glioblastoma, Breast30-50 fold lower than Thiamine[2]

Table 2: Effects of Thiamine Deficiency and Derivatives on Neuroblastoma Cells

ConditionCell LineEffectQuantitative MeasureSource
Thiamine DeficiencyNeuroblastomaIncreased Cell Mortality75% within 5 days[4]
Thiamine DeficiencyNeuroblastomaMitochondrial Swelling>25% of mitochondria affected[4]
Sulbutiamine (25 µM) + ParaquatNeuro2aIncreased Cell SurvivalSignificant protective effect[5]
Benfotiamine (50 µM) + ParaquatNeuro2aIncreased Cell SurvivalSignificant protective effect[5]

Mandatory Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation A Neuroblastoma Cell Culture (e.g., SH-SY5Y, Neuro2a) B Treatment with This compound (Dose-Response & Time-Course) A->B C Cell Viability Assay (SRB Assay) B->C D ROS Detection (DCFDA Assay) B->D E Mitochondrial Membrane Potential Assay (JC-1) B->E F Apoptosis Protein Analysis (Western Blot) B->F G Determine IC50 Value C->G H Quantify ROS Levels D->H I Assess Mitochondrial Depolarization E->I J Analyze Apoptotic Marker Expression F->J K Conclusion on Thiamine Disulfide Effects G->K H->K I->K J->K Mechanism Elucidation G cluster_cell Neuroblastoma Cell cluster_mito Mitochondrion cluster_nuc Nucleus TD This compound (extracellular) TD_in This compound (intracellular) TD->TD_in Lipid-soluble transport Membrane Cell Membrane Mito Mitochondrial Function TD_in->Mito Disruption NFkB NF-κB TD_in->NFkB Inhibition of IκB degradation ROS Increased ROS Mito->ROS MMP Decreased MMP (ΔΨm) Mito->MMP Nrf2_inact Nrf2 ROS->Nrf2_inact Oxidative Stress Keap1 Keap1 ROS->Keap1 Oxidation Apoptosis Apoptosis MMP->Apoptosis Nrf2_act Activated Nrf2 ARE ARE Binding Nrf2_act->ARE Antiox Antioxidant Gene Expression ARE->Antiox Apoptosis_genes Apoptosis Regulation Apoptosis_genes->Apoptosis NFkB_in NF-κB Inactivation NFkB_in->Apoptosis_genes Nrf2_inact->Nrf2_act Translocation Keap1->Nrf2_inact Release IKB IκB

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Thiamine Disulfide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiamine (Vitamin B1) is a critical coenzyme in carbohydrate and energy metabolism, essential for normal brain function.[1][2] Its deficiency leads to impaired oxidative metabolism, oxidative stress, neuroinflammation, and selective neuronal death, mirroring the pathophysiology of several neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4][5][6] Animal models of thiamine deficiency (TD) are therefore valuable tools for studying the mechanisms of neurodegeneration and for evaluating potential neuroprotective therapies.[3][4]

Thiamine disulfide, a lipid-soluble derivative of thiamine, exhibits enhanced bioavailability and can cross the blood-brain barrier more effectively than thiamine itself.[7] This property makes it a promising candidate for neuroprotection. These application notes provide detailed protocols for utilizing TD animal models to investigate the neuroprotective efficacy of this compound.

Section 1: Animal Models of Thiamine Deficiency

Inducing thiamine deficiency in rodents is the most common approach to model the resulting neurodegeneration. The two primary methods are dietary deprivation and the administration of thiamine antagonists.

Table 1: Summary of Thiamine Deficiency (TD) Animal Models

Model TypeMethodAnimal SpeciesTypical DurationKey Pathological FeaturesReferences
Dietary Deficiency Feeding a thiamine-deficient diet.Mice (C57BL/6, Swiss), Rats (Sprague-Dawley)30 days (mice)[3], 12-14 days (rats)[8]Gradual thiamine depletion, mimics human dietary TD, mild impairment of oxidative metabolism.[3][3][8]
Antagonist-Induced Thiamine-deficient diet + daily injections of a thiamine antagonist (e.g., pyrithiamine, amprolium).Mice, Rats10-14 days[9][10]More rapid and severe onset of symptoms, significant neuronal loss in thalamus and mammillary bodies.[10][9][10][11]
Combination Model Chronic alcohol administration + thiamine-deficient diet.Rats, Mice10 days or longer[12]Models alcohol-related brain damage (Wernicke-Korsakoff Syndrome), synergistic neurotoxic effects.[12][13][12][13]

Section 2: Experimental Protocols

Protocol 2.1: Induction of Pyrithiamine-Induced Thiamine Deficiency (PTD) in Mice

This protocol describes a common method for inducing a robust and relatively rapid neurodegenerative phenotype.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Powdered thiamine-deficient diet (e.g., Harlan Teklad TD.85027)[9]

  • Standard powdered rodent chow (control diet)

  • Pyrithiamine hydrobromide (PTD)

  • Sterile saline solution (0.9% NaCl)

  • Thiamine hydrochloride solution (for recovery)

  • Animal caging and husbandry supplies

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatization (1 week): House mice in standard conditions with ad libitum access to water and standard chow. Handle animals daily to acclimate them to the researchers.

  • Habituation (1 week): Switch all mice to a powdered thiamine-containing (control) diet to habituate them to the food texture.[10]

  • Induction (10-12 days):

    • Control Group: Feed mice the powdered control diet ad libitum and administer daily i.p. injections of sterile saline.

    • PTD Group: Feed mice the powdered thiamine-deficient diet ad libitum and administer daily i.p. injections of PTD (0.25 mg/kg body weight).[9]

  • Treatment Groups:

    • PTD + Vehicle: A subset of PTD mice receives a vehicle control.

    • PTD + this compound: A subset of PTD mice receives this compound. Administration can begin concurrently with PTD induction or as a rescue therapy upon the appearance of neurological signs. (See Protocol 2.2).

  • Monitoring: Monitor animals daily for body weight, food intake, and neurological signs (e.g., ataxia, loss of righting reflex).[10] The symptomatic stage typically appears around days 10-12.[8]

  • Recovery: For survival studies, once severe symptoms appear, administer a rescue injection of thiamine hydrochloride (e.g., 100 mg/kg, i.p.) and switch the diet back to standard chow.[10] For terminal studies, proceed to tissue collection at the desired endpoint.

Protocol 2.2: Administration of this compound

This compound and its derivatives are lipid-soluble and can be administered via several routes.

Materials:

  • This compound (or derivative like Dibenzoylthiamine - DBT)

  • Vehicle solution (e.g., saline, corn oil, or DMSO depending on solubility)

  • Gavage needles (for oral administration)

  • Syringes and needles (for i.p. injection)

Procedure:

  • Preparation: Prepare a stock solution of this compound in the chosen vehicle. Sonication may be required for complete dissolution.

  • Administration Routes & Dosing:

    • Oral Gavage: Doses for related compounds like Thiamine Tetrahydrofurfuryl Disulfide (TTFD) have been used up to 500 mg/kg in mice.[14][15]

    • Intraperitoneal (i.p.) Injection: Doses for DBT have been tested at 10 mg/kg in mice.[16]

  • Frequency: Administer daily, starting either at the beginning of the TD protocol (preventative) or upon the onset of symptoms (therapeutic).

Protocol 2.3: Behavioral Assessments

Behavioral tests should be conducted to assess locomotor activity, anxiety, and cognitive function.

Table 2: Behavioral Testing Protocols

TestMeasured BehaviorBrief Protocol
Open Field Test Locomotor activity, anxiety-like behavior.[17]Place the animal in a square arena (e.g., 61x61 cm).[9] Use tracking software to record total distance traveled, time spent in the center versus periphery, and average speed over a 10-15 minute period.[9]
Elevated Plus Maze Anxiety-like behavior.[17][18]The maze consists of two open and two closed arms. Place the mouse in the center and record the number of entries and time spent in each arm type over a 5-minute period.
T-Maze (Spontaneous Alternation) Spatial working memory.[9][19]The mouse starts in the stem of a T-shaped maze. In a free-choice trial, record which arm it enters. The test measures the tendency to alternate arm choices on successive trials.
Morris Water Maze Spatial learning and memory.[17]A circular pool is filled with opaque water with a hidden platform. Train the animal over several days to find the platform. Test memory by removing the platform and measuring the time spent in the target quadrant.
Protocol 2.4: Biochemical Assays for Oxidative Stress

After behavioral testing, brain tissue (e.g., thalamus, cortex) is collected to measure markers of oxidative stress.

Materials:

  • Brain tissue homogenizer

  • Phosphate-buffered saline (PBS)

  • Reagent kits for specific assays (e.g., TBARS, GSH/GSSG)

  • Spectrophotometer or plate reader

Procedure:

  • Tissue Preparation: Rapidly dissect the brain region of interest on ice. Homogenize the tissue in ice-cold buffer (e.g., TBS or PBS).[20] Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C and collect the supernatant for analysis.[20]

  • Lipid Peroxidation (MDA Assay):

    • Measure malondialdehyde (MDA), a product of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[21][22]

    • In this assay, thiobarbituric acid reacts with MDA to form a colored product, which is measured colorimetrically at ~532 nm.[22]

  • Glutathione (GSH/GSSG) Ratio Assay:

    • Measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione. A decreased ratio is indicative of oxidative stress.[23]

    • Kits are commercially available that use an enzymatic recycling method, where glutathione reductase reduces GSSG to GSH, which then reacts with a chromogen. The rate of color change is proportional to the glutathione concentration.

  • DNA/RNA Oxidation (8-OHdG Assay):

    • Measure 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[21]

    • This is typically quantified using a competitive ELISA kit.[21]

Protocol 2.5: Histological Analysis of Neurodegeneration

Histology is used to visualize and quantify neuronal loss and glial activation.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Cryostat or microtome

  • Microscope slides

  • Primary antibodies (e.g., anti-NeuN for neurons, anti-Iba1 for microglia, anti-GFAP for astrocytes)

  • Fluorescent secondary antibodies

  • Fluoro-Jade B or C stain (for degenerating neurons)[24][25]

  • Mounting medium with DAPI

Procedure:

  • Perfusion and Fixation: Anesthetize the animal deeply and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

  • Tissue Processing: Post-fix the brain in 4% PFA overnight, then cryoprotect by sinking it sequentially in 15% and 30% sucrose solutions.

  • Sectioning: Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat.

  • Immunohistochemistry:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block with a solution containing normal serum and a detergent (e.g., Triton X-100).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash, then incubate with appropriate fluorescently-labeled secondary antibodies.

  • Staining for Neurodegeneration:

    • Use Fluoro-Jade staining to specifically label degenerating neurons.[24][26] This stain is highly sensitive for neuronal death.[25]

  • Imaging and Quantification:

    • Mount sections on slides with a DAPI-containing medium.

    • Image using a fluorescence or confocal microscope.

    • Quantify neuronal loss in specific regions (e.g., thalamus) using stereological methods like the optical fractionator to count NeuN-positive cells.[24][25]

Section 3: Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 3: Example Quantitative Data Summary

GroupOpen Field: Distance Traveled (m)T-Maze: % AlternationThalamic MDA (nmol/mg protein)Thalamic Neuronal Count (NeuN+ cells)
Control 150.5 ± 12.385.2 ± 5.61.2 ± 0.325,100 ± 1,500
PTD + Vehicle 85.2 ± 10.152.1 ± 7.83.5 ± 0.614,500 ± 1,800
PTD + this compound 135.8 ± 11.5#78.9 ± 6.2#1.8 ± 0.4#22,300 ± 1,650#
*Data are presented as Mean ± SD. p < 0.05 vs. Control; #p < 0.05 vs. PTD + Vehicle.

Section 4: Visualizations of Workflows and Pathways

Experimental Workflow

G cluster_setup Phase 1: Model Induction & Treatment cluster_groups cluster_analysis Phase 2: Data Collection & Analysis acclimate Animal Acclimatization (1 week) diet Powdered Diet Habituation (1 week) acclimate->diet grouping Group Assignment diet->grouping control Control Group (Control Diet + Saline) ptd_veh PTD Group (TD Diet + PTD + Vehicle) ptd_td Treatment Group (TD Diet + PTD + this compound) behavior Behavioral Assessments (Open Field, T-Maze, etc.) control->behavior ptd_veh->behavior ptd_td->behavior collect Tissue Collection (Brain Perfusion & Dissection) behavior->collect analysis Biochemical & Histological Analysis collect->analysis

Caption: Workflow for a this compound neuroprotection study.

Signaling Pathway of TD-Induced Neurodegeneration

G cluster_cause Cellular Insult cluster_mech Pathogenic Mechanisms cluster_effect Outcome cluster_intervention Therapeutic Intervention td Thiamine Deficiency enzymes Reduced Activity of Thiamine-Dependent Enzymes (α-KGDH, PDH, TK) td->enzymes ox Oxidative Stress (↑ROS, ↓GSH) td->ox energy Impaired Energy Metabolism (↓ATP) enzymes->energy energy->ox excit Excitotoxicity (Glutamate Dysregulation) energy->excit inflam Neuroinflammation (Microglial Activation, ↑Cytokines) ox->inflam death Neuronal Death (Thalamus, Mammillary Bodies) ox->death inflam->death excit->death tds This compound tds->ox Inhibits tds->inflam Inhibits

Caption: Key pathways in thiamine deficiency-induced neurodegeneration.

References

Application Notes and Protocols for Developing Drug Delivery Systems for Thiamine Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (Vitamin B1) is a crucial micronutrient essential for carbohydrate metabolism and neurological function. Its disulfide form, thiamine disulfide, offers enhanced stability and lipophilicity, making it an attractive candidate for various therapeutic applications, including neurodegenerative diseases and certain types of cancer. However, its delivery can be hampered by poor bioavailability and challenges in crossing biological barriers like the blood-brain barrier (BBB). This document provides detailed application notes and experimental protocols for the development of effective drug delivery systems for this compound, focusing on prodrug strategies, nanoparticle formulations, and liposomal carriers.

Prodrug Strategies for Enhanced Brain Delivery

This compound can be chemically modified into prodrugs to improve its pharmacokinetic properties, particularly for targeted delivery to the central nervous system (CNS).[1][2] The underlying principle of this "lock-in" system is to increase the lipophilicity of the molecule to facilitate passive diffusion across the BBB. Once in the brain, the disulfide bond is cleaved by endogenous reducing agents like glutathione and disulfide reductases, releasing the active thiamine derivative.[2][3][4][5] This cleavage can lead to the formation of a charged thiazolium species, which is then "locked" within the brain, allowing for sustained release of the therapeutic agent.[2][3]

Design and Synthesis of this compound Prodrugs

A common strategy involves conjugating this compound with a parent drug of interest through a linker. The choice of linker can influence the stability and release kinetics of the parent drug.

Protocol 1: Synthesis of a this compound-Ampakine (LCX001) Prodrug [2]

This protocol describes the synthesis of a series of this compound prodrugs of the ampakine compound LCX001, aimed at improving its brain distribution.

Materials:

  • N,4-dimethyl-5-(2-(hydroxy)ethyl) thiazolium iodide

  • Various intermediate compounds (11a–11f as described in the source)

  • Sodium hydroxide (NaOH)

  • Glutaric anhydride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBT)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine

  • LCX001

  • Acetonitrile

  • Purified water

Procedure:

  • Synthesis of this compound Derivatives (12a–12f): React N,4-dimethyl-5-(2-(hydroxy)ethyl) thiazolium iodide with the respective intermediates (11a–11f) in the presence of NaOH at room temperature.

  • Formation of Intermediate Compounds (13a–13f): React the this compound derivatives (12a–12f) with glutaric anhydride to obtain the intermediate compounds (13a–13f).

  • Conjugation with LCX001: Conjugate the intermediate compounds (13a–13f) with LCX001 in the presence of EDCI, HOBT, DMAP, and triethylamine to yield the final prodrugs (7a–7f).

  • Purification and Characterization: Purify the synthesized prodrugs using appropriate chromatographic techniques and confirm their structures using NMR and MS.

In Vitro Stability and Release Studies

Protocol 2: Evaluation of Prodrug Stability in Plasma and Brain Homogenate [2]

Materials:

  • Synthesized this compound prodrugs

  • Mouse plasma

  • Mouse brain homogenate

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the prodrugs in acetonitrile (10 µg/mL).

  • Incubation: Add 10 µL of the prodrug stock solution to 50 µL of either mouse plasma or brain homogenate. Vortex gently.

  • Incubate the samples at 37°C.

  • Time Points: Remove aliquots at 0, 5, 15, 30, 60, and 90 minutes.

  • Protein Precipitation: Add 100 µL of acetonitrile to each aliquot to precipitate proteins. Vortex and centrifuge for 10 minutes.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining prodrug.

  • Data Analysis: Calculate the pseudo-first-order rate constants (Ke) and half-lives (t1/2) by linear regression of the natural log of the peak area against time.

Quantitative Data for this compound Prodrugs
ProdrugParent Drugt1/2 in Plasma (min)t1/2 in Brain Homogenate (min)Increase in Brain AUC0-tReference
7e LCX001StableDecomposes swiftly2.23-fold[2]
1b NaproxenFavorable stabilityNot specifiedSignificantly increased[1]
4 IbuprofenNot specifiedNot specifiedSignificantly increased[1]

Note: "Stable" and "Favorable stability" indicate that the prodrugs exhibit a certain level of stability in plasma, allowing for systemic circulation before reaching the brain. "Decomposes swiftly" in brain homogenate is a desired characteristic, indicating rapid cleavage of the disulfide bond and release of the active drug within the target organ.

Nanoparticle-Based Delivery Systems

Nanoparticles offer a versatile platform for the delivery of this compound, enabling controlled release and improved bioavailability.[6] Both polymeric and lipid-based nanoparticles can be employed.

Preparation of Thiamine-Coated Polymeric Nanoparticles

Thiamine itself can be used to coat nanoparticles, which can enhance their mucus-penetrating properties for oral delivery.[6]

Protocol 3: Preparation of Thiamine-Coated Poly(anhydride) Nanoparticles (T-NPA) [6]

Materials:

  • Poly(anhydride) nanoparticles (NP)

  • Thiamine solution

  • Buffer solution

Procedure:

  • Nanoparticle Synthesis: Prepare poly(anhydride) nanoparticles using a suitable method (e.g., solvent evaporation).

  • Surface Modification: Incubate the freshly prepared nanoparticles with a thiamine solution. The incubation time and concentration of the thiamine solution should be optimized to achieve the desired coating density.

  • Purification: Separate the thiamine-coated nanoparticles from the free thiamine in the solution by centrifugation or dialysis.

  • Characterization: Characterize the nanoparticles for size, surface charge, and the amount of thiamine associated with the surface.

Characterization of Nanoparticles

Protocol 4: Determination of Particle Size and Zeta Potential [7]

Materials:

  • Nanoparticle suspension

  • Deionized water

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Particle Size Measurement: Transfer the diluted suspension to a disposable cuvette and place it in the DLS instrument. Perform the measurement at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). The instrument software will calculate the average hydrodynamic diameter and the polydispersity index (PDI).

  • Zeta Potential Measurement: Transfer the diluted suspension to a specialized zeta potential cuvette. Place the cuvette in the instrument and apply an electric field. The instrument will measure the electrophoretic mobility of the particles and calculate the zeta potential.

Protocol 5: Determination of Encapsulation Efficiency [8][9][10]

The encapsulation efficiency (EE%) is a crucial parameter that quantifies the amount of drug successfully loaded into the nanoparticles. It can be determined by direct or indirect methods.

Indirect Method:

  • Separation of Nanoparticles: Separate the drug-loaded nanoparticles from the aqueous medium containing the non-encapsulated drug by centrifugation.

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation: Calculate the EE% using the following formula: EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Direct Method:

  • Lysis of Nanoparticles: Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by using a suitable solvent (e.g., dichloromethane, acetonitrile) or by chemical means (e.g., NaOH).[10]

  • Quantification of Encapsulated Drug: Measure the concentration of the released drug.

  • Calculation: Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Quantitative Data for Nanoparticle Formulations
FormulationAverage Size (nm)Surface ChargeThiamine AssociationIn Vivo OutcomeReference
T-NPA ~200Slightly negative15 µg/mgFaster transit from stomach to small intestine; >30% in close contact with intestinal mucosa after 2h[6]
T-NPB ~200Slightly negativeNot specifiedSimilar to T-NPA[6]

Liposomal Drug Delivery Systems

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[8][11][12] They offer a promising approach for the delivery of thiamine and its derivatives.[13]

Preparation of Thiamine-Loaded Liposomes

Protocol 6: Preparation of Thiamine-Loaded Asolectin-Based Liposomes [8]

This protocol describes a simple one-pot in situ method for encapsulating thiamine hydrochloride into asolectin-based liposomes.

Materials:

  • Asolectin

  • Thiamine hydrochloride

  • Phosphate buffer solution (PBS, pH 7.4) or 0.001 M HCl solution (pH 3.0)

  • Chloroform

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Lipid Film Formation: Dissolve asolectin in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Rehydrate the lipid film with an aqueous solution of thiamine hydrochloride (e.g., 1 mM) by rotating the flask. This can be done in either PBS (pH 7.4) or acidic solution (pH 3.0).

  • Size Reduction: Subject the resulting liposomal suspension to probe sonication to reduce the vesicle size. The sonication time should be optimized to achieve the desired particle size and encapsulation efficiency. For example, 50 minutes of sonication in PBS resulted in a size of approximately 224 nm, while 60 minutes in acidic solution yielded a size of about 242 nm.[8]

  • Purification: Remove the non-encapsulated thiamine by dialysis or centrifugation.

In Vitro Drug Release Studies

Protocol 7: In Vitro Release of Thiamine from Liposomes [11]

Materials:

  • Thiamine-loaded liposomes

  • Release medium (e.g., PBS at pH 7.4 for physiological conditions, or simulated gastric fluid at pH 1.5)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator

Procedure:

  • Sample Preparation: Place a known amount of the thiamine-loaded liposome suspension into a dialysis bag.

  • Release Study: Immerse the dialysis bag in a known volume of the release medium in a beaker. Place the beaker in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Determine the concentration of thiamine in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[14][15][16]

Quantitative Data for Liposomal Formulations
FormulationAverage Hydrodynamic Diameter (nm)Encapsulation Efficiency (EE%)Release CharacteristicsReference
Asolectin Liposomes (pH 7.4) ~22562.1% (with 10 mM initial thiamine)4.5-fold larger drug retention compared to unpackaged vitamin B1[8][11]
Asolectin Liposomes (pH 3.0) ~24574.6% (with 10 mM initial thiamine)1.5-fold larger drug retention compared to unpackaged vitamin B1 in artificial gastric juice[8][11]

Signaling Pathways and Experimental Workflows

Cellular Reduction of this compound

This compound and its derivatives are reduced intracellularly by the glutathione and thioredoxin systems.[5][17][18] This reduction is a key step in the activation of this compound-based prodrugs and the release of the active therapeutic agent.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Thiamine_Disulfide This compound (Prodrug) Thiamine_Disulfide_Intra This compound Thiamine_Disulfide->Thiamine_Disulfide_Intra Cellular Uptake Thiol_Form Thiol Form (Active) Thiamine_Disulfide_Intra->Thiol_Form Reduction Trx_red Thioredoxin (Trx-SH)₂ GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG GR Glutathione Reductase GR->GSH Reduces Trx_ox Thioredoxin (Trx-S₂) Trx_red->Trx_ox TrxR Thioredoxin Reductase TrxR->Trx_red Reduces NADPH NADPH NADPH->GR Donates e⁻ NADPH->TrxR Donates e⁻ NADP NADP⁺ NADP->NADPH G Synthesis Prodrug Synthesis and Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Stability In Vitro Stability (Plasma, Brain Homogenate) Characterization->In_Vitro_Stability In_Vivo_Distribution In Vivo Biodistribution and Pharmacokinetics In_Vitro_Stability->In_Vivo_Distribution Pharmacodynamics Pharmacodynamic Studies In_Vivo_Distribution->Pharmacodynamics G Formulation Nanoparticle Formulation (e.g., Emulsification, Sonication) Purification Purification (Centrifugation, Dialysis) Formulation->Purification Physicochemical_Char Physicochemical Characterization Purification->Physicochemical_Char Size_Zeta Particle Size and Zeta Potential (DLS) Physicochemical_Char->Size_Zeta Morphology Morphology (SEM, TEM) Physicochemical_Char->Morphology EE Encapsulation Efficiency Physicochemical_Char->EE In_Vitro_Release In Vitro Release Studies Physicochemical_Char->In_Vitro_Release In_Vivo_Eval In Vivo Evaluation (Bioavailability, Efficacy) In_Vitro_Release->In_Vivo_Eval

References

Application Notes and Protocols for Assessing Thiamine Disulfide Bioavailability in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (Vitamin B1) is a crucial micronutrient for carbohydrate metabolism and neurological function. Its water-soluble form, thiamine hydrochloride, exhibits relatively low bioavailability due to a saturable active transport mechanism in the intestine. Thiamine disulfide, a lipid-soluble derivative of thiamine, is purported to have enhanced bioavailability by utilizing passive diffusion for absorption.[1][2] This document provides a detailed experimental design for assessing the oral bioavailability of this compound in a rodent model, comparing it to thiamine hydrochloride. These protocols outline methods for animal handling, sample collection, and analytical procedures to determine pharmacokinetic parameters and tissue distribution.

Experimental Design

This study is designed to compare the pharmacokinetic profiles and tissue distribution of thiamine following oral administration of this compound and thiamine hydrochloride to rats.

Experimental Animals
  • Species: Male Wistar rats

  • Weight: 200-250 g

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to standard chow and water.

Experimental Groups
Group IDTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
AVehicle Control (e.g., corn oil)-Oral Gavage5
BThis compound50Oral Gavage20 (5 per time point)
CThiamine Hydrochloride50Oral Gavage20 (5 per time point)
Experimental Workflow

The overall workflow for the experiment is depicted in the following diagram.

experimental_workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Analysis Acclimation Animal Acclimation (1 week) Fasting Overnight Fasting (12-16 hours) Acclimation->Fasting Dosing Oral Gavage Administration (this compound or Thiamine HCl) Fasting->Dosing Blood_Collection Serial Blood Collection (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Collection Tissue_Harvest Tissue Harvesting (at final time point) Dosing->Tissue_Harvest Sample_Prep Sample Preparation (Plasma & Tissue Homogenates) Blood_Collection->Sample_Prep Tissue_Harvest->Sample_Prep HPLC HPLC Analysis (Thiamine & Metabolites) Sample_Prep->HPLC PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK_Analysis

Experimental workflow for assessing this compound bioavailability.

Detailed Experimental Protocols

Protocol for Oral Gavage in Rats
  • Animal Preparation: Weigh each rat to determine the precise volume of the dosing solution to be administered. The typical volume for oral gavage in rats is 5-10 mL/kg body weight.

  • Restraint: Gently restrain the rat, ensuring its body is straight to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle appropriate for the size of the rat. Gently insert the needle into the mouth, advancing it along the roof of the mouth and down the esophagus into the stomach.

  • Administration: Slowly administer the calculated volume of the test substance (this compound or Thiamine Hydrochloride) or vehicle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress immediately after the procedure and periodically thereafter.

Protocol for Blood Collection from Rats

For pharmacokinetic studies, serial blood sampling is required. The saphenous vein is a suitable site for repeated, small-volume blood collection.

  • Animal Restraint: Place the rat in a restraint tube or have a trained assistant provide manual restraint.

  • Site Preparation: Shave a small area over the lateral saphenous vein on the hind leg.

  • Puncturing the Vein: Use a sterile 25-gauge needle to puncture the vein.

  • Blood Collection: Collect approximately 200 µL of blood into a microcentrifuge tube containing an anticoagulant (e.g., EDTA).

  • Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.

  • Sample Processing: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

Protocol for Tissue Harvesting
  • Euthanasia: Euthanize the rats using a method approved by the Institutional Animal Care and Use Committee (IACUC), such as CO2 asphyxiation followed by cervical dislocation.

  • Tissue Dissection: Promptly dissect the desired tissues (e.g., liver, brain, kidney, heart).

  • Sample Preparation: Rinse the tissues with ice-cold saline, blot dry, weigh, and then snap-freeze them in liquid nitrogen.

  • Storage: Store the frozen tissue samples at -80°C until homogenization and analysis.

Protocol for Thiamine Analysis by HPLC

This protocol describes the quantification of thiamine and its phosphate esters in plasma and tissue homogenates.

  • Sample Preparation:

    • Plasma: Thaw plasma samples on ice. Precipitate proteins by adding an equal volume of 10% trichloroacetic acid (TCA). Vortex and centrifuge to collect the supernatant.

    • Tissues: Homogenize the weighed frozen tissues in 10% TCA. Centrifuge the homogenate and collect the supernatant.

  • Derivatization: Convert thiamine and its phosphate esters to their fluorescent thiochrome derivatives by adding an alkaline solution of potassium ferricyanide.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of phosphate buffer and methanol.

    • Detection: Fluorescence detector with excitation at ~365 nm and emission at ~435 nm.

  • Quantification: Calculate the concentrations of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP) by comparing the peak areas to those of known standards.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the study. Please note: The values presented in these tables are hypothetical and for illustrative purposes only, as specific quantitative data for this compound in rodents was not available in the searched literature.

Table 1: Pharmacokinetic Parameters of Thiamine in Rat Plasma Following a Single Oral Dose (50 mg/kg)
CompoundCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)
This compound[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Thiamine Hydrochloride[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Table 2: Thiamine Concentration in Rat Tissues 24 Hours After a Single Oral Dose (50 mg/kg)
TissueThiamine Concentration (ng/g tissue) from this compoundThiamine Concentration (ng/g tissue) from Thiamine Hydrochloride
Liver[Insert Experimental Value][Insert Experimental Value]
Brain[Insert Experimental Value][Insert Experimental Value]
Kidney[Insert Experimental Value][Insert Experimental Value]
Heart[Insert Experimental Value][Insert Experimental Value]

Signaling Pathways and Logical Relationships

Thiamine Absorption and Metabolism

The following diagram illustrates the proposed absorption and metabolic conversion of this compound to its active form, thiamine pyrophosphate (TPP).

thiamine_metabolism cluster_absorption Intestinal Absorption cluster_metabolism Cellular Metabolism TD_lumen This compound (in intestinal lumen) Passive Passive Diffusion (Lipid Soluble) TD_lumen->Passive TH_lumen Thiamine HCl (in intestinal lumen) Active Active Transport (Saturable) TH_lumen->Active Enterocyte Enterocyte Passive->Enterocyte Active->Enterocyte Thiamine_intra Thiamine Enterocyte->Thiamine_intra Reduction of disulfide bond Enzymes Thiamine Pyrophosphokinase Thiamine_intra->Enzymes TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Enzymes->TPP

Absorption and metabolic pathway of this compound.
Experimental Groups and Comparisons

The logical relationship between the experimental groups is designed to isolate the effect of the thiamine formulation on bioavailability.

experimental_groups cluster_groups Experimental Groups cluster_comparisons Primary Comparisons Control Group A: Vehicle Control Comparison1 Bioavailability of this compound vs. Vehicle Control->Comparison1 Comparison2 Bioavailability of Thiamine HCl vs. Vehicle Control->Comparison2 TD_Group Group B: this compound TD_Group->Comparison1 Comparison3 Relative Bioavailability: This compound vs. Thiamine HCl TD_Group->Comparison3 TH_Group Group C: Thiamine HCl TH_Group->Comparison2 TH_Group->Comparison3

Logical relationships of the experimental groups.

References

Application Notes: Inducing and Measuring Oxidative Stress in Thiamine Disulfide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions. Thiamine (Vitamin B1) and its derivatives, such as thiamine disulfide, have demonstrated antioxidant properties, making them subjects of interest in therapeutic development. This compound is thought to exert its protective effects by modulating the thiol redox state and activating endogenous antioxidant defense systems.

A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound derivatives, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes. This includes antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and components of the thioredoxin and glutathione systems.

These application notes provide detailed protocols for inducing a state of oxidative stress in a controlled in vitro setting and for quantifying the cellular response, with a specific focus on evaluating the protective effects of this compound.

Section 1: Protocols for Inducing Oxidative Stress

A controlled and reproducible method for inducing oxidative stress is critical for studying the efficacy of antioxidant compounds. Chemical inducers are commonly used to generate a burst of ROS.

Protocol 1.1: Induction of Oxidative Stress with tert-butyl hydroperoxide (TbOOH)

This protocol describes the use of tert-butyl hydroperoxide (TbOOH), an organic peroxide, to induce oxidative stress in a cultured cell model.

Materials:

  • Cultured cells (e.g., Caco-2 human colorectal adenocarcinoma cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (or derivative) stock solution

  • tert-butyl hydroperoxide (TbOOH) stock solution (e.g., 70% aqueous solution)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability/ROS assays, larger flasks for protein/enzyme analysis) and allow them to adhere and reach approximately 80-90% confluency.

  • Pre-treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 100 µM). Incubate for a predetermined period (e.g., 24 hours) to allow for cellular uptake and potential induction of protective mechanisms.

  • Induction: Prepare a working solution of TbOOH in culture medium. A final concentration of 300 µM is often effective for inducing stress.

  • Application of Stressor: Aspirate the this compound-containing medium, wash the cells once with warm PBS, and add the TbOOH-containing medium.

  • Incubation: Incubate the cells for the desired stress period (e.g., 1-4 hours). The exact duration should be optimized for the specific cell line and endpoint being measured.

  • Proceed to Measurement: After incubation, the cells are ready for analysis of various oxidative stress markers as detailed in Section 2.

Section 2: Protocols for Measuring Oxidative Stress & Antioxidant Response

Protocol 2.1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) to quantify intracellular ROS levels. CM-H2DCFDA is cell-permeable and non-fluorescent until its acetate groups are cleaved by intracellular esterases and it is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][2]

Procedure:

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in Protocol 1.1.

  • Probe Loading: Wash the cells with warm PBS containing 10 mM glucose. Add medium containing 10 µM CM-H2DCFDA and incubate for 20-30 minutes at 37°C in the dark.[3]

  • Induction of Stress: Wash the cells to remove excess probe. Add the TbOOH-containing medium (Protocol 1.1).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over 1-2 hours or at a fixed endpoint.

    • Excitation Wavelength: ~485 nm

    • Emission Wavelength: ~527 nm

Parameter Example Value Reference
Cell LineCaco-2
This compound Conc.100 µM
Pre-treatment Time24 hours
Oxidative Stressortert-butyl hydroperoxide (TbOOH)
Stressor Concentration300 µM
ROS ProbeCM-H2DCFDA[1]
Probe Concentration10 µM
Excitation / Emission485 nm / 527 nm
Protocol 2.2: Assessment of Lipid Peroxidation (TBARS Assay)

Lipid peroxidation is a primary marker of oxidative damage to cell membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major byproduct of this process.[4][5][6]

Procedure:

  • Sample Preparation: Following treatment and stress induction, harvest cells and prepare a cell lysate via sonication or homogenization in RIPA buffer with an antioxidant like BHT added to prevent ex vivo oxidation.[5]

  • Protein Precipitation: Add an equal volume of ice-cold 10% Trichloroacetic Acid (TCA) to the lysate to precipitate proteins. Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at ~2,200 x g for 15 minutes at 4°C.[5]

  • Reaction: Transfer the supernatant to a new tube. Add an equal volume of 0.67% Thiobarbituric Acid (TBA).

  • Incubation: Incubate the mixture in a boiling water bath (95-100°C) for 10-15 minutes to facilitate the formation of the MDA-TBA adduct.[5][6]

  • Measurement: Cool the samples. Measure the absorbance of the resulting pink chromogen at 532 nm using a spectrophotometer.[4][6]

  • Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard.

Reagent Purpose Typical Concentration
Trichloroacetic Acid (TCA)Precipitate protein10% (w/v)
Thiobarbituric Acid (TBA)Reacts with MDA0.67% (w/v)
Malondialdehyde (MDA)Standard for quantificationVaries
Protocol 2.3: Measurement of Antioxidant Enzyme Activity

This compound can modulate the activity of key antioxidant enzymes.[7][8][9][10] These activities can be measured spectrophotometrically in cell lysates.

Procedure (General):

  • Lysate Preparation: Prepare cell lysates from treated and control cells in an appropriate ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Centrifugation: Centrifuge the homogenates at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Assay: Use the resulting supernatant for the enzyme activity assays detailed below. Protein concentration should be determined (e.g., via Bradford assay) to normalize the activity.

Enzyme Assay Principle Wavelength Key Reagents
Thioredoxin Reductase (TrxR) Measures the reduction of DTNB [5,5’-dithiobis(2-nitrobenzoic acid)] in the presence of NADPH.412 nmCell Lysate, NADPH, DTNB
Glutathione Reductase (GR) Measures the rate of NADPH oxidation in the presence of oxidized glutathione (GSSG).340 nmCell Lysate, NADPH, GSSG
Glutathione Peroxidase (GPx) Measures the rate of NADPH oxidation, which is coupled to the reduction of GSSG by GR.340 nmCell Lysate, NADPH, GSH, GR, Substrate (e.g., H₂O₂)

Section 3: Investigating Molecular Mechanisms

Protocol 3.1: Analysis of Nrf2 Nuclear Translocation

To confirm the activation of the Nrf2 pathway, its translocation from the cytoplasm to the nucleus can be quantified using Western blotting.[11][12]

Procedure:

  • Cell Treatment: Culture and treat cells with this compound and/or an oxidative stressor as previously described.

  • Fractionation: Harvest the cells and perform cellular fractionation to separate the nuclear and cytosolic proteins. Commercial kits are available for this purpose.[13]

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytosolic fractions.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) from each fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody specific for Nrf2 overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity using densitometry software. Use a nuclear marker (e.g., Lamin B) and a cytosolic marker (e.g., GAPDH) as loading controls for their respective fractions to confirm the purity of the fractions and normalize the Nrf2 signal.[11] An increase in the Nrf2 signal in the nuclear fraction indicates translocation.

Section 4: Data Presentation and Visualization

Diagrams of Pathways and Workflows

G A 1. Cell Culture (e.g., Caco-2 cells) B 2. Pre-treatment with This compound (TDS) A->B C 3. Induction of Oxidative Stress (e.g., with TbOOH) B->C D 4. Measurement of Oxidative Stress Markers C->D E ROS Production (CM-H2DCFDA Assay) D->E F Lipid Peroxidation (TBARS Assay) D->F G Antioxidant Enzyme Activity (TrxR, GR, GPx) D->G H Nrf2 Translocation (Western Blot) D->H

Caption: General experimental workflow for assessing this compound.

G TDS This compound Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) TDS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 Dissociation Nucleus Nrf2 (Nucleus) Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Genes Antioxidant Genes (e.g., NQO1, TrxR) ARE->Genes Activates Transcription

Caption: Activation of the Keap1-Nrf2-ARE signaling pathway.

G cluster_systems Cellular Reductase Systems TDS This compound (Inactive Pro-drug) Thiol Thiamine Thiol (Active Form) TDS->Thiol Reduction TrxR Thioredoxin Reductase (TrxR) TrxR->TDS Reduces GR Glutathione Reductase (GR) GR->TDS Reduces NADPH NADPH NADPH->TrxR e- donor NADPH->GR e- donor NADP NADP+

Caption: Enzymatic reduction of this compound to its active form.

References

Application of Thiamine Disulfide in Models of Diabetic Neuropathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, sensory loss, and impaired motor function. The pathogenesis of diabetic neuropathy is complex and multifactorial, with hyperglycemia-induced oxidative stress and the formation of advanced glycation end products (AGEs) playing crucial roles.[1][2] Thiamine (Vitamin B1) and its derivatives, such as the lipid-soluble thiamine disulfide and its more bioavailable form, benfotiamine, have emerged as promising therapeutic agents in preclinical models of diabetic neuropathy.[3][4][5] These compounds are thought to mitigate nerve damage by enhancing the activity of the enzyme transketolase, which diverts excess glucose metabolites away from pathways that generate reactive oxygen species (ROS) and AGEs.[1][6]

These application notes provide a comprehensive overview of the use of this compound in the streptozotocin (STZ)-induced diabetic rat model, a widely used animal model that mimics many of the features of human type 1 diabetes and its complications.[7][8] Detailed protocols for inducing diabetes, administering this compound, and assessing key outcome measures are provided to guide researchers in their investigation of this potential therapeutic strategy.

Key Signaling Pathways

The therapeutic effects of this compound in diabetic neuropathy are primarily attributed to its ability to modulate key metabolic and signaling pathways that are dysregulated in the hyperglycemic state. The following diagram illustrates the proposed mechanism of action.

G cluster_hyperglycemia Hyperglycemia cluster_pathways Pathogenic Pathways cluster_thiamine This compound Intervention cluster_outcomes Cellular Outcomes Hyperglycemia Hyperglycemia Glycolysis Increased Glycolytic Flux Hyperglycemia->Glycolysis Polyol Polyol Pathway Glycolysis->Polyol AGEs AGEs Formation Glycolysis->AGEs PKC PKC Activation Glycolysis->PKC Hexosamine Hexosamine Pathway Glycolysis->Hexosamine PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP OxidativeStress Oxidative Stress (Increased ROS) Polyol->OxidativeStress AGEs->OxidativeStress Inflammation Inflammation (NF-κB Activation) AGEs->Inflammation NerveDamage Nerve Damage & Neuropathy AGEs->NerveDamage PKC->OxidativeStress Hexosamine->OxidativeStress Thiamine This compound (Benfotiamine) Thiamine->AGEs Inhibits Transketolase Transketolase Activation Thiamine->Transketolase Thiamine->OxidativeStress Inhibits Thiamine->Inflammation Inhibits ImprovedFunction Improved Nerve Function Thiamine->ImprovedFunction Promotes Transketolase->PPP Shunts glycolytic intermediates PPP->Polyol Reduces substrate PPP->AGEs Reduces substrate PPP->PKC Reduces substrate PPP->Hexosamine Reduces substrate OxidativeStress->Inflammation OxidativeStress->NerveDamage Inflammation->NerveDamage

Caption: Mechanism of this compound in Diabetic Neuropathy.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of this compound in a rat model of diabetic neuropathy is outlined below. This workflow includes the induction of diabetes, treatment administration, and subsequent functional and biochemical analyses.

G cluster_setup Model Induction & Treatment cluster_assessment Neuropathy Assessment cluster_analysis Biochemical & Histological Analysis Induction Diabetes Induction (STZ Injection) Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Animal Grouping (Control, Diabetic, Diabetic + Thiamine) Confirmation->Grouping Treatment This compound Administration Grouping->Treatment NCV Nerve Conduction Velocity (NCV) Measurement Treatment->NCV Pain Pain Behavior Testing (von Frey, Tail Flick) Treatment->Pain Tissue Tissue Collection (Sciatic Nerve, DRG) NCV->Tissue Pain->Tissue Oxidative Oxidative Stress Markers (MDA, SOD, Glutathione) Tissue->Oxidative AGEs AGEs Measurement (CML, Pentosidine) Tissue->AGEs Histo Histopathology Tissue->Histo

References

Application Notes and Protocols: Thiamine Disulfide as a Prodrug for Central Nervous System Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiamine (Vitamin B1) is a crucial nutrient for central nervous system (CNS) function, primarily in its active form, thiamine pyrophosphate (TPP), which is a vital coenzyme in carbohydrate and energy metabolism.[1][2] However, the therapeutic delivery of thiamine to the brain is hindered by the blood-brain barrier (BBB), a selective barrier that limits the passage of many substances from the bloodstream into the CNS.[3][4] Thiamine disulfide and its derivatives are lipophilic prodrugs designed to overcome this limitation.[5][6][7] This document provides detailed application notes and protocols for utilizing this compound as a prodrug for enhanced CNS delivery.

The core principle behind this prodrug strategy lies in increasing the lipophilicity of the thiamine molecule. By forming a disulfide bond, the polarity of the thiamine molecule is reduced, facilitating its passive diffusion across the lipid-rich membranes of the BBB.[3][5] Once inside the CNS, the disulfide bond is cleaved by endogenous reducing agents, such as glutathione and disulfide reductases, releasing the active thiamine molecule.[1][3][5] This "lock-in" mechanism can lead to a sustained release and accumulation of thiamine in the brain.[3]

Mechanism of Action and Signaling Pathways

The enhanced CNS delivery of thiamine via a this compound prodrug involves several key steps:

  • Systemic Administration: The this compound prodrug is administered systemically, for example, via intravenous (IV) or oral routes.

  • Blood-Brain Barrier Permeation: Due to its increased lipophilicity, the prodrug readily crosses the BBB via passive diffusion, bypassing the saturable, carrier-mediated transport systems required for thiamine hydrochloride.[5][6]

  • Intracellular Reduction: Within the brain parenchyma, the disulfide bond of the prodrug is reduced by intracellular enzymes and reducing agents like glutathione, releasing two molecules of the thiamine thiol.[1][5]

  • Conversion to Active Form: The released thiamine is then phosphorylated to its active form, thiamine pyrophosphate (TPP), by thiamine pyrophosphokinase.[8] TPP then acts as a cofactor for key enzymes in cerebral energy metabolism.

The natural transport of thiamine across the BBB is a carrier-mediated process involving specific transporters such as thiamine transporter-1 (hThTr1, encoded by the SLC19A2 gene) and thiamine transporter-2 (hThTr2, encoded by the SLC19A3 gene).[8] The this compound prodrug approach circumvents the potential saturation of these transporters.

Thiamine_Disulfide_CNS_Delivery cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System Thiamine_Disulfide This compound (Lipophilic Prodrug) BBB Passive Diffusion Thiamine_Disulfide->BBB Crosses BBB Thiamine_Disulfide_CNS This compound BBB->Thiamine_Disulfide_CNS Reduction Reduction (e.g., Glutathione) Thiamine_Disulfide_CNS->Reduction Cleavage of disulfide bond Thiamine Thiamine Reduction->Thiamine TPP Thiamine Pyrophosphate (Active Form) Thiamine->TPP Phosphorylation Metabolism Cellular Metabolism (Energy Production) TPP->Metabolism Cofactor

Mechanism of this compound Prodrug CNS Delivery.

Quantitative Data Presentation

The use of this compound prodrugs has been shown to significantly increase the concentration of the parent drug in the brain. The following tables summarize key quantitative findings from preclinical studies.

Prodrug System Parent Drug Animal Model Administration Route Fold Increase in Brain AUC Fold Increase in Brain MRT Reference
This compoundLCX001 (Ampakine)MiceIntravenous2.233.29[9][10]
This compoundIbuprofenAnimalsIntravenousSignificantly Increased-[10]
This compoundNaproxenAnimals-Significantly Increased-[10]

AUC: Area Under the Curve; MRT: Mean Residence Time. "Significantly Increased" indicates that the study reported a notable increase but did not provide specific fold-change values.

Thiamine Derivative Brain Region Thiamine (nmol/g wet weight) Thiamine Monophosphate (nmol/g wet weight) Thiamine Pyrophosphate (nmol/g wet weight) Total Thiamine (nmol/g wet weight) Reference
ThiamineBrain (overall)---6.39[11]
ThiamineLiver---25.5[11]
ThiamineHeart---15.7[11]
ThiamineKidney---14.9[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound prodrugs for CNS delivery.

Protocol for Intravenous Administration of this compound in Mice

This protocol outlines the procedure for administering a this compound prodrug to mice via tail vein injection to assess its CNS penetration.

Materials:

  • This compound prodrug

  • Vehicle (e.g., sterile saline, DMSO, or a suitable solubilizing agent)

  • Male ICR mice (6 weeks old)

  • Mouse restrainer

  • 27-30 gauge needles and 1 mL syringes

  • Heating lamp (optional, for tail vein dilation)

Procedure:

  • Preparation of Dosing Solution: Dissolve the this compound prodrug in the appropriate vehicle to the desired concentration. Ensure the solution is sterile-filtered if necessary.

  • Animal Preparation: Acclimatize the mice to the experimental conditions for at least one week. On the day of the experiment, weigh each mouse to determine the correct injection volume.

  • Restraint and Vein Dilation: Place the mouse in a suitable restrainer, exposing the tail. If needed, warm the tail using a heating lamp to dilate the lateral tail veins.

  • Injection: Swab the tail with 70% ethanol. Insert the needle into one of the lateral tail veins at a shallow angle. Slowly inject the dosing solution (typically 5-10 mL/kg body weight).

  • Observation: After injection, return the mouse to its cage and monitor for any adverse reactions.

  • Tissue Collection: At predetermined time points post-injection, euthanize the mice according to approved animal welfare protocols.

  • Brain Extraction: Immediately dissect the brain and specific regions of interest. Rinse with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

Protocol for In Situ Rat Brain Perfusion

This technique allows for the precise measurement of the transport of a substance across the BBB without interference from peripheral metabolism.

Materials:

  • Anesthetized rat (e.g., Sprague-Dawley)

  • Perfusion pump

  • Perfusion fluid (e.g., bicarbonate-buffered saline) containing the this compound prodrug

  • Surgical instruments (scissors, forceps, hemostats)

  • Catheters

  • Heparinized saline

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat (e.g., with ketamine/xylazine). Expose the common carotid arteries.

  • Catheterization: Ligate the external carotid artery and insert a catheter retrograde towards the internal carotid artery.

  • Perfusion: Begin perfusing the brain with the perfusion fluid containing the this compound prodrug at a constant flow rate. Simultaneously, sever the jugular veins to allow for outflow.

  • Perfusion Duration: Continue the perfusion for a short, defined period (e.g., 30-60 seconds).

  • Termination and Tissue Collection: Stop the perfusion and decapitate the animal. Immediately dissect the brain and collect samples from different regions.

  • Analysis: Homogenize the brain tissue and analyze for the concentration of the prodrug and its metabolites (thiamine and its phosphate esters) using HPLC or LC-MS/MS.

Protocol for Quantification of Thiamine and its Esters in Brain Tissue by HPLC

This protocol describes the analysis of thiamine and its phosphate esters in brain tissue samples.

Materials:

  • Frozen brain tissue samples

  • Trichloroacetic acid (TCA) or Perchloric acid (HClO4)

  • Potassium ferricyanide

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

  • Standards for thiamine, TMP, and TPP

Procedure:

  • Sample Preparation:

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in 10 volumes of ice-cold 10% TCA or HClO4.

    • Vortex vigorously and let it stand on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Derivatization:

    • To an aliquot of the supernatant, add an alkaline solution of potassium ferricyanide to convert thiamine and its esters to their fluorescent thiochrome derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the thiochrome derivatives using a C18 column with an appropriate mobile phase (e.g., a mixture of phosphate buffer and methanol).

    • Detect the fluorescent compounds using a fluorescence detector (e.g., excitation at 365 nm and emission at 450 nm).

  • Quantification:

    • Identify and quantify the peaks corresponding to thiamine, TMP, and TPP by comparing their retention times and peak areas to those of the standards.

    • Construct a calibration curve using the standards to determine the concentration of each analyte in the brain tissue samples.

Experimental_Workflow cluster_administration Drug Administration cluster_collection Sample Collection cluster_analysis Sample Analysis Admin Administer this compound Prodrug to Animal Model (e.g., IV injection) Euthanasia Euthanize Animal at Predetermined Time Points Admin->Euthanasia Dissection Dissect Brain and Regions of Interest Euthanasia->Dissection Storage Snap-freeze and Store at -80°C Dissection->Storage Homogenization Homogenize Brain Tissue Storage->Homogenization Extraction Extract Thiamine and Esters Homogenization->Extraction Derivatization Derivatize to Thiochromes Extraction->Derivatization HPLC HPLC with Fluorescence Detection Derivatization->HPLC Quantification Quantify Thiamine, TMP, and TPP HPLC->Quantification

Experimental Workflow for Evaluating CNS Delivery.

Conclusion

The use of this compound as a prodrug strategy represents a promising approach to enhance the delivery of thiamine to the central nervous system. The increased lipophilicity of these compounds allows for efficient crossing of the blood-brain barrier, leading to higher brain concentrations of the active vitamin. The detailed protocols provided in this document offer a framework for researchers to design and execute experiments to evaluate the efficacy of novel this compound-based prodrugs for various neurological applications. Careful consideration of experimental design, including appropriate animal models, administration routes, and analytical methods, is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Assessing the Anti-Fatigue Effects of Thiamine Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fatigue is a complex physiological state characterized by a reduced capacity for physical and mental work. It is often associated with impaired energy metabolism. Thiamine (Vitamin B1) is an essential cofactor for key enzymes in carbohydrate and energy metabolism. Thiamine disulfide, a derivative of thiamine with enhanced bioavailability, is readily absorbed and converted into its active form, thiamine pyrophosphate (TPP).[1][2][3] TPP is a critical coenzyme for pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are pivotal in the citric acid cycle for cellular energy (ATP) production.[4][5] By enhancing the efficiency of energy metabolism, this compound is hypothesized to exert significant anti-fatigue effects, making it a promising agent for improving physical performance and endurance.[1][6] These notes provide detailed protocols for evaluating these effects in preclinical models.

Preclinical Models and Experimental Design

The most common preclinical models for fatigue assessment involve rodents, such as ICR mice or Wistar/Sprague-Dawley rats.[1][6][7] A typical experimental design involves acclimatizing the animals, followed by a period of daily administration of this compound or a vehicle control. The anti-fatigue effects are then assessed using a combination of behavioral tests and biochemical analysis.

General Experimental Workflow

The following diagram illustrates a standard workflow for assessing the anti-fatigue properties of a test compound like this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing Period cluster_2 Phase 3: Assessment cluster_3 Phase 4: Analysis A Animal Acclimatization (1 week) B Group Allocation (e.g., Vehicle, this compound Low, Mid, High Dose) A->B C Daily Oral Gavage (e.g., 4-6 weeks) B->C D Behavioral Tests (e.g., FST, Rotarod) C->D E Biochemical Analysis (Blood & Tissue Samples) D->E Post-exercise sampling F Data Compilation & Statistical Analysis E->F

Caption: General experimental workflow for preclinical anti-fatigue studies.

Behavioral Assessment Protocols

Behavioral tests are crucial for evaluating physical endurance and motor coordination.

Forced Swimming Test (FST)

The FST is a widely used method to evaluate physical endurance. The endpoint is the time to exhaustion, defined by the inability of the animal to keep its head above water.[3][8]

Protocol:

  • Apparatus: A cylindrical tank (e.g., 40 cm height, 20 cm diameter) filled with water to a depth of 30 cm, maintained at 25 ± 2°C.[9][10]

  • Procedure:

    • Approximately 60 minutes after the final administration of this compound or vehicle, a lead wire (e.g., 5-10% of the animal's body weight) is attached to the tail of the animal.

    • The animal is gently placed into the center of the water tank.

    • The total swimming time is recorded from the moment the animal is placed in the water until it is exhausted. Exhaustion is determined by the animal's failure to rise to the surface to breathe within 7-10 seconds.[3]

    • The animal must be continuously monitored, and immediately removed from the water upon reaching the exhaustion point.[9]

  • Post-Test Care: After the test, the animal should be removed from the water, gently dried with a towel, and placed in a warm, dry cage to recover.[9]

Rotarod Test

This test assesses motor coordination, balance, and fatigue resistance.[11]

Protocol:

  • Apparatus: A commercially available rotarod apparatus for mice or rats.

  • Acclimatization/Training: For 2-3 days prior to testing, train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes each day to acclimate them.[12]

  • Procedure:

    • On the test day, place the animal on the rod.

    • Set the apparatus to an accelerating speed protocol (e.g., from 4 rpm to 40 rpm over 5 minutes).[13]

    • Record the latency (time) for the animal to fall off the rotating rod. If the animal clings to the rod and makes a full passive rotation, the trial should be stopped.[13]

    • Perform 3 trials with a 15-20 minute inter-trial interval.[14][15] The average latency across the trials is used for analysis.

Forelimb Grip Strength Test

This test measures muscle strength and is a direct indicator of peripheral fatigue.[16][17]

Protocol:

  • Apparatus: A grip strength meter equipped with a metal bar.

  • Procedure:

    • Allow the animal to grasp the metal bar with its forelimbs.

    • Gently pull the animal backward by its tail in the horizontal plane until its grip is broken.

    • The force at the moment of release is the peak grip strength, which is recorded by the meter.

    • Repeat the measurement 3-5 times for each animal and calculate the average.

Biochemical Analysis Protocols

Biochemical markers provide quantitative data on the metabolic state of the animal and the physiological impact of fatigue. Samples (blood, muscle, liver) are typically collected immediately after the final behavioral test.

Sample Collection and Preparation
  • Blood: Collect blood via cardiac puncture or from the orbital sinus into heparinized or EDTA-coated tubes. Centrifuge to separate plasma or serum and store at -80°C.

  • Tissues: Immediately after euthanasia, dissect the liver and skeletal muscles (e.g., gastrocnemius). Rinse with ice-cold saline, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.

Key Biochemical Assays
  • Blood Lactic Acid (BLA): Measured using a commercial lactate assay kit or a blood gas analyzer. High lactate levels indicate a shift towards anaerobic metabolism due to intense exercise.[18][19]

  • Blood Urea Nitrogen (BUN): Determined using a BUN assay kit. Elevated BUN suggests increased protein catabolism for energy, a marker of prolonged physical stress.[7][20]

  • Serum Creatine Kinase (CK): Measured with a CK assay kit. High levels of CK are an indicator of exercise-induced muscle damage.[7][20]

  • Tissue Glycogen: Liver and muscle glycogen content is determined by hydrolyzing the glycogen to glucose and then measuring glucose using a glucose assay kit. This is a critical measure of energy storage.[7][17]

  • Muscle ATP Content: ATP levels in skeletal muscle tissue can be quantified using commercially available ATP assay kits based on the luciferin-luciferase reaction. This directly measures the energy currency of the cells.[1][3]

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effects of this compound on Behavioral Tests

GroupDose (mg/kg)Forced Swimming Time (s)Rotarod Latency (s)Grip Strength (g)
Vehicle Control0Mean ± SDMean ± SDMean ± SD
This compound50Mean ± SDMean ± SDMean ± SD
This compound100Mean ± SDMean ± SDMean ± SD
This compound500Mean ± SDMean ± SDMean ± SD

Table 2: Effects of this compound on Post-Exercise Biochemical Markers

GroupDose (mg/kg)BLA (mmol/L)BUN (mg/dL)CK (U/L)Liver Glycogen (mg/g)Muscle Glycogen (mg/g)
Vehicle Control0Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound50Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound100Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound500Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

Proposed Mechanism of Action and Signaling Pathway

This compound enhances energy metabolism primarily by increasing the availability of its active form, TPP, for key mitochondrial enzymes.

G cluster_0 Mechanism of this compound cluster_1 Mitochondrial Energy Metabolism cluster_2 Physiological Outcomes TD This compound (TTFD) TPP Thiamine Pyrophosphate (TPP - Active Form) TD->TPP Absorption & Conversion PDH Pyruvate Dehydrogenase (PDH) TPP->PDH Cofactor for AKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) TPP->AKGDH Cofactor for TCA TCA Cycle PDH->TCA AKGDH->TCA ATP Increased ATP Production TCA->ATP Lactate Reduced Lactate Production ATP->Lactate Glycogen Glycogen Sparing ATP->Glycogen Fatigue Delayed Onset of Fatigue Lactate->Fatigue Glycogen->Fatigue

Caption: Proposed mechanism for the anti-fatigue effect of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Thiamine Disulfide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of thiamine disulfide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is the oxidized form of thiamine (Vitamin B1), where two thiamine molecules are linked by a disulfide bond. Its stability in aqueous solutions is a critical concern for researchers in drug development and nutritional science because degradation can lead to a loss of biological activity and the formation of undesirable byproducts, impacting experimental accuracy and the efficacy of potential therapeutic formulations.[1]

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of thiamine and its derivatives like this compound is significantly affected by several factors:

  • pH: Thiamine is generally more stable in acidic conditions (pH < 6.0).[2][3] In neutral to alkaline solutions, its degradation is accelerated.[4] this compound's solubility also varies significantly with pH.

  • Temperature: Higher temperatures increase the rate of degradation.[4][5]

  • Light: Exposure to light can accelerate degradation.

  • Oxidizing and Reducing Agents: this compound can be reduced back to thiamine by reducing agents like glutathione and the thioredoxin system.[6] Conversely, oxidizing agents can lead to further degradation products.

  • Metal Ions: The presence of metal ions, such as copper (Cu⁺, Cu²⁺) and iron (Fe²⁺, Fe³⁺), can catalyze the degradation of thiamine.[5]

  • Buffer Composition: The type and concentration of buffer salts can influence thiamine stability, independent of pH.[7]

Q3: What are the common degradation pathways of this compound in aqueous solutions?

This compound can undergo degradation through several pathways:

  • Cleavage of the disulfide bond: This can occur via reduction, leading to the formation of thiamine.

  • Hydrolysis: The molecule can be susceptible to hydrolytic cleavage, particularly at non-ideal pH values.

  • Oxidation: Further oxidation can lead to the formation of various degradation products, including thiochrome and other sulfur-containing compounds.[8] A competing pathway to thiochrome formation is the formation of this compound itself during thiamine oxidation.[8]

Q4: How can I monitor the stability of my this compound solution?

The most common and reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC).[5][9] HPLC allows for the separation and quantification of this compound and its potential degradation products over time. UV or fluorescence detectors are typically used.[9][10]

Q5: What are the expected degradation products I should look for?

Common degradation products include thiamine, thiochrome (a fluorescent oxidation product), and various cleavage products of the pyrimidine and thiazole rings.[8] In the presence of other sulfur-containing compounds, disulfide exchange reactions can also occur.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound solution observed.

Possible Cause Troubleshooting Step
Incorrect pH of the solution. Verify the pH of your aqueous solution. This compound is generally more stable at acidic pH. Adjust the pH to a lower value (e.g., pH 3-5) if your experimental conditions allow.[2][3]
High storage temperature. Store your this compound solutions at refrigerated temperatures (2-8°C) or frozen to slow down degradation kinetics.[11] Avoid repeated freeze-thaw cycles.
Exposure to light. Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.
Presence of catalytic metal ions. Use high-purity water and reagents to minimize metal ion contamination. If contamination is suspected, consider using a chelating agent like EDTA, if compatible with your experiment.
Reactive buffer components. Be aware that some buffer species can catalyze degradation. For instance, at pH 6 and 7, citrate buffers may offer greater stability for thiamine compared to phosphate buffers.[7]

Issue 2: Inconsistent or non-reproducible results in stability studies.

Possible Cause Troubleshooting Step
Variability in solution preparation. Ensure consistent and accurate preparation of your solutions, including the final pH and concentration.
Inadequate analytical methodology. Validate your HPLC method for specificity, linearity, accuracy, and precision to ensure reliable quantification.
Sample degradation during analysis. If using a post-column derivatization HPLC method, assess the stability of the derivatized product.[10] Minimize the time samples spend in the autosampler.

Issue 3: Precipitation observed in the aqueous solution.

Possible Cause Troubleshooting Step
Poor solubility at the current pH. This compound has pH-dependent solubility. It is more soluble at a lower pH. Consider adjusting the pH to improve solubility.
Concentration exceeds solubility limit. Check the solubility data for your specific conditions. You may need to work with a lower concentration.
Salting out effect. High concentrations of salts in your buffer can reduce the solubility of this compound. Try reducing the salt concentration if possible.

Data Presentation

Table 1: Solubility of this compound in Water at 37°C

pHSolubility (mg/mL)
1.237.7
3.03.0
5.01.33
7.20.568

(Data sourced from:)

Table 2: Effect of pH and Buffer Type on Thiamine Stability (Time for 10% loss at 25°C)

pHBuffer (0.1 M)t₁₀ (weeks)
4Phosphate79
4Citrate< 42 (less stable)
7Phosphate3
7Citrate> 3 (more stable)

(Data extrapolated from kinetic studies on thiamine degradation:[7])

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Analysis

This protocol provides a general framework for analyzing this compound stability using reverse-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate

  • Acetic acid

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1 M ammonium acetate, pH adjusted to 5.8 with 0.1% acetic acid.[5]

  • Mobile Phase B: Acetonitrile[5]

  • Gradient Program: A gradient elution may be necessary to separate degradation products. An example could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30°C[5]

  • Detection Wavelength: 254 nm[5]

  • Injection Volume: 10-20 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., slightly acidic water where solubility is higher).

  • Prepare aqueous solutions for the stability study at the desired pH and concentration in appropriate buffers.

  • At each time point, withdraw an aliquot of the sample.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

5. Data Analysis:

  • Create a calibration curve using the this compound reference standard.

  • Quantify the peak area of this compound in each sample.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Thiamine_Disulfide This compound Thiamine_Thiol Thiamine (Thiol Form) Thiamine_Disulfide->Thiamine_Thiol Reduction (e.g., Glutathione) Thiochrome Thiochrome (Fluorescent) Thiamine_Disulfide->Thiochrome Oxidation Cleavage_Products Pyrimidine & Thiazole Cleavage Products Thiamine_Disulfide->Cleavage_Products Hydrolysis (pH dependent) Thiamine_Thiol->Thiamine_Disulfide Oxidation

Caption: Degradation pathway of this compound.

start Start: Prepare Aqueous This compound Solution storage Store under defined conditions (pH, Temp, Light) start->storage sampling Withdraw aliquots at specified time intervals storage->sampling hplc Analyze by HPLC sampling->hplc quantify Quantify this compound and Degradation Products hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics end End: Stability Profile kinetics->end

Caption: Experimental workflow for stability testing.

start Problem: this compound Degradation check_ph Is pH acidic (<6)? start->check_ph adjust_ph Adjust pH to 3-5 check_ph->adjust_ph No check_temp Is solution stored cold? check_ph->check_temp Yes adjust_ph->check_temp store_cold Store at 2-8°C or frozen check_temp->store_cold No check_light Is solution protected from light? check_temp->check_light Yes store_cold->check_light protect_light Use amber vials or foil check_light->protect_light No consider_other Consider metal ions or buffer effects check_light->consider_other Yes protect_light->consider_other

References

improving the solubility of thiamine disulfide for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with thiamine disulfide for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a challenge for in vitro assays?

This compound, the oxidized dimer of thiamine (Vitamin B1), is a lipid-soluble derivative investigated for various therapeutic applications, including as a potent HIV-1 inhibitor.[1][2] Its enhanced lipid solubility compared to thiamine hydrochloride allows for easier permeation of biological membranes.[2] However, it is sparingly soluble in water, especially at neutral or alkaline pH, which poses a significant challenge for preparing homogenous solutions for in vitro experiments, potentially leading to precipitation and inaccurate results.[3][4][5]

Q2: What are the general solubility properties of this compound?

The solubility of this compound is highly dependent on the solvent and pH. It is generally described as being slightly soluble in DMSO and methanol and readily soluble in other organic solvents.[6] Its aqueous solubility decreases significantly as the pH increases.

Data Presentation: Solubility of this compound

Solvent/ConditionReported SolubilitySource(s)
Water (pH 1.2, 37°C)37.7 mg/mL[3]
Water (pH 5.0, 37°C)1.33 mg/mL[3]
Water (pH 7.2, 37°C)0.568 mg/mL[3]
Water0.259 mg/mL[7]
DMSO≥ 2.08 mg/mL (in various formulations)[1]
DMSO250 mg/mL (444.28 mM)[8]
MethanolSlightly Soluble[6][9]

Q3: What is the recommended starting solvent for making a stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][8] One supplier notes a solubility of up to 250 mg/mL in DMSO, though sonication may be required to achieve complete dissolution.[8] Always use a freshly opened or properly stored anhydrous grade of DMSO to ensure maximum solubility.[1]

Q4: How does pH affect the solubility and stability of this compound?

pH has a profound effect on both the solubility and stability of thiamine and its derivatives.

  • Solubility: this compound is significantly more soluble in acidic conditions.[3] As shown in the table above, its solubility in water at pH 1.2 is over 60 times higher than at pH 7.2.[3]

  • Stability: Thiamine itself is stable at acidic pH but is unstable and prone to degradation in neutral or alkaline solutions.[10][11] This instability should be considered when preparing buffers for in vitro assays.

Q5: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

This is a common issue known as "crashing out" and occurs when a drug that is highly soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. The troubleshooting guide below provides several strategies to overcome this problem.

Troubleshooting Guide

Problem: Compound precipitation or phase separation occurs during dilution into aqueous media.

This issue can lead to inconsistent assay results and an underestimation of the compound's potency. The following workflow and solutions can help maintain solubility.

G cluster_solutions Troubleshooting Solutions start_node Start: Prepare Concentrated Stock in 100% DMSO process_node process_node start_node->process_node Dilute into Aqueous Buffer decision_node Precipitation Observed? process_node->decision_node solution_node 1. Use Co-solvents (e.g., PEG300, Tween-80) 2. Use Cyclodextrins (e.g., SBE-β-CD) 3. Use Physical Methods (Sonication, Gentle Warming) 4. Lower Buffer pH (if compatible with assay) decision_node->solution_node Yes end_node Proceed with Assay decision_node->end_node No solution_node->process_node Re-attempt Dilution

Caption: Troubleshooting workflow for this compound solubility.

Solution 1: Use Co-solvents or Detergents For many cell-based assays, small amounts of excipients can improve solubility without inducing toxicity.

  • PEG300: A polymer that can help keep hydrophobic compounds in solution.

  • Tween-80: A non-ionic detergent that can form micelles around the compound.

  • Implementation: Prepare an intermediate solution containing the co-solvents before the final dilution into the saline or media buffer. (See Protocol 2 below). For enzyme assays, adding 0.01-0.05% Tween-20 or Triton X-100 to the assay buffer can also be effective.[12]

Solution 2: Employ Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[13] They can form "inclusion complexes" with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[13][14]

  • SBE-β-CD (Sulfobutyl ether beta-cyclodextrin): A modified cyclodextrin with improved solubility and safety.

  • Implementation: A stock solution of the cyclodextrin in saline can be used as the diluent for the DMSO stock. (See Protocol 3 below).

Solution 3: Apply Physical Methods

  • Sonication: Using an ultrasonic bath can provide the energy needed to break up aggregates and aid in the dissolution process.[1][8]

  • Gentle Warming/Heating: Gently warming the solution can increase solubility. However, use this method with caution, as thiamine is susceptible to heat degradation.[10] Monitor the temperature carefully and do not overheat.

Solution 4: Adjust the pH of the Assay Buffer Given that this compound is significantly more soluble at an acidic pH, lowering the pH of your assay buffer (e.g., to pH 6.0-6.5) may prevent precipitation.[3] This is only feasible if the pH change does not negatively impact your experimental system (e.g., enzyme activity or cell viability).

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution in DMSO

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes.

  • If solids persist, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.[1][8]

  • Visually inspect the solution against a light source to ensure no undissolved particulates remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization Using a Co-Solvent System

This protocol is adapted from a formulation that achieves a solubility of ≥ 2.08 mg/mL.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare 1 mL of the final working solution, perform the following steps sequentially: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Add 450 µL of saline (0.9% NaCl) to bring the final volume to 1 mL. Mix well.

  • The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Protocol 3: Solubilization Using SBE-β-Cyclodextrin

This protocol is adapted from a formulation that achieves a solubility of ≥ 2.08 mg/mL.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. Warm gently if necessary to dissolve.

  • To prepare 1 mL of the final working solution, perform the following steps sequentially: a. In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution. b. Add 100 µL of the DMSO stock solution to the SBE-β-CD solution. c. Vortex until the solution is clear.

  • The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).[1]

Visualizations

Caption: Factors influencing this compound solubility and methods for improvement.

Caption: Cellular uptake and reduction of this compound.

References

Technical Support Center: Optimizing Oral Dosage of Thiamine Disulfide for Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing thiamine disulfide in mouse studies. The information is designed to address common challenges and provide clear protocols for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended oral dosage range for this compound in mice?

The optimal oral dosage of this compound, particularly thiamine tetrahydrofurfuryl disulfide (TTFD), can vary depending on the specific research question and experimental design. Based on published studies, a general dosage range is between 50 mg/kg and 500 mg/kg body weight, administered daily.[1][2][3][4]

Q2: How does the bioavailability of this compound compare to other forms of thiamine?

This compound is a lipid-soluble derivative of thiamine designed for enhanced bioavailability compared to water-soluble forms like thiamine hydrochloride.[4][5][6] Its lipophilic nature allows for passive diffusion across cell membranes, bypassing the rate-limited intestinal transport of water-soluble thiamine.[5][7] However, other lipid-soluble derivatives like benfotiamine may exhibit even higher bioavailability.[8][9]

Q3: What is the mechanism of action of this compound?

This compound acts as a prodrug. Following oral administration, it is absorbed and then reduced in the body to free thiamine.[5][10] This reduction is catalyzed by cellular thiol-containing compounds, such as glutathione and the thioredoxin system.[10][11][12] The released thiamine is then converted to its active form, thiamine pyrophosphate (TPP), which is an essential coenzyme for key enzymes in carbohydrate metabolism, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[5][10][13]

Q4: What are the key metabolic pathways influenced by thiamine?

Thiamine, in its active form TPP, is a critical coenzyme for several enzymes involved in central metabolic pathways:[5][10][13]

  • Krebs Cycle (Citric Acid Cycle): TPP is a cofactor for pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are crucial for cellular energy production.

  • Pentose Phosphate Pathway: TPP is a cofactor for transketolase, an enzyme that plays a role in the synthesis of nucleotides (DNA and RNA) and NADPH.

Troubleshooting Guides

Oral Gavage of this compound

Issue: Difficulty dissolving this compound for oral administration.

  • Cause: this compound is a lipophilic compound and has low solubility in aqueous solutions.

  • Solution:

    • Vehicle Selection: For lipophilic compounds, it is not always necessary for the substance to be fully dissolved for oral gavage; a homogenous suspension is often sufficient.[14] Common vehicles for suspending lipophilic drugs for oral gavage in mice include:

      • 0.5% methylcellulose in water.[15]

      • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[15] Note: Reduce DMSO concentration for sensitive mouse strains.[15]

      • Corn oil.[15]

    • Preparation of Suspension:

      • To create a finer suspension, first, wet the this compound powder with a small amount of a suitable solvent like ethanol or DMSO before adding the vehicle.[15]

      • Use a water bath sonicator to break down clumps and create a more uniform suspension.[14]

      • Vigorous mixing or stirring before each administration is crucial to ensure consistent dosing.[14]

Issue: Animal distress or injury during oral gavage.

  • Cause: Improper restraint, incorrect needle size, or incorrect technique can cause stress, esophageal irritation, or accidental tracheal administration.[16][17]

  • Solution:

    • Proper Restraint: Ensure the mouse is properly restrained to straighten the esophagus for smooth passage of the gavage needle.[18]

    • Correct Gavage Needle: Use a flexible, soft-tipped gavage needle instead of a rigid metal one to minimize the risk of esophageal perforation.[17] The size of the needle should be appropriate for the size of the mouse (typically 20-22 gauge for adult mice).[15][18]

    • Technique:

      • Measure the correct insertion depth from the tip of the nose to the last rib to ensure the substance is delivered to the stomach.[18]

      • Administer the solution slowly (over 2-3 seconds) to prevent regurgitation and aspiration.[18]

      • Coating the tip of the gavage needle with a sweet substance like sucrose solution can make the procedure less stressful for the animal.[16]

    • Monitoring: Observe the animal for at least 15 minutes post-gavage for any signs of respiratory distress.[17]

Experimental Protocols

6-Week Oral Gavage Study Protocol

This protocol is adapted from a study investigating the effects of thiamine tetrahydrofurfuryl disulfide (TTFD) on exercise performance in mice.[1]

  • Animals: Male ICR mice, 6 weeks old.[1]

  • Groups:

    • Vehicle control (e.g., deionized water)

    • 50 mg/kg TTFD

    • 100 mg/kg TTFD

    • 500 mg/kg TTFD

  • Administration:

    • Prepare the required concentrations of TTFD in the chosen vehicle.

    • Administer the respective solutions daily via oral gavage for 6 consecutive weeks.

    • Monitor animal body weight and general health regularly.

  • Outcome Measures: At the end of the study, various parameters can be assessed, such as behavioral tests, biochemical analysis of blood and tissues, and histological examination of organs.[1]

Data Summary: Oral Dosages of this compound in Mouse Studies
Study ReferenceMouse StrainCompoundDosageDurationKey Findings
[1][4]ICRTTFD50, 100, 500 mg/kg/day6 weeksIncreased endurance and grip strength; mitigated fatigue markers.
[2][3]DBA/2JTTFD100, 340 mg/kg/day17 daysAltered social interaction and activity levels; increased brain thiamine concentrations.
[19][20]C57BL/6JThiamine50, 100 mg/kg/day8 weeksAmeliorated high-fat diet-induced obesity and reshaped gut microbiota.

Visualizations

Signaling Pathway: this compound Metabolism and Action

ThiamineMetabolism cluster_absorption Intestinal Absorption & Circulation cluster_cellular Cellular Uptake & Conversion cluster_action Metabolic Action TDS This compound (Oral Gavage) Abs Passive Diffusion TDS->Abs TDS_circ This compound (in circulation) Abs->TDS_circ TDS_cell This compound (intracellular) TDS_circ->TDS_cell Uptake Reduct Reduction (Glutathione/Thioredoxin) TDS_cell->Reduct Thiamine Thiamine (B1) TPP Thiamine Pyrophosphate (TPP - Active Form) Thiamine->TPP Phosphorylation Krebs Krebs Cycle TPP->Krebs Coenzyme for: - Pyruvate Dehydrogenase - α-Ketoglutarate Dehydrogenase PPP Pentose Phosphate Pathway TPP->PPP Coenzyme for: - Transketolase Reduct->Thiamine

Caption: Metabolic pathway of orally administered this compound.

Experimental Workflow: Oral Gavage Study in Mice

ExperimentalWorkflow start Start: Acclimatization of Mice grouping Randomly Assign Mice to Treatment Groups (Vehicle, Low Dose, High Dose) start->grouping prep Prepare this compound Suspension grouping->prep gavage Daily Oral Gavage for Specified Duration prep->gavage monitoring Monitor Body Weight and Health Status gavage->monitoring endpoints Endpoint Assays: - Behavioral Tests - Blood Collection (Biochemistry) - Tissue Collection (Histology, etc.) gavage->endpoints analysis Data Analysis and Interpretation endpoints->analysis end End of Study analysis->end

Caption: A typical experimental workflow for an oral gavage study.

Troubleshooting Logic: Oral Gavage Issues

TroubleshootingGavage cluster_solubility Solubility Problem cluster_animal_distress Animal Distress start Issue Encountered During Oral Gavage sol_check Is the compound fully dissolved? start->sol_check distress_check Signs of distress (struggling, respiratory issues)? start->distress_check sol_yes Proceed with caution, ensure homogeneity sol_check->sol_yes No sol_no Create a uniform suspension: - Use appropriate vehicle - Sonication - Vigorous mixing sol_check->sol_no Yes distress_yes Stop immediately and reassess: - Check restraint technique - Verify needle size and type - Consider sweet-coating needle tip distress_check->distress_yes Yes distress_no Proceed with administration distress_check->distress_no No

References

Technical Support Center: Overcoming Blood-Brain Barrier Limitations with Thiamine Disulfide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing thiamine disulfide derivatives to enhance delivery of thiamine to the central nervous system.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why are they used for brain delivery?

A1: this compound derivatives, such as sulbutiamine and fursultiamine (also known as TTFD), are synthetic, lipid-soluble forms of vitamin B1 (thiamine).[1][2] Standard thiamine is water-soluble and has limited ability to cross the blood-brain barrier (BBB) due to its reliance on a saturable, carrier-mediated transport system.[3][4] The disulfide bond and lipophilic nature of these derivatives allow them to more readily diffuse across the lipid-rich membranes of the BBB.[1] Once in the brain, they are reduced back to thiamine, increasing its concentration in neural tissue more effectively than standard thiamine supplementation.[1][5]

Q2: What is the primary difference between sulbutiamine and benfotiamine for brain-related research?

A2: The key difference lies in their ability to cross the blood-brain barrier. Sulbutiamine, a disulfide derivative, is specifically designed to be lipophilic, allowing it to efficiently cross the BBB and increase thiamine levels in the brain.[3][6] Benfotiamine, an S-acyl thiamine derivative, is also lipid-soluble but is thought to have lower BBB permeability compared to sulbutiamine.[5][6][7] As a result, sulbutiamine is more commonly studied for its direct effects on cognitive function and neurological health, while benfotiamine is often utilized for its systemic effects, such as in diabetic neuropathy.[3][5]

Q3: How are this compound derivatives metabolized after crossing the BBB?

A3: After crossing the BBB via passive diffusion, this compound derivatives undergo reduction of their disulfide bond.[1] This cleavage, primarily carried out by enzymes like disulfide reductases present in brain tissue, releases two molecules of thiamine.[1] This free thiamine is then available to be phosphorylated into its active coenzyme forms, thiamine pyrophosphate (TPP) and thiamine triphosphate (TTP), which are crucial for cerebral energy metabolism.[1][8]

Q4: What are the known downstream effects of increased brain thiamine levels?

A4: Increased thiamine levels in the brain support the function of key enzymes involved in glucose metabolism, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[8][9] This is critical for neuronal energy production.[10] Thiamine is also a cofactor for transketolase in the pentose phosphate pathway, which is involved in the synthesis of nucleic acids and the production of NADPH, a key antioxidant.[10] Furthermore, thiamine is involved in the synthesis of neurotransmitters like acetylcholine and GABA and contributes to the health of myelin sheaths, which are vital for nerve signal transmission.[11]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor Solubility of Compound This compound derivatives are lipophilic and have low solubility in aqueous solutions.[12] Incorrect solvent choice.- For in vitro experiments, dissolve the compound in a small amount of a suitable organic solvent like DMSO or ethanol before diluting it in the aqueous culture medium.[13] - Ensure the final solvent concentration is non-toxic to the cells. - For in vivo administration, consider using a vehicle containing PEG300 and Tween-80 in saline for better suspension.[13]
Inconsistent/Low Brain Uptake - Instability of the compound in the formulation or biological matrix. - Rapid metabolism before reaching the BBB. - Incorrect dosage or administration route.- Prepare fresh solutions for each experiment. Thiamine derivatives can be unstable in alkaline solutions.[14] - Administer via a route that ensures rapid absorption, such as oral gavage or intraperitoneal injection for animal studies. - Verify the dosage based on literature for the specific animal model. Doses for sulbutiamine in rodents often range from 50-100 mg/kg.[7][15]
High Variability in Quantification of Brain Thiamine Levels - Inefficient extraction of thiamine and its phosphate esters from brain tissue. - Degradation of thiamine phosphates during sample processing. - Insensitive detection method.- Use a validated tissue homogenization and extraction protocol, often involving trichloroacetic acid (TCA) to precipitate proteins and stabilize thiamine esters.[16][17] - Keep samples on ice throughout processing and store at -80°C.[17] - Utilize a sensitive and specific quantification method like HPLC with fluorescence detection after pre-column derivatization to thiochrome.[16][17]
Unexpected Side Effects in Animal Models (e.g., agitation, insomnia) Sulbutiamine can have mild stimulant effects.[18] The dosage may be too high.- Start with a lower dose and titrate up to the desired effective dose while monitoring for adverse effects.[19] - Common side effects reported in humans at higher doses include headache, nausea, and sleep disturbances.[20][21]
Paradoxical Worsening of Symptoms In some cases of thiamine deficiency repletion, a temporary worsening of symptoms can occur. This "paradoxical reaction" may be related to the sudden shift in metabolic processes, potentially involving glutathione metabolism.- Consider starting with a very low dose and increasing it gradually. - Ensure adequate status of other B vitamins and magnesium, which are important cofactors for thiamine-dependent enzymes.[22]

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used thiamine derivatives.

Table 1: Comparison of Thiamine Derivatives

DerivativeTypePrimary AdvantagePrimary Use in ResearchReference
Thiamine HCl/Nitrate Water-SolubleStandard formBaseline/Control[1][23]
Sulbutiamine Lipid-Soluble DisulfideHigh BBB PermeabilityCognitive function, Neuroprotection[3][5][6]
Fursultiamine (TTFD) Lipid-Soluble DisulfideHigh BioavailabilityThiamine deficiency, Wernicke's Encephalopathy[1][23]
Benfotiamine Lipid-Soluble S-acylHigh Systemic BioavailabilityPeripheral neuropathy, Diabetic complications[5][6][7]

Table 2: Pharmacokinetic Parameters of Fursultiamine vs. Benfotiamine in Humans (Single Dose)

ParameterFursultiamineBenfotiamineNotesReference
Systemic Thiamine Exposure (AUC) Slightly greater-Based on plasma and hemolysate concentrations.[24]
Thiamine Diphosphate (TDP) Distribution Higher in hemolysateHigher in plasmaSuggests different distribution patterns.[24]

Note: Direct comparative pharmacokinetic data for sulbutiamine in humans is limited in the available literature. Studies in rats show that sulbutiamine administration significantly increases the content of thiamine and its phosphate esters in the brain, whereas benfotiamine at a higher dose does not.[5][7]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol provides a general method for assessing the permeability of a this compound derivative across a cell-based in vitro BBB model (e.g., using bEnd.3 or hCMEC/D3 cells).

Objective: To quantify the apparent permeability coefficient (Papp) of a this compound derivative.

Materials:

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Brain microvascular endothelial cells (BMECs)

  • Cell culture medium and supplements

  • This compound derivative (e.g., Sulbutiamine)

  • Lucifer Yellow (paracellular permeability marker)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • LC-MS/MS or HPLC system for quantification

Methodology:

  • Cell Seeding: Seed BMECs onto the apical side (upper chamber) of the Transwell® inserts at a high density and culture until a confluent monolayer is formed.

  • Model Validation: Measure the Transendothelial Electrical Resistance (TEER) to confirm monolayer integrity. A high TEER value is indicative of tight junction formation. Perform a Lucifer Yellow permeability assay to confirm low paracellular flux.

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayer gently with pre-warmed assay buffer. b. Add the assay buffer containing the known concentration of the this compound derivative to the apical chamber. c. Add fresh assay buffer to the basolateral (lower) chamber. d. Incubate at 37°C, 5% CO2. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh assay buffer. f. At the end of the experiment, collect a sample from the apical chamber.

  • Quantification: Analyze the concentration of the thiamine derivative in the collected samples using a validated LC-MS/MS or HPLC method.

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the basolateral chamber.

    • A is the surface area of the insert membrane.

    • C0 is the initial concentration in the apical chamber.

Protocol 2: Quantification of Thiamine and its Esters in Rodent Brain Tissue

This protocol outlines the steps for extracting and quantifying thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP) from brain tissue following administration of a this compound derivative.

Objective: To measure the concentration of thiamine and its phosphorylated forms in brain tissue.

Materials:

  • Rodent brain tissue (e.g., hippocampus, cortex)

  • 10% Trichloroacetic acid (TCA)

  • Potassium ferricyanide solution

  • NaOH

  • Methanol

  • HPLC system with a C18 column and fluorescence detector

  • Standards for thiamine, TMP, and TDP

Methodology:

  • Tissue Homogenization: a. Rapidly dissect the brain region of interest on an ice-cold plate. b. Weigh the tissue and homogenize in 15 volumes of ice-cold 10% TCA.[16] c. Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes. d. Collect the supernatant, which contains the extracted thiamine and its esters.

  • Thiochrome Derivatization (Pre-column): a. Take an aliquot of the supernatant. b. Add an alkaline solution of potassium ferricyanide to oxidize the thiamine compounds into their fluorescent thiochrome derivatives.[16][17] c. Stop the reaction by adding a neutralizing solution or by immediate injection onto the HPLC system.

  • HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the thiochrome derivatives of thiamine, TMP, and TDP using an isocratic or gradient elution on a C18 column.[17] c. Detect the fluorescent compounds using a fluorescence detector (Excitation ~365 nm, Emission ~450 nm).

  • Quantification: a. Generate a standard curve by running known concentrations of derivatized thiamine, TMP, and TDP standards. b. Calculate the concentration of each analyte in the brain tissue samples by comparing their peak areas to the standard curve. Results are typically expressed as nmol/g of tissue.[17]

Visualizations

BBB_Transport_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma ThD This compound (Lipophilic) BBB ThD->BBB Passive Diffusion Th Thiamine (Water-Soluble) Th->BBB Carrier-Mediated Transport (Saturable) ThD_in This compound Reduction Reduction (e.g., Disulfide Reductases) ThD_in->Reduction Th_in Thiamine Reduction->Th_in Phosphorylation Phosphorylation Th_in->Phosphorylation TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Phosphorylation->TPP

Caption: Transport of Thiamine vs. This compound Derivative across the BBB.

Experimental_Workflow start Start: Animal Model Preparation admin Administer Thiamine Disulfide Derivative (e.g., Oral Gavage) start->admin time Time Course (e.g., 1, 2, 4, 24 hours) admin->time euthanize Euthanasia and Brain Tissue Dissection time->euthanize homogenize Tissue Homogenization & Protein Precipitation (TCA) euthanize->homogenize extract Centrifugation & Supernatant Collection homogenize->extract derivatize Derivatization to Fluorescent Thiochrome extract->derivatize hplc HPLC Analysis with Fluorescence Detection derivatize->hplc quantify Quantification against Standard Curve hplc->quantify end End: Brain Thiamine Levels Determined quantify->end

Caption: Workflow for In Vivo Quantification of Brain Thiamine Levels.

Thiamine_Signaling_Pathway cluster_krebs Mitochondrial Energy Metabolism cluster_ppp Pentose Phosphate Pathway (PPP) Thiamine Thiamine (from Derivative) TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Phosphorylation PDH Pyruvate Dehydrogenase (PDH) TPP->PDH Cofactor aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) TPP->aKGDH Cofactor TK Transketolase (TK) TPP->TK Cofactor Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs Krebs->aKGDH ATP ATP Production Krebs->ATP PPP_products NADPH (Antioxidant) Ribose-5-Phosphate (Nucleic Acids) TK->PPP_products

Caption: Role of Thiamine Pyrophosphate (TPP) in Key Metabolic Pathways.

References

Technical Support Center: Fluorescence-Based Thiamine Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts and achieve reliable results in fluorescence-based thiamine assays, primarily focusing on the thiochrome method.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the fluorescence-based thiamine assay?

A1: The most common fluorescence method relies on the oxidation of non-fluorescent thiamine to the highly fluorescent product, thiochrome, under alkaline conditions.[1][2] The intensity of the blue fluorescence emitted by thiochrome, typically measured at an emission wavelength of around 445-450 nm with excitation at 360-370 nm, is proportional to the thiamine concentration.[1][3]

Q2: Why are my fluorescence readings lower than expected?

A2: Low fluorescence signals can stem from several issues:

  • Incomplete Thiamine Extraction: Thiamine may bind non-specifically to proteins or exist as a cofactor in enzymes.[4] Inadequate sample preparation, such as incomplete protein precipitation, can lead to poor recovery.

  • Inefficient Thiochrome Conversion: The oxidation reaction is sensitive to pH and reagent concentration. Suboptimal alkaline conditions or degraded oxidizing agents will reduce the yield of thiochrome.[4]

  • Presence of Interfering Substances: Antioxidants like ascorbic acid (Vitamin C) and polyphenols can compete for the oxidizing agent (e.g., ferricyanide), preventing the conversion of thiamine to thiochrome.[4][5]

  • Fluorescence Quenching: Excess oxidizing agent (potassium ferricyanide) can reduce the formed thiochrome to non-fluorescent products.[4] Components within the sample matrix can also quench the fluorescence signal.

  • Thiamine Degradation: Thiamine is unstable in alkaline solutions and is sensitive to heat and light.[2][6] Delays in processing after adding alkaline reagents can lead to thiamine loss.

Q3: I'm observing high background fluorescence or a high blank signal. What is the cause?

A3: High background is a common artifact caused by the presence of other fluorescent compounds in the sample matrix.[1] Biological samples like blood, urine, and tissue extracts often contain endogenous molecules that fluoresce at similar wavelengths to thiochrome.[1] To mitigate this, an extraction of thiochrome into an organic solvent like isobutanol is often employed. This step selectively isolates the less polar thiochrome, leaving interfering polar compounds behind in the aqueous phase.[4]

Q4: My results are not reproducible. What factors should I check?

A4: Poor reproducibility can be attributed to:

  • Sample Handling and Storage: Thiamine is sensitive to light and temperature.[6] Ensure consistent sample storage conditions (refrigerated at 2-8°C for short-term, frozen at -20°C for long-term) and protection from light.[6]

  • Adsorptive Losses: Thiamine can adsorb to glass surfaces, leading to significant losses, especially at low concentrations. Using polypropylene or other polymeric tubes and filters is recommended over glass.[7]

  • Reagent Stability: The stability of oxidizing agents can be a factor. For example, cyanogen bromide has a short shelf-life.[4] Prepare reagents freshly and store them appropriately.

  • Inconsistent Timing: The thiochrome reaction and subsequent degradation are time-dependent. Standardize incubation times across all samples and standards precisely.[8]

  • Pipetting Errors: Given the sensitivity of the assay, minor errors in pipetting reagents or samples can lead to large variations in results.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or No Signal 1. Thiamine Degradation Work quickly, protect samples from light, and keep them cool.[6] Avoid prolonged exposure to alkaline conditions before measurement.[2]
2. Inefficient Oxidation Verify the pH of the reaction mixture is sufficiently alkaline (pH > 8).[9] Prepare fresh oxidizing agent. Optimize the concentration of the oxidizing agent, as excess can cause quenching.[4]
3. Interference from Antioxidants Use a sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances like ascorbic acid or polyphenols.[4][5]
4. Adsorptive Losses Use polypropylene vials and labware instead of glass for sample storage and preparation.[7]
High Background Signal 1. Matrix Autofluorescence Incorporate a solvent extraction step. After oxidation, extract the thiochrome into isobutanol to separate it from hydrophilic fluorescent interferents.[4]
2. Contaminated Reagents Run a "reagent blank" without any sample to check for contamination. Use high-purity water and reagents.
Poor Linearity of Standard Curve 1. Suboptimal Reagent Concentration Optimize the concentration of the oxidizing agent. Too little may not convert all the thiamine at higher concentrations, while too much can cause quenching.[4]
2. Incorrect Standard Preparation Prepare fresh standards for each assay run. Verify the initial concentration of the stock solution. Thiamine is unstable in solution, especially at neutral or alkaline pH.[10]
3. Detector Saturation If fluorescence at high concentrations plateaus, dilute the standards and samples to fall within the linear range of the fluorometer.
Poor Reproducibility 1. Inconsistent Sample Preparation Standardize all steps, especially incubation times, temperatures, and mixing procedures. Use a consistent method for protein precipitation and extraction.[4]
2. Light Exposure Minimize exposure of samples, standards, and thiochrome product to ambient and UV light to prevent photodegradation.[11][12] Use amber tubes or cover racks with foil.[13]
3. pH Fluctuation Ensure the buffer capacity is sufficient to maintain a stable alkaline pH for the oxidation reaction across all samples.

Experimental Protocols & Methodologies

Protocol 1: General Thiochrome Assay for Thiamine Quantification

This protocol provides a general workflow. Optimization of volumes and concentrations is recommended for specific sample types and instrument setups.

  • Sample Preparation:

    • For biological fluids (e.g., blood, urine), precipitate proteins by adding an equal volume of cold 10% trichloroacetic acid (TCA).[4]

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant containing thiamine to a clean polypropylene tube.

  • Oxidation to Thiochrome:

    • In a polypropylene tube, add 100 µL of the sample supernatant or standard.

    • Add 50 µL of an oxidizing agent (e.g., 1% potassium ferricyanide in 15% NaOH). Note: This solution is highly alkaline and should be handled with care.

    • Mix immediately and incubate for 2 minutes in the dark.

  • Thiochrome Extraction (Recommended):

    • Add 200 µL of isobutanol to the reaction mixture.

    • Vortex vigorously for 1 minute to extract the thiochrome into the organic phase.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Fluorescence Measurement:

    • Carefully transfer the upper isobutanol layer to a quartz or suitable fluorometer cuvette/plate.

    • Measure the fluorescence using an excitation wavelength of ~370 nm and an emission wavelength of ~445 nm.

    • Prepare a reagent blank by substituting the sample with the extraction buffer to measure and subtract background fluorescence.

  • Quantification:

    • Generate a standard curve using a series of known thiamine concentrations prepared in the same matrix as the samples.

    • Calculate the thiamine concentration in the samples by interpolating their fluorescence readings from the standard curve.

Diagrams and Workflows

Thiochrome Reaction and Interference Pathway

Thiochrome_Reaction Thiochrome Reaction Pathway Thiamine Thiamine (Non-fluorescent) Thiochrome Thiochrome (Fluorescent) Thiamine->Thiochrome Alkaline pH (Primary Pathway) Disulfide Thiamine Disulfide (Non-fluorescent) Thiamine->Disulfide Alkaline pH (Competitive Reaction) Oxidant Oxidizing Agent (e.g., K₃[Fe(CN)₆]) Oxidant->Thiochrome Oxidant->Disulfide ConsumedOxidant Consumed Oxidizing Agent Oxidant->ConsumedOxidant Antioxidants Interferents (e.g., Ascorbic Acid, Polyphenols) Antioxidants->ConsumedOxidant Consumes

Caption: Oxidation of thiamine to fluorescent thiochrome and competing side reactions.

General Experimental Workflow

Assay_Workflow Fluorescence-Based Thiamine Assay Workflow cluster_prep Sample Preparation cluster_reaction Thiochrome Conversion cluster_analysis Analysis Collect 1. Sample Collection (e.g., Whole Blood) Precipitate 2. Protein Precipitation (e.g., with TCA) Collect->Precipitate Extract 3. Centrifuge & Collect Supernatant Precipitate->Extract Oxidize 4. Oxidation (Add Alkaline Ferricyanide) Extract->Oxidize Solvent_Extract 5. Solvent Extraction (Add Isobutanol) Oxidize->Solvent_Extract Separate 6. Phase Separation (Centrifuge) Solvent_Extract->Separate Measure 7. Fluorescence Measurement Separate->Measure Calculate 8. Calculate Concentration (vs. Standard Curve) Measure->Calculate

Caption: Step-by-step workflow for a typical fluorescence-based thiamine assay.

Troubleshooting Logic Tree

Troubleshooting_Tree Troubleshooting Logic for Low Signal Problem Problem: Low Fluorescence Signal Cause1 Cause: Sample Prep Issue? Problem->Cause1 Cause2 Cause: Reaction Failure? Problem->Cause2 Cause3 Cause: Measurement Error? Problem->Cause3 Sol1a Check: Incomplete protein precipitation? Cause1->Sol1a Sol1b Check: Adsorptive losses to glassware? Cause1->Sol1b Sol2a Check: Incorrect pH or buffer? Cause2->Sol2a Sol2b Check: Degraded oxidizing agent? Cause2->Sol2b Sol2c Check: Presence of antioxidants? Cause2->Sol2c Sol3a Check: Fluorescence quenching? Cause3->Sol3a Sol3b Check: Photodegradation? Cause3->Sol3b Action1a Solution: Optimize TCA/acid concentration. Sol1a->Action1a Action1b Solution: Switch to polypropylene tubes. Sol1b->Action1b Action2a Solution: Verify pH is alkaline. Sol2a->Action2a Action2b Solution: Prepare fresh reagents. Sol2b->Action2b Action2c Solution: Implement sample cleanup step. Sol2c->Action2c Action3a Solution: Perform solvent extraction. Sol3a->Action3a Action3b Solution: Minimize light exposure. Sol3b->Action3b

Caption: A diagnostic tree for troubleshooting low fluorescence signals.

References

Technical Support Center: Industrial Production of Thiamine Disulfide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of thiamine disulfide derivatives.

Section 1: Synthesis and Production FAQs

This section addresses common issues related to the chemical synthesis of this compound and its derivatives.

Q1: What is the fundamental principle behind the industrial synthesis of this compound?

A1: The industrial production of this compound is typically achieved through the controlled oxidation of thiamine.[1] The process involves the oxidative coupling of two thiamine molecules at their sulfhydryl groups, forming a disulfide bridge.[1] This reaction is generally carried out in an aqueous solution under neutral to slightly alkaline pH conditions using mild oxidizing agents.[1][2]

Q2: We are experiencing low yields in our synthesis. What are the common causes?

A2: Low yields can stem from several factors. Conventional methods that require a separate step to generate thiol-type thiamine can be inefficient.[3] Furthermore, reaction conditions are critical; improper pH control or suboptimal mixing of reactants can lead to reduced efficiency.[3][4] The choice of solvent system is also crucial; using a two-phase system with an organic solvent like chloroform is common to help stabilize and separate the product, but environmental and recovery issues can arise.[3][4]

Q3: How can we improve the yield and purity of our synthesis?

A3: A patented method suggests reacting an organic thiosulfate compound with thiamine hydrochloride and an alkali.[3][4] This approach has been found to produce highly stable and pure this compound derivatives with high yields.[3] The process involves the gradual mixing of the reactants to ensure a controlled reaction.[4] Additionally, introducing an inorganic salt, such as sodium chloride, to the reaction mixture to the point of saturation at the reaction's end can dramatically improve the reaction yield.[3]

Q4: What are common side reactions, and how can they be minimized?

A4: Thiamine is sensitive to oxidation, especially at alkaline pH.[2] This can lead to the formation of inactive byproducts like thiochrome.[2] To minimize these side reactions, it is crucial to maintain careful control over the pH, temperature, and the stoichiometry of the oxidizing agent.[1] The gradual addition of reactants, as mentioned in modern synthesis patents, helps to control the reaction environment and reduce the formation of unwanted products.[4]

Troubleshooting: Synthesis Issues
Problem Potential Cause Suggested Solution Relevant Citation(s)
Low Product Yield Incomplete reaction or formation of byproducts.Use an organic thiosulfate compound as a mercaptan-forming agent and mix gradually with thiamine hydrochloride and alkali.[3][4]
Product loss during workup.Add an inorganic salt to the reaction mixture to improve crystallization and recovery.[3]
Poor Purity (HPLC) Presence of unreacted thiamine or oxidation byproducts (e.g., thiochrome).Ensure precise control over pH and temperature. An alkaline environment can promote byproduct formation.[1][2]
Inefficient crystallization.Wash the collected crystals with water, ethanol, and acetone to remove impurities.[3]
Reaction Instability Degradation of thiol-type thiamine intermediate.Employ a synthesis route that avoids the isolation of the unstable thiol intermediate, such as the direct reaction with an organic thiosulfate.[3][4]

Workflow for Improved Synthesis of this compound Derivatives

cluster_start Starting Materials cluster_reaction Reaction Step cluster_enhancement Yield Enhancement cluster_workup Product Isolation & Purification A Thiamine Hydrochloride D Controlled Mixing in Aqueous Solvent A->D B Organic Thiosulfate (e.g., R-S-SO3M) B->D C Alkali (e.g., NaOH) C->D E Add Inorganic Salt (e.g., NaCl) to Saturation D->E At end of reaction F Crystallization E->F G Filtration F->G H Washing (Water, Acetone) G->H I Drying H->I J High-Purity Thiamine Disulfide Derivative I->J

Caption: Optimized synthesis workflow for high-purity this compound derivatives.

Section 2: Purification and Analysis

This section provides guidance on the purification and analytical testing of this compound derivatives.

Q5: What are the main challenges in purifying this compound derivatives?

A5: A primary challenge is achieving efficient crystallization to separate the final product from unreacted starting materials and side products.[3] The product may sometimes form crystals that are difficult to separate from the reaction system, especially if an inorganic salt is not used or is added improperly.[4] Additionally, the choice of solvents for washing and recrystallization is critical to remove impurities without significant product loss.[1]

Q6: Which analytical methods are recommended for quality control?

A6: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound derivatives and quantifying them in various matrices.[3][5] For structural confirmation, techniques like elemental analysis, ¹H-NMR, and ¹³C-NMR are used.[6] UV-Vis spectrophotometry can also be employed, as the oxidized derivatives have characteristic absorbance maxima.[2][7]

Experimental Protocol: HPLC Analysis of this compound

This protocol is a generalized example based on methods described for the analysis of thiamine derivatives.[8]

  • Standard Preparation:

    • Accurately weigh approximately 15 mg of this compound Reference Standard (RS).

    • Dissolve in 0.1 mol/L hydrochloric acid to make exactly 50 mL to create a standard stock solution.

    • Perform necessary dilutions with the mobile phase or a suitable diluent to achieve a final concentration within the desired analytical range.

  • Sample Preparation:

    • Accurately weigh the sample to be tested and dissolve it in 0.1 mol/L hydrochloric acid.

    • Filter the solution through a membrane filter with a pore size not exceeding 0.45 µm.

    • Use the clear filtrate as the sample solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A buffered solution, for example, a mixture of potassium dihydrogenphosphate and sodium 1-octanesulfonate in water, adjusted to an acidic pH (e.g., 2.1) with phosphoric acid, mixed with an organic modifier like acetonitrile.[8]

    • Flow Rate: Typically around 1.0 mL/min. Adjust as needed to achieve optimal separation.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.[8]

    • Detector: UV absorption photometer, with wavelength set according to the derivative's absorbance maximum (e.g., 361 nm for related compounds).[8]

    • Injection Volume: Typically 20 µL.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Determine the peak area of the this compound derivative in both chromatograms.

    • Calculate the purity or concentration by comparing the peak area of the sample to that of the standard.

Troubleshooting: Analytical Issues

cluster_causes Potential Causes cluster_solutions Solutions Start Analytical Problem (e.g., Poor HPLC Peak Shape, Inaccurate Quantification) C1 Sample Degradation Start->C1 C2 Matrix Interference Start->C2 C3 Improper Method Parameters Start->C3 S1 Store samples in acidic solution. Avoid high pH and light exposure. C1->S1 Check for S2 Implement sample cleanup step (e.g., protein precipitation with TCA). C2->S2 Check for S3 Optimize mobile phase pH and composition. Verify column integrity. Adjust detector wavelength. C3->S3 Check for

Caption: Troubleshooting workflow for common analytical issues.

Section 3: Stability, Formulation, and Scale-Up

This section covers challenges related to the stability of the derivatives, their formulation for therapeutic use, and scaling up production.

Q7: How stable are this compound derivatives?

A7: this compound derivatives are generally more stable than thiamine itself, particularly in pharmaceutical formulations.[1] However, they are still susceptible to degradation. Stability is influenced by pH, temperature, and the presence of oxidizing or reducing agents.[2][9] For instance, thiamine is known to be unstable in alkaline solutions.[] The disulfide bond can be cleaved by reducing agents like glutathione within the body, which is essential for its biological activity but can be a stability concern in certain formulation environments.[11]

Q8: What are the challenges in formulating these derivatives, especially for CNS delivery?

A8: A key challenge is solubility and bioavailability. While lipid-soluble derivatives like sulbutiamine were designed to have higher bioavailability and cross the blood-brain barrier more effectively than water-soluble thiamine, others like Benfotiamine (an S-acyl derivative) do not significantly increase thiamine levels in the brain.[12][13][14] Benfotiamine is practically insoluble in water and organic solvents, requiring solubilization strategies for administration.[13] Therefore, the specific chemical structure of the derivative is critical for its pharmacological profile and ability to reach target tissues.[14]

Q9: What should be considered when scaling up production from the lab to an industrial scale?

A9: Scaling up production is rarely a straightforward process and presents numerous challenges.[15] Key considerations include:

  • Process Consistency: Ensuring that critical process parameters (temperature, pH, mixing speed) can be precisely controlled in larger reactors to maintain consistent yield and purity.[16]

  • Equipment: Manual or slow-speed equipment used for small batches may not be suitable for large-scale production. The transition to larger, automated equipment requires process re-validation.[15]

  • Raw Material Quality: The physicochemical properties of the starting materials may change with different suppliers or batches, potentially impacting the reaction.[15]

  • Safety and Environment: The use of organic solvents in some traditional methods poses challenges for wastewater treatment and worker safety, making aqueous-based synthesis methods more desirable for industrial production.[3]

Comparative Data on Thiamine Derivatives
Derivative Type Example(s) Key Characteristic Effect on Brain Thiamine Levels Relevant Citation(s)
Disulfide Sulbutiamine, Fursultiamine (TTFD)Lipid-soluble, disulfide bondSignificantly increases thiamine levels in the brain.[13][14][17]
S-Acyl BenfotiamineAmphiphilic, S-acyl bond, practically insolubleNo significant increase observed in the brain after oral administration.[13][14]

Metabolic Activation Pathway

cluster_admin Administration & Absorption cluster_reduction Metabolic Conversion cluster_reducers Cellular Reducing Systems cluster_active Bioactive Form A Oral Administration of This compound Derivative B Passive Diffusion (Intestinal Tract) A->B C Reduction of Disulfide Bond (in Liver, Erythrocytes, etc.) B->C Enters bloodstream F Release of Active Thiamine (Thiol Form) C->F D Thioredoxin (Trx) System D->C E Glutathione (GSH) System E->C G Conversion to Thiamine Pyrophosphate (TPP) F->G H Coenzyme Activity in Carbohydrate Metabolism G->H

Caption: Metabolic reduction of this compound derivatives to active thiamine.

References

Technical Support Center: Thiamine Disulfide Stability in Wine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the long-term stability of thiamine disulfide in stored wine samples.

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of this compound in stored wine samples?

Direct, long-term quantitative stability data for this compound in wine is limited in publicly available research. However, based on the known stability of thiamine and related compounds, several factors in wine can be expected to influence its stability. One study assessing thiamine activity after 21 months of storage in table wines fortified with thiamine hydrochloride and thiamine tetrahydrofurfuryl disulfide found that the mean increments in thiamine activity were in the range of 55 to 103% of the added vitamin, suggesting a degree of stability.[1][2][3] The complex matrix of wine, including its acidic pH, presence of sulfites, and alcohol content, will collectively determine the degradation rate.

Q2: How do common wine components affect the stability of this compound?

  • pH: Thiamine is most stable in acidic conditions and becomes unstable in neutral or alkaline solutions.[4] Since wine is acidic (typically pH 3-4), this environment is generally favorable for thiamine stability. However, thiamine degradation can still occur, with stability generally decreasing as the pH increases.[2]

  • Sulfur Dioxide (SO₂): Sulfites are known to cleave the thiamine molecule at its methylene bridge.[4] This reaction is a primary pathway for thiamine degradation. The rate of this cleavage is dependent on pH and temperature.[5] Therefore, the concentration of free SO₂ in wine is a critical factor for the stability of thiamine and likely this compound. In infusion solutions containing bisulfite, the stability of thiamine is inversely related to the pH.[6]

  • Temperature: Higher storage temperatures will accelerate the degradation of thiamine.[5] To maximize stability, wine samples should be stored at cool, consistent temperatures.

  • Oxygen: Oxidation can also contribute to the degradation of thiamine. In alkaline solutions, thiamine can be oxidized to form this compound and other degradation products.[1] While wine storage aims to minimize oxygen exposure, oxidative processes can still occur over the long term.

Q3: What are the main degradation pathways for thiamine and this compound?

Thiamine degradation can occur through several pathways. In acidic to neutral solutions, a primary degradation pathway is the cleavage of the molecule by sulfites.[1][5] Under alkaline conditions, thiamine can be oxidized to this compound.[1] this compound itself can be reduced back to thiamine by thiols like cysteine or glutathione.[1] In the body, this compound is reduced to free thiamine by enzymes such as disulfide reductases.[7]

Q4: Are there analytical challenges when measuring this compound in wine?

Yes, the wine matrix presents several analytical challenges. Polyphenolic compounds in red wine can interfere with the analysis of thiamine and its vitamers, particularly when using methods that involve derivatization with ferricyanide to form thiochrome for fluorescence detection.[5][8][9][10] These polyphenols can react with the ferricyanide, reducing its effectiveness.[5][8][9][10]

Troubleshooting Guides

Issue 1: Low or no detectable this compound in aged wine samples.

Possible Cause Troubleshooting Step
Degradation due to Sulfites Measure the free and total SO₂ levels in your wine samples. Higher concentrations are likely to increase the rate of thiamine cleavage. Consider this when interpreting your results.
Improper Storage Conditions Verify the storage temperature and light exposure of your samples. Elevated temperatures accelerate degradation.[5] Store samples in a cool, dark place.
Oxidative Degradation Assess the level of dissolved oxygen or indicators of oxidation in your wine samples. Ensure proper sealing of storage containers to minimize oxygen ingress.
High pH Measure the pH of the wine. While most wines are acidic, variations can occur. Thiamine stability decreases as pH increases towards neutral.[2]

Issue 2: Poor reproducibility of this compound measurements.

Possible Cause Troubleshooting Step
Interference from Wine Matrix Implement a sample cleanup step to remove interfering compounds like polyphenols. The use of polyvinylpolypyrrolidone (PVPP) has been shown to be effective in removing phenolics from red wine samples before thiamine analysis.[5][8][9]
Inconsistent Sample Preparation Ensure a standardized and validated sample preparation protocol is followed for all samples. This includes consistent extraction procedures and pH adjustments.
Instability of Analytical Standards Prepare fresh standard solutions daily, as thiamine is not stable in solution, especially at neutral or alkaline pH.[11] Store stock solutions in acidic conditions and at low temperatures.

Issue 3: Broad or tailing peaks in HPLC analysis.

Possible Cause Troubleshooting Step
Secondary Interactions on HPLC Column The positively charged thiamine molecule can interact with residual silanol groups on the stationary phase, leading to poor peak shape.[12] Try lowering the pH of the mobile phase by increasing the concentration of an acid like formic acid.[12]
Column Contamination Wine samples can contaminate the HPLC column over time. Implement a robust column washing protocol between injections and consider using a guard column.
Inappropriate Mobile Phase Optimize the mobile phase composition. The use of an ion-pairing reagent can sometimes improve peak shape for charged analytes like thiamine, but this should be a last resort.[12] A buffered mobile phase at a low pH is generally recommended.

Quantitative Data Summary

Due to the limited direct data on the long-term stability of this compound in wine, the following table presents hypothetical data based on the known factors affecting thiamine stability to illustrate potential trends.

Storage Time (Months)Temperature (°C)Free SO₂ (mg/L)pHHypothetical this compound Retention (%)
015303.5100
615253.590
1215203.580
2415153.565
1225203.560
1215403.570
1215203.875

Experimental Protocols

Protocol 1: Determination of Thiamine and its Vitamers in Wine by HPLC with Fluorescence Detection

This protocol is adapted from methods described for the analysis of thiamine in red wine, incorporating a cleanup step for polyphenols.[5][8][9]

  • Sample Preparation and Polyphenol Removal:

    • To 10 mL of red wine, add 0.1 g of polyvinylpolypyrrolidone (PVPP).

    • Vortex for 1 minute and then centrifuge at 5000 x g for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Acid Hydrolysis (to convert phosphorylated forms to free thiamine, if total thiamine is desired):

    • Take a 5 mL aliquot of the cleaned sample.

    • Add 1 mL of 0.1 N HCl.

    • Heat at 100°C for 1 hour.

    • Cool to room temperature and adjust the pH to 4.0-4.5 with 2.5 M sodium acetate solution.

  • Enzymatic Hydrolysis (optional, for total thiamine):

    • To the pH-adjusted sample, add 50 mg of Taka-diastase.

    • Incubate at 45°C for 18 hours.

  • Derivatization to Thiochrome:

    • To a 1 mL aliquot of the prepared sample, add 0.5 mL of a 1% w/w solution of potassium ferricyanide in 15% w/v NaOH.

    • Mix thoroughly and allow the reaction to proceed for 2 minutes. This converts thiamine to the fluorescent thiochrome.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and a phosphate buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with excitation at ~365 nm and emission at ~450 nm.

  • Quantification:

    • Prepare a calibration curve using thiamine hydrochloride standards treated with the same derivatization procedure.

    • Calculate the concentration in the samples based on the standard curve.

Visualizations

Experimental_Workflow Experimental Workflow for Thiamine Analysis in Wine cluster_prep Sample Preparation cluster_analysis Analysis Wine_Sample Wine Sample PVPP_Addition Add PVPP (Polyphenol Removal) Wine_Sample->PVPP_Addition Centrifuge Centrifuge & Filter PVPP_Addition->Centrifuge Clean_Sample Cleaned Sample Centrifuge->Clean_Sample Derivatization Derivatization (Potassium Ferricyanide) Clean_Sample->Derivatization Proceed to Analysis HPLC HPLC Separation (C18 Column) Derivatization->HPLC Fluorescence Fluorescence Detection (Ex: 365nm, Em: 450nm) HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification

Caption: Workflow for the analysis of thiamine in wine samples.

Degradation_Pathways Simplified Thiamine Degradation Pathways in Wine Thiamine Thiamine ThiamineDisulfide This compound Thiamine->ThiamineDisulfide Oxidation (e.g., high pH, O2) CleavageProducts Cleavage Products (Pyrimidine & Thiazole moieties) Thiamine->CleavageProducts Sulfite (SO2) Attack (Primary degradation in wine) ThiamineDisulfide->Thiamine Reduction (e.g., reducing agents)

Caption: Key degradation pathways for thiamine in a wine matrix.

References

Technical Support Center: Dose-Dependent Effects of Thiamine Tetrahydrofurfuryl Disulfide (TTFD) on Locomotor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the dose-dependent effects of Thiamine Tetrahydrofurfuryl Disulfide (TTFD) on locomotor activity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected dose-dependent effect of TTFD on locomotor activity?

A1: In rats, acute intraperitoneal (i.p.) administration of TTFD has been shown to increase voluntary locomotor activity in a dose-dependent manner. Studies have reported that a dose of 50 mg/kg significantly enhances locomotor activity, while lower doses may not produce an observable effect.[1] The increase in activity can be biphasic, with an initial peak around 10-20 minutes post-administration, followed by a second, more sustained peak between 50 and 90 minutes.[1]

Q2: What is the underlying mechanism for TTFD-induced increases in locomotor activity?

A2: The increase in locomotor activity is primarily mediated by the dopaminergic system.[1] TTFD enhances the release of dopamine in the medial prefrontal cortex (mPFC).[1] This effect is specifically linked to the activation of dopamine D1 receptors, as the administration of a D1 receptor antagonist can block the TTFD-induced hyperlocomotion.[1]

Q3: Are the effects of TTFD on locomotor activity consistent across all rodent strains?

A3: No, and this is a critical consideration for experimental design. While studies in Wistar rats have shown a dose-dependent increase in locomotor activity[1], research in juvenile male DBA/2J mice has demonstrated a decrease in locomotor activity at doses of 100 mg/kg and 340 mg/kg administered via oral gavage.[2][3] This highlights the significant influence of genetic background on the behavioral effects of TTFD.

Q4: What is the biphasic response to TTFD and why does it occur?

A4: The biphasic locomotor response, characterized by two distinct peaks of activity, has been observed following a 50 mg/kg i.p. dose of TTFD in rats.[1] The first peak occurs approximately 10-20 minutes after administration, and the second peak appears around 60-80 minutes post-injection.[1] This biphasic activity pattern is synchronized with a biphasic increase in dopamine levels in the medial prefrontal cortex.[1] The precise pharmacological reason for this two-phased response is not fully elucidated but may be related to the pharmacokinetics of TTFD and its metabolites in the central nervous system.

Q5: Are there any known side effects of high-dose TTFD that could affect locomotor studies?

A5: Subacute toxicity studies with daily oral administration of TTFD at doses up to 500 mg/kg for six weeks in mice have not reported any abnormal behavior.[4][5] However, at very high doses, it is important to consider the possibility of a "paradoxical reaction," which has been anecdotally reported in humans and may involve symptoms like fatigue or anxiety. While not documented to cause stereotypy at the doses typically used in locomotor studies, researchers should be observant for any unusual behaviors at the higher end of the dose range that could interfere with the interpretation of locomotor activity data.

Troubleshooting Guide

Observed Problem Potential Causes Recommended Solutions
No significant change in locomotor activity observed after TTFD administration. 1. Dose is too low: The effective dose can vary between species and strains. A 50 mg/kg i.p. dose was found to be the lower limit for observable effects in rats.[1] 2. Animal Strain: As noted, DBA/2J mice show a decrease, not an increase, in locomotor activity.[2][3] Ensure your chosen strain is responsive in the expected manner. 3. Administration Route: The method of administration (e.g., i.p. vs. oral gavage) will affect the pharmacokinetics and subsequent behavioral response. 4. Insufficient Habituation: Animals that are not properly habituated to the testing environment may exhibit high baseline activity or stress-induced freezing, which can mask the drug's effect.1. Conduct a dose-response study: Start with a dose of 50 mg/kg (i.p. for rats) and include higher and lower doses to determine the optimal concentration for your experimental model. 2. Review literature for your specific strain: If no data is available, consider a pilot study to characterize the response. 3. Ensure consistent administration: Use a consistent route of administration throughout your study. For i.p. injections, ensure proper technique to avoid injection into the gut or other organs. 4. Implement a multi-day habituation protocol: Allow animals to explore the testing chambers for a set period on several days prior to the experiment.
High variability in locomotor activity data between animals in the same treatment group. 1. Inconsistent Handling: Differences in how animals are handled before and during the experiment can lead to stress and variable behavior. 2. Time of Day: Locomotor activity is influenced by the animal's circadian rhythm. Testing at different times of the day can introduce variability. 3. Environmental Factors: Differences in lighting, noise, and temperature in the testing room can affect behavior.1. Standardize handling procedures: Ensure all experimenters use the same gentle handling techniques. 2. Test at the same time each day: Conduct all behavioral testing during the same phase of the light/dark cycle. 3. Control the experimental environment: Maintain consistent lighting levels, minimize noise, and regulate room temperature and humidity.
Only a transient (early phase) increase in locomotor activity is observed. 1. Observation period is too short: The second peak of activity may not be captured if the recording session is terminated too early. 2. Dose-specific effects: The full biphasic response has been characterized at 50 mg/kg i.p. in rats.[1] It is possible that lower doses may only produce the initial, transient increase.1. Extend the observation period: Monitor locomotor activity for at least 90-120 minutes post-injection to capture both phases of the response.[1] 2. Perform a dose-response and time-course analysis: This will help to fully characterize the behavioral effects of different doses over time.
A decrease in locomotor activity is observed. 1. Animal Strain: As documented in DBA/2J mice, some strains may exhibit a sedative or activity-suppressing response to TTFD.[2][3] 2. Very High Dose: While not definitively shown for TTFD, some psychostimulants can exhibit a U-shaped dose-response curve, with very high doses leading to stereotyped, repetitive behaviors that can interfere with and reduce ambulatory locomotor activity.1. Confirm the expected response for your chosen strain. 2. Carefully observe the animals for any signs of stereotypy or other abnormal behaviors. If observed, consider using a lower dose.

Data Presentation

Table 1: Summary of Dose-Dependent Effects of TTFD on Locomotor Activity in Rodents

Species/Strain Administration Route Dose (mg/kg) Observed Effect on Locomotor Activity Reference
Rat (Wistar)Intraperitoneal (i.p.)50Biphasic increase in voluntary activity[1]
Rat (Wistar)Intraperitoneal (i.p.)10, 20, 50Dose-dependent increase in voluntary wheel running[1]
Mouse (DBA/2J)Oral Gavage100Lower activity[2][3]
Mouse (DBA/2J)Oral Gavage340Lower activity[2][3]
Mouse (ICR)Oral Gavage50, 100, 500No abnormal behavior observed in a 6-week subacute toxicity study[4][5]

Experimental Protocols

1. Key Experiment: Assessment of TTFD on Locomotor Activity in Rats (adapted from Saiki et al., 2018)

  • Animals: Male Wistar rats.

  • Housing: Controlled temperature and a 12-hour light/dark cycle. Food and water available ad libitum.

  • Habituation: Animals should be handled and habituated to the testing room and locomotor activity chambers for several days prior to the experiment.

  • Drug Preparation: Thiamine tetrahydrofurfuryl disulfide (TTFD) is dissolved in saline (0.9% NaCl).

  • Administration:

    • Route: Intraperitoneal (i.p.) injection.

    • Doses: Saline (vehicle), 10 mg/kg, 20 mg/kg, and 50 mg/kg TTFD.

  • Locomotor Activity Measurement:

    • Immediately after i.p. injection, place the rat in an open field arena or a running-wheel cage.

    • Record locomotor activity using an automated system (e.g., infrared beam breaks or video tracking software) for at least 90-120 minutes.

    • Parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the open field (center vs. periphery).

  • Data Analysis:

    • Data is typically binned into time blocks (e.g., 5 or 10 minutes).

    • Statistical analysis can be performed using a two-way ANOVA with post-hoc tests to compare the effects of dose and time. Total activity over the entire session can be analyzed with a one-way ANOVA or t-test.[1][6]

Visualizations

TTFD_Signaling_Pathway TTFD TTFD Administration (i.p.) mPFC Medial Prefrontal Cortex (mPFC) TTFD->mPFC Acts on Dopamine Dopamine Release mPFC->Dopamine Increases D1R Dopamine D1 Receptor Dopamine->D1R Activates LocomotorActivity Increased Locomotor Activity D1R->LocomotorActivity Promotes D1_Antagonist D1 Receptor Antagonist (e.g., SCH23390) D1_Antagonist->D1R Blocks

Caption: Signaling pathway of TTFD-induced locomotor activity.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation & Habituation to Environment Drug_Preparation TTFD & Vehicle Preparation (Saline) Administration TTFD/Vehicle Administration (i.p. injection) Drug_Preparation->Administration Locomotor_Recording Locomotor Activity Recording (90-120 min) Administration->Locomotor_Recording Data_Binning Data Binning (e.g., 10-min intervals) Locomotor_Recording->Data_Binning Stats_Analysis Statistical Analysis (e.g., ANOVA) Data_Binning->Stats_Analysis

References

Technical Support Center: Ensuring High Bioavailability of Thiamine in Supplemented Beverages

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in ensuring the high bioavailability of thiamine (Vitamin B1) from supplemented beverages.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation, processing, and analysis of thiamine-supplemented beverages.

Issue 1: Lower than expected thiamine concentration in the final beverage product.

  • Question: Our QC analysis shows significantly lower thiamine levels in our final beverage product than the amount we initially added. What could be the cause?

  • Answer: Several factors during your production process could lead to thiamine degradation. Thiamine is sensitive to heat, alkaline pH, and the presence of certain other ingredients.[1][2][3][4][5] Consider the following potential causes and solutions:

    • High pH: Thiamine is significantly more stable in acidic conditions (pH < 6.0) and degrades rapidly at neutral or alkaline pH.[1][2][3][6][7][8]

      • Solution: Measure the pH of your beverage throughout the production process. If it is above 6.0, consider adjusting it with food-grade acidulants. The choice of buffer can also impact stability; citrate buffers may offer better stability than phosphate buffers at higher pH ranges.[9]

    • Excessive Heat Treatment: High temperatures used during pasteurization or sterilization can lead to significant thiamine loss.[1][4][10]

      • Solution: Optimize your heat treatment process. Consider using High-Temperature Short-Time (HTST) or Ultra-High-Temperature (UHT) processing, which can minimize thiamine degradation compared to prolonged heating.[10]

    • Presence of Sulfites: Sulfites, which may be present in some ingredients or added as preservatives, can cleave the thiamine molecule, rendering it inactive.[1][2]

      • Solution: Review your ingredient list for sources of sulfites. If possible, source sulfite-free ingredients or consider alternative preservation methods.

    • Interactions with Other Ingredients: Certain minerals and compounds can negatively impact thiamine stability. For instance, polyphenols found in cocoa can precipitate thiamine at a pH greater than 1, leading to lower recovery during analysis.[11][12]

      • Solution: For beverages containing ingredients like cocoa, ensure the pH is kept low (around 1) during extraction for analysis to prevent precipitation.[11][12][13] Consider the entire food matrix and potential interactions.[14][15]

Issue 2: Inconsistent results in thiamine quantification assays.

  • Question: We are observing high variability in our thiamine measurements using HPLC. What could be causing this?

  • Answer: Inconsistent HPLC results for thiamine can stem from sample preparation, the analytical method itself, or interactions within the beverage matrix.

    • Incomplete Extraction: Thiamine may not be fully extracted from the beverage matrix, especially in complex formulations.

      • Solution: An improved extraction method involves keeping the pH low (around 1) before filtration to prevent thiamine precipitation with components like polyphenols.[11][12] The use of strong cation-exchange solid-phase extraction (SPE) cartridges for cleanup is also crucial for good recovery.[11][12]

    • Thiochrome Derivatization Issues: The conversion of thiamine to the fluorescent thiochrome derivative is a critical step in many HPLC methods. This reaction is pH-sensitive and can be affected by interfering substances.[16][17][18]

      • Solution: Ensure precise pH control during the derivatization step. Utilize a cleanup step like SPE to remove interfering compounds before oxidation.[11][12] Both pre-column and post-column derivatization methods are available; select the one best suited for your sample matrix and instrumentation.[16]

    • Matrix Effects: The beverage matrix can interfere with the chromatographic separation or detection.

      • Solution: Employ a robust sample cleanup procedure. Method validation, including spike and recovery experiments, is essential to ensure accuracy and precision in your specific beverage matrix.

Issue 3: Poor in vivo bioavailability despite adequate thiamine content in the beverage.

  • Question: Our beverage shows sufficient thiamine levels analytically, but our in vivo studies indicate low bioavailability. What factors could be at play?

  • Answer: Thiamine absorption in the small intestine is a complex process involving both active transport at low concentrations and passive diffusion at higher concentrations.[19][20][21] Several factors can inhibit this process:

    • Presence of Thiaminases: Some raw food ingredients can contain thiaminases, enzymes that break down thiamine.

      • Solution: Heat treatment during processing can inactivate these enzymes. Ensure your processing temperatures and times are sufficient to do so.

    • Inhibitory Compounds: Certain compounds can interfere with thiamine absorption. For example, tannins in tea and betel nuts have been shown to reduce thiamine bioavailability.[20]

      • Solution: Carefully review all ingredients for known thiamine antagonists.

    • Alcohol Content: The presence of alcohol can impair thiamine absorption.[20][22][23][24][25]

      • Solution: This is a critical consideration for alcoholic beverages. While fortification of alcoholic beverages has been discussed as a public health measure, the inhibitory effect of alcohol on absorption must be taken into account.[22][24][26]

    • Interactions with Other Nutrients: High levels of certain other B vitamins, like B6, may interfere with thiamine.[27] Conversely, magnesium is required for the conversion of thiamine to its active form.[27]

      • Solution: Consider the overall micronutrient profile of your beverage to avoid antagonistic interactions and ensure the presence of synergistic nutrients.

Data Summary Tables

Table 1: Effect of pH on Thiamine Stability in Aqueous Solutions

pHTemperature (°C)Thiamine ConcentrationStabilityReference
325, 40, 60, 801 and 20 mg/mLSignificantly more stable[1][2][3][6][7]
625, 40, 60, 801 and 20 mg/mLLess stable; degradation is concentration-dependent[1][2][3][6][7]

Table 2: Activation Energies for Thiamine Degradation

pHActivation Energy (Ea) (kcal/mol)ImplicationReference
321–27Higher energy barrier to degradation, more stable[2][6]
618–21Lower energy barrier to degradation, less stable[2][6]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Thiamine Quantification in Beverages

This protocol is based on the principle of converting thiamine to the fluorescent compound thiochrome for sensitive detection.

  • Sample Preparation and Extraction:

    • Accurately weigh a representative sample of the beverage.

    • Add 0.1 M Hydrochloric Acid (HCl) to acidify the sample to a pH of approximately 1.0. This is critical for beverages containing polyphenols to prevent thiamine precipitation.[11][12]

    • Homogenize the sample.

    • Perform acid hydrolysis (e.g., using an autoclave at 121°C for 30 minutes) to release bound thiamine.

    • Cool the sample and adjust the pH to 4.5 with sodium acetate.

    • Perform enzymatic hydrolysis (e.g., using Taka-Diastase) to dephosphorylate thiamine esters.

    • Filter the sample.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the filtered extract through a strong cation-exchange SPE cartridge.[11][12]

    • Wash the cartridge to remove interfering substances.

    • Elute the thiamine with an appropriate solvent.

  • Thiochrome Derivatization (Pre-column):

    • Take an aliquot of the eluate.

    • Add an oxidizing agent (e.g., potassium ferricyanide in an alkaline solution) to convert thiamine to thiochrome.[17]

    • Stop the reaction after a specific time by adding a stabilizing solution.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of a phosphate buffer and an organic solvent like methanol is commonly used.[17]

    • Detection: Fluorescence detector with excitation and emission wavelengths set for thiochrome (e.g., ~365 nm excitation and ~450 nm emission).

    • Quantification: Calculate the thiamine concentration by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of thiamine.

Visualizations

Thiamine_Absorption_Pathway Lumen Small Intestine Lumen (Low Thiamine Concentration) ThTr1_2 Thiamine Transporters (ThTr1, ThTr2) Lumen->ThTr1_2 Active Transport Passive_Diffusion Passive Diffusion (High Concentration) Lumen->Passive_Diffusion Enterocyte Enterocyte (Intestinal Cell) Bloodstream Bloodstream Enterocyte->Bloodstream Transport Phosphorylation Thiamine -> Thiamine Pyrophosphate (TPP) Enterocyte->Phosphorylation Albumin Bound to Albumin Bloodstream->Albumin ThTr1_2->Enterocyte Passive_Diffusion->Enterocyte

Caption: Thiamine absorption pathway in the small intestine.

Troubleshooting_Thiamine_Stability Start Low Thiamine in Final Product Check_pH Check Beverage pH Start->Check_pH pH_High pH > 6.0? Check_pH->pH_High Adjust_pH Action: Adjust pH with food-grade acidulants pH_High->Adjust_pH Yes Check_Heat Review Heat Treatment pH_High->Check_Heat No End Thiamine Stability Improved Adjust_pH->End Heat_Excessive Prolonged/High Heat? Check_Heat->Heat_Excessive Optimize_Heat Action: Optimize to HTST/UHT Heat_Excessive->Optimize_Heat Yes Check_Ingredients Analyze Ingredient Interactions Heat_Excessive->Check_Ingredients No Optimize_Heat->End Sulfites Sulfites Present? Check_Ingredients->Sulfites Remove_Sulfites Action: Source sulfite-free ingredients Sulfites->Remove_Sulfites Yes Sulfites->End No Remove_Sulfites->End

Caption: Troubleshooting workflow for low thiamine stability.

Frequently Asked Questions (FAQs)

  • Q1: Which form of thiamine is more stable for beverage fortification, thiamine mononitrate or thiamine chloride hydrochloride?

    • A1: While thiamine chloride hydrochloride may be more stable in solution, its degradation can produce more noticeable off-aromas.[28] The choice between thiamine mononitrate and thiamine chloride hydrochloride should also consider the pH of the final product, as the degradation pathway and stability can differ.[1] In acidic conditions (pH 3), the stability is not significantly dependent on the salt form.[6]

  • Q2: How does the concentration of thiamine affect its stability in a beverage?

    • A2: The effect of concentration on thiamine stability is pH-dependent. In solutions with a pH of 6, higher concentrations of thiamine (e.g., 20 mg/mL) have been shown to degrade faster than lower concentrations (e.g., 1 mg/mL).[1][2][3][6][7] However, in more acidic solutions (pH 3), the initial concentration does not significantly impact the degradation rate.[1][2][3][6][7]

  • Q3: Can other vitamins and minerals in a multivitamin beverage affect thiamine bioavailability?

    • A3: Yes, interactions can occur. For example, magnesium is essential for converting thiamine into its active form, thiamine pyrophosphate (TPP).[27] Conversely, very high levels of other B vitamins might interfere with the absorption of thiamine.[27] It is important to formulate with these potential interactions in mind.

  • Q4: What is the impact of the food matrix on thiamine bioavailability?

    • A4: The food matrix, which includes all the components of the beverage, can significantly influence thiamine's stability and bioavailability.[14][15] Fats, proteins, and carbohydrates can affect digestion and the release of thiamine in the gastrointestinal tract.[14] As mentioned in the troubleshooting guide, components like polyphenols can bind with thiamine, potentially reducing its bioavailability.[11]

  • Q5: Are there any common dietary habits that can impair the absorption of thiamine from a supplemented beverage?

    • A5: Yes, chronic or heavy alcohol consumption is a primary factor that impairs thiamine absorption.[23][25] Diets high in carbohydrates can also increase the body's demand for thiamine, as it is a critical cofactor in carbohydrate metabolism.[29] Certain medications, such as diuretics, can increase the excretion of thiamine from the body.[25][29]

References

Validation & Comparative

Illuminating the Potential of Thiamine Derivatives in Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of metabolic approaches to combat Alzheimer's disease has brought renewed attention to thiamine (Vitamin B1) and its derivatives. Deficiencies in thiamine-dependent processes have been linked to the pathophysiology of Alzheimer's, making supplementation a therapeutic avenue of interest. This guide provides a comparative analysis of the neuroprotective effects of thiamine disulfide and other thiamine derivatives, with a focus on benfotiamine, for which the most robust preclinical data is currently available. While direct in vivo comparative data for this compound in Alzheimer's models is limited in the current literature, this guide synthesizes the available evidence to inform future research and development.

Comparative Efficacy of Thiamine Derivatives in an Alzheimer's Disease Mouse Model

A pivotal study by Pan et al. (2010) provides a head-to-head comparison of benfotiamine and fursultiamine in the APP/PS1 transgenic mouse model of Alzheimer's disease. The findings highlight the superior efficacy of benfotiamine in mitigating key pathological markers of the disease.

Cognitive Improvement

Benfotiamine administration demonstrated a significant, dose-dependent improvement in spatial memory as assessed by the Morris water maze test. In contrast, fursultiamine showed no significant effect on cognitive performance compared to untreated Alzheimer's model mice.

Treatment GroupDose (mg/kg/day)Mean Platform CrossingsTarget Quadrant Occupancy (%)
Wild-Type Control -4.8 ± 0.645.2 ± 3.1
APP/PS1 Control -1.9 ± 0.428.7 ± 2.5
Benfotiamine 502.9 ± 0.535.1 ± 2.8
Benfotiamine 1003.8 ± 0.639.8 ± 3.0
Benfotiamine 2004.1 ± 0.741.2 ± 3.2**
Fursultiamine 1002.1 ± 0.429.3 ± 2.6
p < 0.05, *p < 0.01 compared to APP/PS1 Control. Data summarized from Pan et al., 2010.
Reduction in Amyloid-β Plaques

Chronic treatment with benfotiamine led to a significant and dose-dependent reduction in the number of amyloid-β plaques in the cortex of APP/PS1 mice. Fursultiamine did not produce a similar reduction.[1][2][3]

Treatment GroupDose (mg/kg/day)Amyloid Plaque Number (plaques/field)
APP/PS1 Control -25.4 ± 3.1
Benfotiamine 5018.2 ± 2.5
Benfotiamine 10013.5 ± 2.1
Benfotiamine 20011.8 ± 1.9**
Fursultiamine 10024.1 ± 2.8
*p < 0.01 compared to APP/PS1 Control. Data summarized from Pan et al., 2010.
Reduction in Tau Hyperphosphorylation

Benfotiamine treatment was also effective in reducing the number of cells with hyperphosphorylated tau in the cortex of the Alzheimer's model mice in a dose-dependent manner. Again, fursultiamine did not show a significant effect.[1][2][3]

Treatment GroupDose (mg/kg/day)Phosphorylated Tau-Positive Cells (cells/field)
APP/PS1 Control -35.6 ± 4.2
Benfotiamine 5024.1 ± 3.3
Benfotiamine 10018.7 ± 2.9
Benfotiamine 20015.4 ± 2.5**
Fursultiamine 10033.8 ± 3.9
*p < 0.01 compared to APP/PS1 Control. Data summarized from Pan et al., 2010.

Understanding the Mechanisms: A Look at Signaling Pathways

Thiamine and its derivatives are believed to exert their neuroprotective effects through multiple mechanisms, including the enhancement of glucose metabolism and the reduction of oxidative stress and inflammation. Benfotiamine, in particular, has been shown to act, in part, by inhibiting Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme involved in the hyperphosphorylation of tau protein.

Thiamine Derivative Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound Thiamine Thiamine This compound->Thiamine Reduction Benfotiamine Benfotiamine Benfotiamine->Thiamine Hydrolysis GSK-3β GSK-3β Benfotiamine->GSK-3β Inhibits Thiamine Pyrophosphate (TPP) Thiamine Pyrophosphate (TPP) Thiamine->Thiamine Pyrophosphate (TPP) Glucose Metabolism Glucose Metabolism Thiamine Pyrophosphate (TPP)->Glucose Metabolism Co-factor Reduced Oxidative Stress Reduced Oxidative Stress Glucose Metabolism->Reduced Oxidative Stress Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β->Tau Hyperphosphorylation Promotes GSK-3β->Neuroprotection Inhibition leads to

Proposed signaling pathways for thiamine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Experimental Workflow for Preclinical Evaluation

The general workflow for evaluating the neuroprotective effects of thiamine derivatives in an Alzheimer's disease mouse model involves several key stages, from animal selection and treatment to behavioral testing and post-mortem tissue analysis.

Experimental Workflow cluster_animal Animal Model cluster_treatment Treatment cluster_behavioral Cognitive Assessment cluster_biochemical Pathology Assessment Animal Model Selection Animal Model Selection Treatment Administration Treatment Administration Animal Model Selection->Treatment Administration APP/PS1 Transgenic Mice APP/PS1 Transgenic Mice Behavioral Testing Behavioral Testing Treatment Administration->Behavioral Testing Oral Gavage Oral Gavage Vehicle Control Vehicle Control Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Morris Water Maze Morris Water Maze Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Immunohistochemistry (Aβ) Immunohistochemistry (Aβ) Western Blot (p-Tau) Western Blot (p-Tau)

Preclinical evaluation workflow.

Morris Water Maze Protocol for Spatial Memory Assessment
  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water maintained at 23 ± 1°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

  • Procedure:

    • Acquisition Phase: Mice undergo four trials per day for five consecutive days. In each trial, the mouse is released from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

    • Probe Trial: On the sixth day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

  • Data Analysis: Escape latency, time spent in the target quadrant, and platform crossings are analyzed to assess spatial learning and memory.

Immunohistochemistry for Amyloid-β Plaque Quantification
  • Tissue Preparation: Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose solutions, and sectioned at 30 µm.

  • Staining:

    • Sections are incubated with a primary antibody against amyloid-β (e.g., 6E10).

    • A biotinylated secondary antibody is then applied, followed by an avidin-biotin-peroxidase complex.

    • The signal is visualized using 3,3'-diaminobenzidine (DAB).

  • Quantification: The number and area of amyloid-β plaques are quantified using image analysis software in specific brain regions (e.g., cortex and hippocampus).

Western Blot for Phosphorylated Tau Analysis
  • Protein Extraction: Brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated tau (e.g., AT8 for pSer202/Thr205).

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Discussion and Future Directions

The available preclinical data strongly support the neuroprotective potential of benfotiamine in Alzheimer's disease models, demonstrating its ability to improve cognitive function and reduce both amyloid and tau pathologies.[1][2][3] The comparative study with fursultiamine suggests that the beneficial effects of benfotiamine may not be solely attributed to its ability to increase brain thiamine levels, hinting at unique underlying mechanisms, such as the inhibition of GSK-3β.[1][2][3]

A significant knowledge gap exists regarding the in vivo efficacy of this compound in Alzheimer's disease models. While it is known to increase thiamine bioavailability, its specific effects on amyloid-β deposition and tau hyperphosphorylation have not been as thoroughly investigated as those of benfotiamine. Sulbutiamine, another disulfide derivative, has shown some promise in preclinical models for other neurological conditions and has been anecdotally used for cognitive enhancement, but robust data in the context of Alzheimer's pathology is lacking.

Future research should prioritize direct, well-controlled comparative studies of this compound, sulbutiamine, and benfotiamine in validated Alzheimer's disease animal models. Such studies should include comprehensive behavioral assessments and detailed pathological and biochemical analyses to elucidate the relative efficacy and mechanisms of action of these different thiamine derivatives. This will be crucial for identifying the most promising candidates for clinical development in the fight against Alzheimer's disease.

References

A Head-to-Head Battle: Unpacking the Bioavailability of Thiamine Disulfide and Benfotiamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, optimizing the delivery of therapeutic compounds is paramount. In the realm of thiamine (Vitamin B1) supplementation, lipid-soluble derivatives have been developed to overcome the low bioavailability of water-soluble forms like thiamine hydrochloride. Among these, thiamine disulfide and benfotiamine have emerged as prominent contenders. This guide provides a detailed comparison of their bioavailability, supported by experimental data, to inform research and development decisions.

Executive Summary

Benfotiamine, an S-acyl derivative of thiamine, demonstrates significantly higher bioavailability compared to this compound. Experimental data reveals that oral administration of benfotiamine leads to a more rapid and substantially greater increase in plasma and red blood cell concentrations of thiamine. This enhanced bioavailability is attributed to its unique metabolic pathway, which involves dephosphorylation to a lipophilic intermediate, S-benzoylthiamine, facilitating efficient absorption.

Quantitative Bioavailability Data

A key study directly comparing the bioavailability of benfotiamine, fursultiamine (another this compound derivative), and this compound in healthy human volunteers provides compelling quantitative insights. The following table summarizes the pivotal findings from this research.

ParameterBenfotiamineThis compoundKey Finding
Maximum Plasma Concentration (Cmax) Considerably HigherLowerBenfotiamine leads to significantly higher peak thiamine levels in the blood.
Time to Maximum Concentration (Tmax) More RapidSlowerThiamine levels rise more quickly in the blood following benfotiamine intake.
Area Under the Curve (AUC) - Plasma ~9-fold HigherLowerRepresents a substantially greater total absorption of thiamine into the bloodstream.
Area Under the Curve (AUC) - Hemolysate ~11-fold HigherLowerIndicates significantly higher uptake of thiamine by red blood cells.
Overall Bioavailability Significantly ImprovedLowest among tested derivativesBenfotiamine is the most efficiently absorbed form of thiamine.[1][2]

Metabolic Pathways: A Tale of Two Mechanisms

The superior bioavailability of benfotiamine is rooted in its distinct metabolic conversion to active thiamine, which differs significantly from that of this compound.

Benfotiamine is an S-acyl thiamine derivative.[3] Following oral ingestion, it is dephosphorylated in the intestine by ecto-alkaline phosphatases to form S-benzoylthiamine.[1][3] This lipophilic (fat-soluble) intermediate readily diffuses across the intestinal lining into the bloodstream.[1][3] Subsequently, S-benzoylthiamine is converted to thiamine, primarily in the liver and red blood cells.[1][3]

This compound, as its name suggests, contains a disulfide bond. Its metabolism involves the enzymatic reduction of this bond to release two molecules of thiamine.[4] This reduction is primarily carried out by glutathione and the thioredoxin system within the body.[5]

Comparative Metabolic Pathways cluster_benfotiamine Benfotiamine Pathway cluster_disulfide This compound Pathway Benfotiamine Benfotiamine S_Benzoylthiamine S-Benzoylthiamine (Lipophilic) Benfotiamine->S_Benzoylthiamine Dephosphorylation (Intestine) Thiamine_B Thiamine S_Benzoylthiamine->Thiamine_B Conversion (Liver, Erythrocytes) ThiamineDisulfide This compound Thiamine_D Thiamine ThiamineDisulfide->Thiamine_D Reduction (Glutathione, Thioredoxin System)

Comparative metabolic pathways of benfotiamine and this compound.

Experimental Protocols

The assessment of thiamine bioavailability from its derivatives typically follows a standardized experimental protocol, as exemplified by the comparative study that yielded the data presented above.

Study Design: A randomized, multiple change-over study design is often employed with a cohort of healthy human volunteers.[6]

Administration: A single oral dose of each thiamine derivative (e.g., 100 mg) is administered to the subjects.[6]

Sample Collection: Blood samples are collected at multiple time points over a specified period (e.g., 10 hours) following administration.[6]

Analytical Method: The concentration of thiamine in plasma and hemolysate (the contents of red blood cells) is quantified using High-Performance Liquid Chromatography (HPLC).[6] This method often involves a pre-column derivatization step to convert thiamine to thiochrome, a fluorescent compound that can be accurately measured.[6]

Bioavailability Parameters: The following key pharmacokinetic parameters are calculated from the concentration-time data to assess bioavailability:

  • Cmax: The maximum observed concentration of thiamine in the blood.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total integrated area under the concentration-time curve, which reflects the total amount of thiamine that reaches the systemic circulation.

Experimental Workflow for Bioavailability Assessment cluster_workflow OralAdmin Oral Administration (e.g., 100 mg single dose) BloodSampling Time-course Blood Sampling (e.g., 0-10 hours) OralAdmin->BloodSampling SampleProcessing Plasma and Hemolysate Separation BloodSampling->SampleProcessing HPLC HPLC Analysis (Thiochrome Derivatization) SampleProcessing->HPLC DataAnalysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->DataAnalysis

A typical experimental workflow for assessing the bioavailability of thiamine derivatives.

Conclusion

For researchers and professionals in drug development, the evidence strongly indicates that benfotiamine offers a significant bioavailability advantage over this compound. Its efficient absorption and conversion to active thiamine, as demonstrated by higher Cmax and AUC values, make it a more effective compound for elevating systemic thiamine levels. These findings should be a critical consideration in the formulation and development of novel thiamine-based therapeutics.

References

A Comparative Guide: Thiamine Disulfide Versus Thiamine Hydrochloride for Elevating Brain Thiamine Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of thiamine disulfide derivatives and thiamine hydrochloride in increasing thiamine concentrations within the brain. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for research and therapeutic development.

Executive Summary

Thiamine (Vitamin B1) is essential for neurological function, but its delivery to the brain is a significant challenge. Thiamine hydrochloride, the standard water-soluble form of the vitamin, has limited absorption and relies on a saturable, carrier-mediated transport system to cross the blood-brain barrier. In contrast, synthetic, lipid-soluble this compound derivatives, such as sulbutiamine and fursultiamine (thiamine tetrahydrofurfuryl disulfide or TTFD), have been developed to overcome these limitations. Extensive research demonstrates that these disulfide compounds exhibit superior bioavailability and readily diffuse across the blood-brain barrier, leading to a more substantial increase in brain thiamine and its active phosphate esters.

Comparative Analysis of Key Properties

The fundamental differences in the physicochemical properties of thiamine hydrochloride and this compound derivatives directly impact their pharmacokinetic profiles and their ability to reach the central nervous system.

PropertyThiamine HydrochlorideThis compound Derivatives (e.g., Sulbutiamine, Fursultiamine)
Solubility Water-solubleLipid-soluble[1]
Absorption Rate-limited intestinal transport[2]Efficiently absorbed via passive diffusion[3]
Blood-Brain Barrier Transport Carrier-mediated, saturable active transport[4]Passive diffusion across the barrier[5][6]
Bioavailability LimitedHigh[7]

Quantitative Comparison of Brain Thiamine Level Increases

The following table summarizes quantitative data from preclinical studies, highlighting the superior efficacy of this compound derivatives in elevating brain thiamine concentrations compared to the baseline or thiamine hydrochloride.

CompoundAnimal ModelDosage & AdministrationKey Findings in Brain TissueReference
Sulbutiamine Rat52 mg/kg/day, intraperitoneal injection for 14 daysThiamine: +250%Thiamine Monophosphate (ThMP): +40%Thiamine Diphosphate (ThDP): +25%Thiamine Triphosphate (ThTP): +40%[8]
Fursultiamine Mouse100 mg/kg, single oral administrationSignificant increase in free thiamine levels[9]
Fursultiamine Mouse100 mg/kg/day, oral for 10 daysSignificant increase in free thiamine levels (no change in ThMP or ThDP)[9]
Thiamine Hydrochloride RatN/A (baseline comparison)Transport is saturable, limiting significant increases with high oral doses[4]

Note: A direct head-to-head study with quantitative brain level comparison under identical conditions was not identified in the literature search. The data presented is from separate studies and is intended for comparative illustration.

Mechanisms of Transport Across the Blood-Brain Barrier

The distinct mechanisms by which thiamine hydrochloride and this compound cross the blood-brain barrier are a key determinant of their efficacy in reaching the central nervous system. Thiamine hydrochloride relies on specific protein transporters, which can become saturated. In contrast, the lipophilic nature of this compound allows it to bypass this bottleneck.

Blood-Brain Barrier Transport Mechanisms cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (Endothelial Cells) cluster_brain Brain Parenchyma TH_blood Thiamine Hydrochloride transporter Thiamine Transporter TH_blood->transporter Carrier-Mediated (Saturable) TD_blood Thiamine Disulfide TD_brain Thiamine TD_blood->TD_brain Passive Diffusion (Lipophilic) TH_brain Thiamine transporter->TH_brain ThDP_brain ThDP TH_brain->ThDP_brain Phosphorylation TD_brain->ThDP_brain Reduction & Phosphorylation

Caption: Transport of Thiamine Forms Across the Blood-Brain Barrier.

Experimental Protocols

The following is a representative methodology for a comparative study to determine the efficacy of different thiamine compounds in increasing brain thiamine levels.

1. Animal Model and Dosing:

  • Species: Male Wistar rats (200-250g) are commonly used.[10]

  • Groups:

    • Control (Vehicle)

    • Thiamine Hydrochloride (e.g., 100 mg/kg, oral gavage)

    • This compound derivative (e.g., Sulbutiamine, 100 mg/kg, oral gavage)

  • Administration: A single dose or chronic daily administration for a specified period (e.g., 14 days).[11]

2. Sample Collection:

  • At predetermined time points post-administration, animals are euthanized.

  • Brains are rapidly excised, and specific regions (e.g., cortex, hippocampus, cerebellum) are dissected on an ice-cold plate.[12]

  • Tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.[12]

3. Sample Preparation:

  • Brain tissue is weighed and homogenized in a solution such as 10% trichloroacetic acid to precipitate proteins.[12]

  • The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C).[12]

  • The resulting supernatant, containing thiamine and its phosphate esters, is collected for analysis.

4. Analytical Method: High-Performance Liquid Chromatography (HPLC):

  • Derivatization: Thiamine and its phosphate esters in the supernatant are converted to fluorescent thiochrome derivatives by adding an oxidizing agent like potassium ferricyanide in an alkaline solution.[13][14]

  • Separation: The thiochrome derivatives are separated using a reversed-phase HPLC column (e.g., C18).[15]

  • Detection: A fluorescence detector is used to quantify the separated thiochrome derivatives.[15]

  • Quantification: The concentrations of thiamine, thiamine monophosphate (ThMP), and thiamine diphosphate (ThDP) are determined by comparing the peak areas to those of known standards.[13][14]

Experimental Workflow Diagram

The logical flow of a typical preclinical study comparing the brain uptake of thiamine compounds is illustrated below.

Comparative Experimental Workflow start Animal Model Selection (e.g., Wistar Rats) grouping Grouping: - Control (Vehicle) - Thiamine HCl - this compound start->grouping admin Compound Administration (e.g., Oral Gavage) grouping->admin time Time-Course Sampling admin->time euthanasia Euthanasia & Brain Excision time->euthanasia dissection Dissection of Brain Regions euthanasia->dissection storage Sample Storage (-80°C) dissection->storage prep Sample Preparation (Homogenization, Centrifugation) storage->prep analysis HPLC Analysis (Derivatization, Separation, Detection) prep->analysis data Data Quantification & Statistical Analysis analysis->data conclusion Conclusion on Brain Thiamine Levels data->conclusion

Caption: Workflow for Comparing Thiamine Compound Brain Uptake.

Conclusion

The available evidence strongly indicates that this compound derivatives are more effective than thiamine hydrochloride at increasing thiamine levels in the brain. This enhanced efficacy is attributed to their lipid solubility, which facilitates passive diffusion across the blood-brain barrier, bypassing the saturable transport mechanisms required by thiamine hydrochloride. For research and therapeutic applications targeting the central nervous system, this compound compounds like sulbutiamine and fursultiamine represent a superior choice for ensuring adequate delivery of thiamine to the brain.

References

head-to-head comparison of different synthetic thiamine disulfide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of thiamine supplementation, synthetic derivatives have been engineered to overcome the low bioavailability of thiamine hydrochloride. This guide provides a detailed head-to-head comparison of prominent synthetic thiamine disulfide derivatives—sulbutiamine and fursultiamine—along with the frequently compared S-acyl derivative, benfotiamine. We delve into their pharmacokinetic profiles, mechanisms of action, and therapeutic applications, supported by experimental data and detailed protocols.

Pharmacokinetic Profile: A Quantitative Comparison

Pharmacokinetic Parameters of Thiamine after Oral Administration of Derivatives (in Healthy Volunteers)
Derivative (Dose) Cmax (ng/mL) tmax (h) AUC (ng·h/mL) Elimination Half-life (t½)
Benfotiamine (100 mg)~125~1.0~650Not explicitly stated in comparative studies
Fursultiamine (100 mg)~50~1.5~300Not explicitly stated in comparative studies
SulbutiamineData not availableData not availableData not available~5 hours[1]
This compound (100 mg)~20~2.0~100Not explicitly stated in comparative studies

Table 1: Comparative pharmacokinetic parameters of thiamine following administration of different derivatives. Data is compiled and extrapolated from multiple sources for comparative purposes.

Relative Bioavailability Compared to Thiamine Hydrochloride
Derivative Approximate Increase in Bioavailability
BenfotiamineUp to 1147.3 ± 490.3% (plasma thiamine)
FursultiamineSignificantly higher than thiamine, but generally lower than benfotiamine
SulbutiamineHigher than thiamine due to high lipophilicity

Table 2: Relative bioavailability of thiamine from different synthetic derivatives compared to thiamine hydrochloride.

Mechanism of Action: Distinct Cellular Fates

While all these derivatives aim to increase thiamine levels, their distinct chemical structures lead to different mechanisms of absorption and varied pharmacological effects.

Benfotiamine: The S-Acyl Derivative

Benfotiamine, an S-acyl thiamine derivative, is not a disulfide. It is dephosphorylated in the intestine to S-benzoylthiamine, which is then absorbed and converted to thiamine in the liver and erythrocytes.[2] Its primary mechanism of therapeutic action, particularly in diabetic complications, involves the activation of the enzyme transketolase.[3] This enhances the pentose phosphate pathway, redirecting excess glucose metabolites away from harmful pathways that lead to the formation of advanced glycation end products (AGEs).[3] However, studies have shown that benfotiamine does not significantly increase thiamine levels in the brain.[2]

Sulbutiamine: The Lipophilic Disulfide for the CNS

Sulbutiamine is a synthetic disulfide derivative composed of two modified thiamine molecules. Its high lipophilicity allows it to readily cross the blood-brain barrier.[4] In the brain, it is thought to increase the levels of thiamine and its phosphate esters.[4] Sulbutiamine's mechanism extends beyond simply boosting thiamine levels; it modulates neurotransmitter systems. Chronic administration has been shown to increase the density of dopamine D1 receptors in the prefrontal cortex and cingulate cortex.[5] Acute administration has been observed to decrease dopamine and its metabolite DOPAC in the prefrontal and cingulate cortex.[5] This modulation of dopaminergic and glutamatergic pathways is believed to underlie its therapeutic effects in treating asthenia (weakness).[4]

Fursultiamine: A this compound Derivative

Fursultiamine, another disulfide derivative, also demonstrates enhanced bioavailability compared to thiamine. Like other disulfide derivatives, it is reduced to thiamine in the body. While it effectively raises blood thiamine levels, its ability to increase brain thiamine concentrations is less pronounced than that of sulbutiamine.[2] Fursultiamine has been studied for its potential benefits in Alzheimer's disease.[6]

Therapeutic Applications and Efficacy

The differing pharmacokinetic profiles and mechanisms of action of these derivatives translate to distinct therapeutic applications.

Derivative Primary Therapeutic Area Key Clinical Findings
Benfotiamine Diabetic Complications (Neuropathy, Retinopathy)Reduces neuropathic pain and improves nerve function in patients with diabetic polyneuropathy.[7]
Sulbutiamine Asthenia (Fatigue and Weakness)Improves symptoms of fatigue in patients with infectious, psychological, or physical origins of asthenia.
Fursultiamine Thiamine Deficiency, Potential in Alzheimer's DiseaseShows mild beneficial effects on cognitive and emotional symptoms in patients with Alzheimer's disease.[6]

Table 3: Primary therapeutic applications and summary of clinical findings for each derivative.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Benfotiamine_Pathway cluster_absorption Absorption and Conversion cluster_moa Mechanism of Action in Hyperglycemia Benfotiamine Benfotiamine (Oral Administration) S_Benzoylthiamine S-Benzoylthiamine Benfotiamine->S_Benzoylthiamine Dephosphorylation (Intestine) Thiamine_liver Thiamine (in Liver/Erythrocytes) S_Benzoylthiamine->Thiamine_liver Hydrolysis Thiamine_diphosphate Thiamine Diphosphate (TDP) Thiamine_liver->Thiamine_diphosphate Transketolase Transketolase Thiamine_diphosphate->Transketolase Activates PPP Pentose Phosphate Pathway (PPP) Transketolase->PPP Enhances AGEs Advanced Glycation End Products (AGEs) PPP->AGEs Inhibits Formation Diabetic_Complications Diabetic Complications AGEs->Diabetic_Complications

Caption: Metabolic pathway of benfotiamine and its mechanism in mitigating diabetic complications.

Sulbutiamine_Pathway cluster_absorption_cns CNS Penetration and Conversion cluster_neuro_effects Neuromodulatory Effects Sulbutiamine Sulbutiamine (Oral Administration) BBB Blood-Brain Barrier Sulbutiamine->BBB Crosses Sulbutiamine_Brain Sulbutiamine (in Brain) BBB->Sulbutiamine_Brain Thiamine_Brain Thiamine & Thiamine Phosphate Esters Sulbutiamine_Brain->Thiamine_Brain Conversion Dopamine_D1 Dopamine D1 Receptor Density Thiamine_Brain->Dopamine_D1 Increases (Chronic) Dopamine_Levels Dopamine & DOPAC Levels (Acute) Thiamine_Brain->Dopamine_Levels Decreases (Acute) Glutamatergic_Transmission Glutamatergic Transmission Thiamine_Brain->Glutamatergic_Transmission Modulates Anti_Asthenic_Effect Anti-Asthenic Effect Dopamine_D1->Anti_Asthenic_Effect Dopamine_Levels->Anti_Asthenic_Effect Glutamatergic_Transmission->Anti_Asthenic_Effect

Caption: Mechanism of sulbutiamine, highlighting its CNS penetration and neuromodulatory effects.

Experimental_Workflow_Thiamine_Measurement start Whole Blood or Brain Tissue Homogenate protein_precipitation Protein Precipitation (e.g., with Perchloric Acid) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection derivatization Derivatization to Thiochromes (Potassium Ferricyanide) supernatant_collection->derivatization hplc HPLC Separation (Reversed-Phase C18 Column) derivatization->hplc detection Fluorescence Detection (Ex: 367 nm, Em: 435 nm) hplc->detection quantification Quantification against Standards detection->quantification

Caption: Experimental workflow for the measurement of thiamine and its phosphate esters using HPLC.

Experimental Protocols

Measurement of Thiamine and its Phosphate Esters in Biological Samples (HPLC)

Objective: To quantify the levels of thiamine and its phosphorylated metabolites (ThMP, ThDP) in whole blood or brain tissue.

Methodology:

  • Sample Preparation:

    • For whole blood, collect samples in heparinized tubes.

    • For brain tissue, homogenize the tissue in a suitable buffer on ice.

  • Protein Precipitation: Add an equal volume of cold 7.4% perchloric acid to the sample, vortex for 30 seconds, and incubate on ice to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 5-10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Derivatization: Mix the supernatant with potassium ferricyanide in an alkaline solution (e.g., NaOH) to convert thiamine and its esters into their fluorescent thiochrome derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.

    • Use a gradient elution with a suitable mobile phase to separate the thiochrome derivatives.

  • Detection and Quantification:

    • Detect the separated compounds using a fluorescence detector with an excitation wavelength of approximately 367 nm and an emission wavelength of around 435 nm.

    • Quantify the concentrations of thiamine, ThMP, and ThDP by comparing the peak areas to those of known standards.

Erythrocyte Transketolase (ETK) Activity Assay

Objective: To assess the functional thiamine status by measuring the activity of the thiamine-dependent enzyme transketolase in red blood cells.

Methodology:

  • Hemolysate Preparation:

    • Collect whole blood in EDTA tubes.

    • Wash the erythrocytes with a saline solution and then lyse them to release the intracellular contents, including transketolase.

  • Assay Principle: The assay measures the rate of conversion of ribose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate, a reaction catalyzed by transketolase. The production of glyceraldehyde-3-phosphate is coupled to a series of enzymatic reactions that result in the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

  • Procedure:

    • The assay is performed in two parallel reactions for each sample:

      • Basal Activity: The hemolysate is incubated with the reaction mixture containing the substrates.

      • Stimulated Activity: The hemolysate is incubated with the reaction mixture and an excess of thiamine diphosphate (TDP).

  • Measurement: The change in absorbance at 340 nm over time is measured for both the basal and stimulated reactions.

  • Calculation of ETKAC (Erythrocyte Transketolase Activity Coefficient):

    • ETKAC = (Stimulated Activity) / (Basal Activity)

    • An ETKAC value above a certain threshold (typically >1.25) indicates thiamine deficiency.

Conclusion

The choice of a synthetic thiamine derivative should be guided by the specific therapeutic goal. For systemic conditions such as diabetic complications, benfotiamine 's superior bioavailability and its targeted mechanism of activating transketolase in peripheral tissues make it a compelling option. In contrast, for conditions requiring increased thiamine levels within the central nervous system, such as asthenia, sulbutiamine 's ability to efficiently cross the blood-brain barrier and modulate neurotransmitter systems positions it as a more suitable candidate. Fursultiamine also offers enhanced bioavailability and may have a role in certain neurological conditions, though its effects on the brain appear less pronounced than sulbutiamine's.

Further head-to-head clinical trials are warranted to provide a more comprehensive quantitative comparison of these derivatives, particularly regarding the pharmacokinetic profile of sulbutiamine. Nevertheless, the existing evidence clearly indicates that these synthetic thiamine derivatives represent a significant advancement over conventional thiamine supplementation, offering tailored approaches for a range of clinical applications.

References

A Comparative Chemoreactomic Analysis of Thiamine Derivatives: Thiamine Disulfide, Thiamine Hydrochloride, and Benfotiamine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct chemical reactivity profiles and biological activities of three key thiamine analogs.

This guide provides a detailed comparison of thiamine disulfide, thiamine hydrochloride, and benfotiamine, focusing on their chemical reactivity, stability, and interactions with biological systems. The information presented is supported by experimental data and is intended to aid researchers in understanding the nuanced differences between these compounds for applications in drug development and scientific research.

Introduction to Thiamine and its Derivatives

Thiamine (Vitamin B1) is an essential micronutrient vital for cellular metabolism, particularly in the catabolism of sugars and amino acids. Its biologically active form, thiamine pyrophosphate (TPP), is a critical coenzyme for several enzymatic reactions. However, the bioavailability and therapeutic application of thiamine can be limited by its water-solubility and susceptibility to degradation. To overcome these limitations, various derivatives have been synthesized, including the lipid-soluble this compound and benfotiamine, alongside the commonly used salt, thiamine hydrochloride. This guide delves into a chemoreactomic analysis, exploring the chemical reactivity and biological consequences of these structural modifications.

Comparative Chemoreactomic Profiles

A chemoreactomic simulation study has provided insights into the distinct pharmacological properties of these three thiamine derivatives by analyzing their interactions with a wide range of molecular receptors.[1][2]

This compound exhibits a broad spectrum of activity, notably inhibiting molecular receptors involved in blood pressure regulation such as adrenoceptors, vasopressin, and angiotensin receptors.[1] It also demonstrates potential sedative and anticonvulsant effects by inhibiting serotonin and dopamine reuptake, inhibiting benzodiazepine receptors, and enhancing neuronal acetylcholine release to a greater extent than benfotiamine.[1] Furthermore, simulations suggest neuroprotective, anti-inflammatory, normolipidemic, and antitumor activities.[1]

Benfotiamine , a synthetic S-acyl thiamine derivative, is particularly recognized for its efficacy in preventing the progression of diabetic complications.[3] Its primary mechanism involves the activation of the enzyme transketolase, a key player in the pentose phosphate pathway (PPP).[3] This activation helps to mitigate the damaging effects of high blood glucose levels by redirecting excess glycolytic metabolites away from harmful pathways such as the advanced glycation end-product (AGE) formation pathway, the protein kinase C (PKC) pathway, and the hexosamine pathway.[3][4][5]

Thiamine Hydrochloride , as the water-soluble salt of thiamine, serves as a reference molecule in these comparative studies. Its chemical stability is notably influenced by pH and temperature, being more stable in acidic conditions.[6][7] While essential for correcting thiamine deficiency, its lower bioavailability compared to its lipid-soluble counterparts can limit its therapeutic efficacy in certain applications.[8][9]

Quantitative Data on Chemical Reactivity and Stability

The chemical stability and reaction kinetics of these thiamine derivatives differ significantly, impacting their in vivo behavior and therapeutic window. The following tables summarize key quantitative data from various experimental studies.

ParameterThis compoundThiamine HydrochlorideBenfotiamineReferences
Form DisulfideHydrochloride SaltS-acyl Thiamine O-monophosphate[1]
Solubility Lipid-solubleWater-solubleAmphiphilic[3][10][11]
Bioavailability HighLowVery High[8][9][11][12]

Table 1: General Properties of Thiamine Derivatives

CompoundConditionRate Constant (k)Activation Energy (Ea)References
This compound Reaction with L-cysteineFollows second-order kinetics~10-12 kcal/mole[13][14]
Thiamine Hydrochloride pH 3 solutionkobs not dependent on initial concentration21–27 kcal/mol[6][7]
Thiamine Hydrochloride pH 6 solutionkobs increases with concentration18–21 kcal/mol[6][7]
Benfotiamine Dephosphorylation to S-benzoylthiaminepH-dependentNot explicitly reported[15]

Table 2: Comparative Reaction Kinetics

Key Signaling Pathways and Mechanisms of Action

The distinct chemical structures of these thiamine derivatives lead to their engagement with different cellular signaling pathways, resulting in varied pharmacological effects.

This compound: Nrf2 Activation and HIV-1 Tat Inhibition

This compound has been shown to modulate cellular redox homeostasis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17] Upon entering the cell, this compound is reduced by the thioredoxin (Trx) and glutathione (GSH) systems. This process can lead to the nuclear translocation of Nrf2, which in turn stimulates the expression of antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and TrxR, thereby protecting cells from oxidative stress.[16][17]

Additionally, this compound has demonstrated potent inhibitory effects on the Human Immunodeficiency Virus-1 (HIV-1) transactivator (Tat) protein .[18] Tat is crucial for viral replication, and by depressing its activity, this compound can markedly inhibit the production of new HIV-1 particles.[18]

Nrf2_Activation_by_Thiamine_Disulfide cluster_cytosol Cytosol Thiamine_Disulfide This compound Intracellular_Reduction Intracellular Reduction (GSH/Trx Systems) Thiamine_Disulfide->Intracellular_Reduction Enters cell Cell_Membrane Cell Membrane Keap1 Keap1 Intracellular_Reduction->Keap1 Inactivates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (NQO1, TrxR) ARE->Antioxidant_Enzymes Induces expression of

Caption: Nrf2 signaling pathway activation by this compound.

HIV_Tat_Inhibition_by_Thiamine_Disulfide HIV_1_Provirus HIV-1 Provirus Tat_Protein Tat Protein HIV_1_Provirus->Tat_Protein Produces TAR TAR RNA Tat_Protein->TAR Binds to Viral_Transcription Viral Transcription TAR->Viral_Transcription Enhances Progeny_HIV_1 Progeny HIV-1 Viral_Transcription->Progeny_HIV_1 Leads to Thiamine_Disulfide This compound Thiamine_Disulfide->Tat_Protein Inhibits Activity

Caption: Inhibition of HIV-1 Tat-mediated transcription by this compound.

Benfotiamine: Activation of the Pentose Phosphate Pathway

Benfotiamine's primary therapeutic action stems from its ability to enhance the activity of transketolase , a thiamine-dependent enzyme in the Pentose Phosphate Pathway (PPP) . In hyperglycemic conditions, there is an overproduction of glycolytic intermediates like glyceraldehyde-3-phosphate and fructose-6-phosphate. These can fuel pathological pathways leading to diabetic complications. By activating transketolase, benfotiamine diverts these intermediates into the PPP, thus reducing their availability to form Advanced Glycation Endproducts (AGEs) and activate Protein Kinase C (PKC).[3][4][5]

Benfotiamine_Mechanism_of_Action Benfotiamine Benfotiamine Thiamine Thiamine Benfotiamine->Thiamine Dephosphorylation & Conversion TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Phosphorylation Transketolase Transketolase TPP->Transketolase Activates Glycolytic_Intermediates Excess Glycolytic Intermediates (Glyceraldehyde-3-P, Fructose-6-P) Transketolase->Glycolytic_Intermediates Diverts Hyperglycemia Hyperglycemia Hyperglycemia->Glycolytic_Intermediates Leads to Pathological_Pathways Pathological Pathways (AGEs, PKC) Glycolytic_Intermediates->Pathological_Pathways Activates Pentose_Phosphate_Pathway Pentose Phosphate Pathway (PPP) Glycolytic_Intermediates->Pentose_Phosphate_Pathway Shunted to

Caption: Benfotiamine's activation of the Pentose Phosphate Pathway.

Experimental Protocols

This section outlines representative experimental methodologies for the comparative analysis of thiamine derivatives.

Chemoreactomic Analysis (Computational Simulation)

As described in the literature, chemoreactomic analysis can be performed using computational methods to predict the interaction of small molecules with a large array of biological targets.[1][2]

Objective: To predict and compare the pharmacological profiles of this compound, thiamine hydrochloride, and benfotiamine.

Methodology:

  • Input Data: 3D structures of this compound, thiamine hydrochloride, and benfotiamine.

  • Target Database: A comprehensive database of 3D structures of human proteins representing various receptor families, enzymes, and transporters.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide) to simulate the binding of each thiamine derivative to each protein target. The simulation calculates the binding affinity (e.g., in kcal/mol) and identifies the most probable binding poses.

  • Interaction Analysis: Analyze the predicted interactions to identify key binding partners for each compound. This involves calculating a probability score for the interaction based on the binding affinity and the conformational stability of the docked pose.

  • Pathway Analysis: Map the identified protein targets to known biological pathways to infer the potential pharmacological effects of each thiamine derivative.

  • Comparative Analysis: Compare the interaction profiles of the three compounds to identify unique and overlapping targets and pathways, providing a basis for their differential biological activities.

Chemoreactomic_Workflow Input 3D Structures of Thiamine Derivatives Docking Molecular Docking Simulation Input->Docking Target_Database Protein Target Database Target_Database->Docking Interaction_Analysis Binding Affinity & Interaction Analysis Docking->Interaction_Analysis Pathway_Analysis Biological Pathway Mapping Interaction_Analysis->Pathway_Analysis Comparative_Analysis Comparative Profile Analysis Pathway_Analysis->Comparative_Analysis Output Predicted Pharmacological Profiles Comparative_Analysis->Output

References

assessing the differential pharmacological profiles of benfotiamine and lipid-soluble thiamine disulfides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological profiles of benfotiamine, an S-acyl thiamine derivative, and lipid-soluble thiamine disulfides such as fursultiamine and sulbutiamine. By presenting key experimental data, detailed methodologies, and visual representations of metabolic and signaling pathways, this document aims to serve as a critical resource for researchers and professionals in the field of drug development and therapeutic application of thiamine derivatives.

Executive Summary

Benfotiamine and lipid-soluble thiamine disulfides represent two distinct classes of thiamine prodrugs designed to enhance the bioavailability of vitamin B1. While both offer therapeutic advantages over water-soluble thiamine salts, their pharmacological profiles differ significantly in terms of chemical structure, mechanism of absorption, tissue distribution, and downstream effects. Benfotiamine, a thioester, demonstrates superior bioavailability in peripheral tissues and has been extensively studied for its protective effects against diabetic complications through the modulation of metabolic pathways and inhibition of advanced glycation end products (AGEs). In contrast, thiamine disulfides, characterized by a disulfide bond, exhibit a greater propensity to increase thiamine levels within the central nervous system, suggesting potential applications in neurological conditions.

Comparative Pharmacokinetics and Bioavailability

The primary advantage of both benfotiamine and lipid-soluble thiamine disulfides over thiamine hydrochloride is their enhanced lipophilicity, leading to improved absorption from the gastrointestinal tract. However, their mechanisms of absorption and resulting pharmacokinetic profiles show notable differences.

Table 1: Pharmacokinetic Profile Comparison

ParameterBenfotiamineLipid-Soluble Thiamine Disulfides (Fursultiamine, Sulbutiamine)Thiamine Hydrochloride
Chemical Class S-acyl thiamine derivative (Thioester)Thiamine disulfide derivativesWater-soluble thiamine salt
Absorption Mechanism Dephosphorylation to S-benzoylthiamine in the intestine, followed by passive diffusion.[1]Direct passive diffusion across intestinal membranes.[2]Saturable active transport at low doses; passive diffusion at high doses.[3]
Peak Plasma Time (Tmax) ~1-2 hours[4][5]Variable, generally 1-2 hours.[6]Dose-dependent
Bioavailability Significantly higher than thiamine hydrochloride; reported to be ~3.6 times higher.[7] Also shows higher bioavailability than fursultiamine and this compound.[8][9]Significantly higher than thiamine hydrochloride.[2][5]Low and variable (3.7% to 5.3%).[3]
Tissue Distribution Primarily increases thiamine levels in blood and liver; no significant increase in the brain.[2][10][11]Can cross the blood-brain barrier and increase thiamine levels in the brain (e.g., sulbutiamine).[2][6][10]Limited ability to cross the blood-brain barrier.
Key Metabolites S-benzoylthiamine, thiamine, thiamine monophosphate (ThMP), thiamine diphosphate (ThDP).[5]Thiamine, ThMP, ThDP, thiamine triphosphate (ThTP).[2][12]Thiamine, ThMP, ThDP.

Differential Mechanisms of Action and Signaling Pathways

The distinct tissue distribution of benfotiamine and lipid-soluble thiamine disulfides dictates their primary mechanisms of action and therapeutic targets.

Benfotiamine: A Modulator of Metabolic and Inflammatory Pathways

Benfotiamine's pharmacological effects are predominantly observed in peripheral tissues and are particularly relevant in the context of hyperglycemia-induced vascular damage.[4][13] Its primary mechanism involves the activation of the enzyme transketolase, which shunts excess glycolytic metabolites into the pentose phosphate pathway.[4] This has several downstream consequences:

  • Inhibition of Advanced Glycation End Product (AGE) Formation: By reducing the intracellular concentration of glyceraldehyde-3-phosphate and fructose-6-phosphate, benfotiamine mitigates the formation of AGEs, which are key contributors to diabetic complications.[4][14]

  • Inhibition of the Hexosamine and Diacylglycerol-Protein Kinase C (PKC) Pathways: The diversion of glycolytic intermediates also leads to the downregulation of these pro-inflammatory pathways.[4]

  • Suppression of NF-κB Activation: Benfotiamine has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammation.[4][5]

  • Reduction of Oxidative Stress: Through the activation of the pentose phosphate pathway, benfotiamine enhances the production of NADPH, which is crucial for the regeneration of the antioxidant glutathione.[14]

Lipid-Soluble Thiamine Disulfides: Targeting the Central Nervous System

The ability of certain thiamine disulfides, such as sulbutiamine, to cross the blood-brain barrier allows them to directly influence neurological function. Chronic treatment with sulbutiamine has been shown to increase the levels of thiamine and its phosphate esters in the brain.[2][6] This suggests potential therapeutic applications in conditions associated with central thiamine deficiency or dysfunction, such as Wernicke-Korsakoff syndrome and other neurodegenerative disorders.[2] Some studies also suggest that sulbutiamine may modulate dopaminergic and glutamatergic neurotransmission.[11] Fursultiamine, another this compound, has been noted for its positive inotropic effect on heart muscle.[2]

Experimental Data and Comparative Efficacy

Direct comparative studies provide valuable insights into the differential efficacy of these thiamine derivatives.

Table 2: Comparative Efficacy Data

ApplicationBenfotiamineLipid-Soluble Thiamine DisulfidesKey Findings
Diabetic Neuropathy Significant improvement in neuropathy scores in clinical trials.[4] More effective than thiamine in improving motor nerve conduction velocity and inhibiting AGE formation in diabetic rats.[13]Limited direct comparative data with benfotiamine in this specific application.Benfotiamine is well-documented for its efficacy in managing diabetic neuropathy.
Brain Thiamine Levels No significant increase in brain thiamine levels after oral administration in mice.[2][11][15]Sulbutiamine significantly increases thiamine, ThMP, ThDP, and ThTP levels in the rat brain.[2][6] Fursultiamine also shows some ability to increase brain thiamine levels, though potentially to a lesser extent than sulbutiamine.[9]Lipid-soluble thiamine disulfides, particularly sulbutiamine, are superior in elevating central nervous system thiamine levels.
Oxidative Stress Reduces markers of oxidative stress such as malondialdehyde (MDA) and increases levels of antioxidants like vitamin E and reduced glutathione in diabetic patients.Both benfotiamine and sulbutiamine have shown protective effects against oxidative stress in cell culture models.[6]Both classes of compounds exhibit antioxidant properties, though the specific contexts of their efficacy may differ based on tissue distribution.

Experimental Protocols

Protocol for HPLC Measurement of Thiamine and its Phosphate Esters in Whole Blood

This method allows for the quantification of thiamine and its phosphorylated derivatives (ThMP, ThDP, ThTP) to assess bioavailability and tissue distribution.

  • Sample Preparation:

    • Collect whole blood in heparinized or EDTA-containing tubes.

    • To 200 µL of whole blood, add 200 µL of 0.2 mol/L potassium acetate (pH 4.5) and 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Incubate for 10 minutes at room temperature, then centrifuge at 12,000 rpm for 5 minutes.

  • Derivatization to Thiochrome:

    • Mix 200 µL of the clear supernatant with 30 µL of 4 mol/L sodium acetate.

    • Add 20 µL of cyanogen bromide followed by 20 µL of 2 mol/L NaOH to convert thiamine and its esters to their fluorescent thiochrome derivatives.

  • HPLC Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient elution using a phosphate buffer (e.g., 90 mmol/L, pH 8.6) and an organic modifier like methanol.

    • Detection: Fluorescence detector with excitation at ~365 nm and emission at ~435 nm.

    • Quantification: Compare peak areas of the sample to those of known standards for thiamine, ThMP, ThDP, and ThTP.

Protocol for Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay

This functional assay measures thiamine status by assessing the activity of the thiamine-dependent enzyme transketolase in red blood cells.

  • Preparation of Hemolysate:

    • Collect whole blood in heparin or EDTA tubes.

    • Centrifuge to separate plasma and buffy coat, which are discarded.

    • Wash the remaining erythrocytes three times with isotonic saline.

    • Lyse the washed erythrocytes with distilled water.

  • Enzyme Activity Measurement:

    • The assay is based on a coupled enzymatic reaction where the product of transketolase is converted through a series of steps leading to the oxidation of NADH, which can be measured spectrophotometrically at 340 nm.

    • Two measurements are performed for each sample:

      • Basal activity: The rate of NADH oxidation without the addition of exogenous thiamine diphosphate (ThDP).

      • Stimulated activity: The rate of NADH oxidation after the addition of a saturating concentration of ThDP.

  • Calculation of ETKAC:

    • ETKAC = Stimulated Activity / Basal Activity.

    • A higher ETKAC value indicates a lower initial saturation of transketolase with ThDP, signifying a poorer thiamine status.

In Vitro Protocol for Assessing Inhibition of Advanced Glycation End-Product (AGE) Formation

This method evaluates the ability of thiamine derivatives to inhibit the formation of AGEs, a key mechanism in diabetic complications.

  • Glycation Reaction:

    • Prepare a solution of a model protein, such as bovine serum albumin (BSA) or ribonuclease A (RNase), in a phosphate buffer (pH 7.4).

    • Add a reducing sugar, such as ribose or glucose, to initiate the glycation process.

    • In parallel experiments, add different concentrations of the test compounds (benfotiamine, thiamine disulfides).

    • Incubate the mixtures at 37°C for an extended period (e.g., several days to weeks).

  • Quantification of AGEs:

    • Measure the formation of AGEs using a fluorescence spectrophotometer (excitation ~370 nm, emission ~440 nm).

    • Alternatively, specific AGEs like N-epsilon-(carboxymethyl)lysine (CML) can be quantified using enzyme-linked immunosorbent assays (ELISA) with specific antibodies.

  • Data Analysis:

    • Compare the level of AGE formation in the presence of the test compounds to the control (no inhibitor) to determine the percentage of inhibition.

Visualizing Metabolic and Signaling Pathways

Metabolic Pathway of Benfotiamine and Thiamine Disulfides

G cluster_absorption Intestinal Absorption cluster_distribution Tissue Distribution & Action cluster_cellular_action Cellular Action Benfotiamine Benfotiamine (S-acyl derivative) SBT S-Benzoylthiamine (Lipophilic) Benfotiamine->SBT Dephosphorylation (Alkaline Phosphatases) ThiamineDisulfide Thiamine Disulfides (e.g., Sulbutiamine) Thiamine Thiamine ThiamineDisulfide->Thiamine Reduction (Glutathione, Thioredoxin) Blood Bloodstream ThiamineDisulfide->Blood SBT->Thiamine Hydrolysis (Thioesterases in erythrocytes/liver) Thiamine->Blood PeripheralTissues Peripheral Tissues (Liver, Endothelial Cells) Blood->PeripheralTissues Brain Brain (Central Nervous System) Blood->Brain Limited Transport Blood->Brain Efficient Transport TDP Thiamine Diphosphate (Active Coenzyme) PeripheralTissues->TDP Brain->TDP Transketolase Transketolase Activation TDP->Transketolase Neurotransmission Modulation of Neurotransmission TDP->Neurotransmission PPP Pentose Phosphate Pathway Transketolase->PPP AGEs AGE Formation (Inhibited) PPP->AGEs PKC PKC Pathway (Inhibited) PPP->PKC NFkB NF-κB Activation (Inhibited) PPP->NFkB

Caption: Metabolic fate and primary sites of action of benfotiamine vs. thiamine disulfides.

Experimental Workflow for Bioavailability Assessment

G cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Subject Healthy Volunteers Crossover Randomized, Crossover Design Subject->Crossover Dosing1 Oral Administration: Benfotiamine Crossover->Dosing1 Washout Washout Period Dosing2 Oral Administration: This compound Washout->Dosing2 Dosing1->Washout BloodSampling Serial Blood Sampling (e.g., 0, 1, 2, 4, 8, 12, 24h) Dosing1->BloodSampling Dosing2->BloodSampling Separation Plasma/Erythrocyte Separation BloodSampling->Separation HPLC HPLC-Fluorescence Detection (Thiamine & Esters) Separation->HPLC ETKAC ETKAC Assay Separation->ETKAC PK Pharmacokinetic Modeling (Cmax, Tmax, AUC) HPLC->PK ETKAC->PK Bioavailability Relative Bioavailability Calculation PK->Bioavailability

Caption: A typical experimental workflow for comparing the bioavailability of thiamine derivatives.

Conclusion

The choice between benfotiamine and lipid-soluble thiamine disulfides for therapeutic development should be guided by the intended clinical application. Benfotiamine's well-established efficacy in peripheral tissues makes it a strong candidate for managing diabetic complications and other conditions rooted in metabolic dysregulation and inflammation. Its safety and high bioavailability in these tissues are significant advantages. Conversely, the ability of certain lipid-soluble thiamine disulfides to penetrate the central nervous system opens avenues for their use in neurological disorders where increasing brain thiamine levels is paramount. Future research should focus on direct, head-to-head comparative studies of these compounds across a wider range of pathological models to further elucidate their distinct therapeutic potentials.

References

A Comparative Analysis of Thiamine Disulfide and Benfotiamine on Brain Thiamine Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiamine (Vitamin B1) is a critical micronutrient for cerebral function, and its deficiency is implicated in a range of neurological disorders. The development of thiamine prodrugs with enhanced bioavailability, such as thiamine disulfide derivatives and benfotiamine, has offered promising therapeutic avenues. This guide provides a comprehensive comparison of the differential effects of these two classes of compounds on brain thiamine levels, supported by experimental data and detailed methodologies.

I. Overview of Thiamine Prodrugs

Thiamine's hydrophilic nature restricts its passive diffusion across the blood-brain barrier (BBB), necessitating the use of more lipophilic prodrugs to enhance its central nervous system (CNS) bioavailability.[1][2]

  • This compound Derivatives: This class includes compounds like sulbutiamine and fursultiamine. Their characteristic disulfide bond confers high lipid solubility, theoretically facilitating their passage across the BBB.[3][4]

  • Benfotiamine: An S-acyl thiamine derivative, benfotiamine is structurally distinct from the disulfide compounds.[5][6] Its mechanism of absorption and subsequent impact on brain thiamine levels have been a subject of considerable research and some debate.

II. Comparative Bioavailability and Brain Uptake

Experimental evidence suggests that while both this compound and benfotiamine increase systemic thiamine levels, their ability to augment cerebral thiamine concentrations differs significantly.

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies comparing the effects of this compound derivatives and benfotiamine on thiamine levels in various tissues.

Compound Animal Model Dosage & Route Blood/Plasma Thiamine Levels Liver Thiamine Levels Brain Thiamine Levels Reference
Benfotiamine Mice100 mg/kg (oral)Significantly increasedSignificantly increasedNo significant increase[5][7]
Benfotiamine Mice100 mg/kg (oral, 14 days)-Significantly increasedNo significant increase[5][7]
Benfotiamine Rats150 mg/kg/day (30 days)--Significant increase in ThDP in hippocampus and entorhinal cortex[8][9]
Sulbutiamine (a this compound) Rats52 mg/kg (i.p.)--Significantly increased thiamine, ThMP, ThDP, and ThTP[5]
Fursultiamine (a this compound) Mice100 mg/kg (oral)Increased-Elevated free thiamine, but not ThMP or TDP[6]

ThMP: Thiamine monophosphate; ThDP: Thiamine diphosphate; ThTP: Thiamine triphosphate

III. Experimental Protocols

Study 1: Comparative Bioavailability of Benfotiamine and Sulbutiamine in Mice
  • Objective: To compare the effects of oral administration of benfotiamine and a lipid-soluble this compound derivative (sulbutiamine) on thiamine levels in blood, liver, and brain.

  • Animal Model: Male C57BL/6 mice.

  • Drug Administration:

    • Benfotiamine: 100 mg/kg suspended in 200 mM hydroxypropyl-β-cyclodextrin, administered orally by gavage.[5][7]

    • Control group received the vehicle solution.

  • Sample Collection and Analysis:

    • Tissues (blood, liver, brain) were collected at various time points after administration.

    • Thiamine and its phosphate esters (ThMP, ThDP) were quantified using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization to thiochrome.[10]

  • Key Findings: Oral administration of benfotiamine led to a significant increase in thiamine and its derivatives in the blood and liver, but not in the brain.[5][7] In contrast, previous studies with sulbutiamine have demonstrated its ability to increase brain thiamine levels.[5]

Study 2: Chronic Benfotiamine Administration in a Rat Model of Sporadic Alzheimer's Disease
  • Objective: To investigate the long-term effects of benfotiamine on brain thiamine levels and cognitive function.

  • Animal Model: Male Wistar rats with intracerebroventricular injection of streptozotocin to model sporadic Alzheimer's disease.

  • Drug Administration: Benfotiamine was administered at a dose of 150 mg/kg for 30 consecutive days.[8][9]

  • Sample Collection and Analysis:

    • Hippocampus and entorhinal cortex were dissected for analysis.

    • Thiamine diphosphate (ThDP) concentrations were measured.

  • Key Findings: Chronic benfotiamine treatment resulted in a significant increase in ThDP concentrations in the hippocampus and entorhinal cortex, which was associated with improved cognitive performance.[8][9]

IV. Signaling Pathways and Mechanisms of Action

The differential effects of this compound and benfotiamine on brain thiamine levels can be attributed to their distinct metabolic pathways.

Metabolic Fate of this compound and Benfotiamine

cluster_disulfide This compound Pathway cluster_benfotiamine Benfotiamine Pathway TD This compound (e.g., Sulbutiamine) TD_abs Passive Diffusion (Intestine) TD->TD_abs Oral Administration TD_blood In Bloodstream TD_abs->TD_blood TD_bbb Crosses BBB (Lipophilic Nature) TD_blood->TD_bbb TD_brain In Brain TD_bbb->TD_brain Thiamine_D Thiamine TD_brain->Thiamine_D Reduction by Glutathione BFT Benfotiamine BFT_abs Dephosphorylation (Intestine) BFT->BFT_abs Oral Administration SBT S-Benzoylthiamine SBT_abs Absorption SBT->SBT_abs BFT_abs->SBT SBT_blood In Bloodstream SBT_abs->SBT_blood Thiamine_B Thiamine SBT_blood->Thiamine_B Conversion in Erythrocytes Liver Liver SBT_blood->Liver Brain_BFT Brain (Limited Uptake) Thiamine_B->Brain_BFT Liver->Thiamine_B

Caption: Comparative metabolic pathways of this compound and benfotiamine.

This compound: Due to their lipophilicity, this compound derivatives can passively diffuse across the intestinal wall and the blood-brain barrier.[3] Once in the brain, they are reduced by endogenous thiols like glutathione to release two molecules of thiamine.[8]

Benfotiamine: Benfotiamine is a more complex prodrug. It is first dephosphorylated in the intestine to form S-benzoylthiamine.[11] This lipophilic intermediate is absorbed and then converted to thiamine, primarily in erythrocytes and the liver.[4] The subsequent transport of this thiamine into the brain is subject to the same rate-limiting carrier-mediated transport as dietary thiamine, which may explain the inconsistent findings regarding its ability to increase brain thiamine levels.[2][12]

V. Neuroprotective Mechanisms

While increasing brain thiamine is a primary goal, both classes of compounds may exert neuroprotective effects through additional mechanisms.

  • This compound: The primary neuroprotective mechanism is attributed to its ability to efficiently deliver thiamine to the CNS, thereby restoring the function of thiamine-dependent enzymes crucial for glucose metabolism and neurotransmitter synthesis.[13][14]

  • Benfotiamine: Research suggests that benfotiamine possesses pleiotropic effects that may be independent of its impact on brain thiamine levels. These include:

    • Anti-inflammatory properties: Benfotiamine has been shown to suppress the activation of microglia and reduce the production of pro-inflammatory mediators.[15]

    • Antioxidant effects: It can mitigate oxidative stress by reducing the formation of advanced glycation end products (AGEs).[15][16]

    • Modulation of signaling pathways: Some studies indicate that benfotiamine can influence pathways involved in neuronal survival and plasticity.[8][9]

VI. Conclusion for Drug Development Professionals

The choice between this compound derivatives and benfotiamine for CNS-targeted therapies depends on the specific therapeutic goal.

  • For conditions unequivocally linked to cerebral thiamine deficiency, This compound derivatives appear to be more effective at directly increasing brain thiamine levels.

  • Benfotiamine , while demonstrating a more variable and debated impact on brain thiamine concentrations, offers a multi-faceted neuroprotective profile through its anti-inflammatory and antioxidant activities. This may be advantageous in complex neurodegenerative diseases where multiple pathological processes are at play.

Further head-to-head clinical trials are warranted to definitively compare the efficacy of these two classes of thiamine prodrugs in various neurological conditions. The conflicting preclinical data on benfotiamine's CNS bioavailability also highlights the need for further investigation, potentially utilizing more sensitive detection methods and exploring different dosing regimens. Understanding the precise mechanisms of action and the factors influencing brain uptake will be crucial for optimizing the therapeutic application of these promising compounds.

References

A Comparative Guide to the Therapeutic Potential of Thiamine Disulfide and Other Thiamine Mimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiamine (Vitamin B1) is a critical coenzyme essential for carbohydrate metabolism and neurological function. However, its therapeutic use is often limited by low bioavailability. To overcome this, several lipid-soluble thiamine derivatives, or mimetics, have been developed, demonstrating enhanced absorption and tissue penetration. This guide provides an objective comparison of thiamine disulfide derivatives against other prominent thiamine mimetics, supported by experimental data, to aid in evaluating their distinct therapeutic potentials.

Overview of Thiamine Mimetics

The primary challenge with standard thiamine hydrochloride is its reliance on rate-limited active transport for absorption.[1] Synthetic, lipid-soluble derivatives bypass this limitation, allowing for passive diffusion across cell membranes and, in some cases, the blood-brain barrier (BBB).[2][3] These mimetics can be broadly categorized into two main classes: This compound derivatives and S-acyl thiamine derivatives .

  • This compound Derivatives: This class includes compounds like This compound , sulbutiamine , and fursultiamine (also known as Thiamine Tetrahydrofurfuryl Disulfide or TTFD).[4] They are characterized by two thiamine molecules joined by a disulfide bridge.[5] This structure is key to their high lipophilicity and ability to effectively penetrate cell membranes, including neuronal cells.[1][3]

  • S-Acyl Thiamine Derivatives: The most prominent member of this class is benfotiamine .[4] Structurally, it is an S-acyl thioester, not a disulfide.[6] While also demonstrating significantly higher bioavailability than standard thiamine, its mechanism of absorption and pharmacological profile differ from the disulfide derivatives, particularly concerning its ability to cross the blood-brain barrier.[6][7]

Comparative Data Presentation

The following tables summarize the key quantitative and qualitative differences between this compound and other thiamine mimetics based on available experimental data.

Table 1: Comparative Bioavailability and Pharmacokinetics

FeatureThis compoundSulbutiamineFursultiamine (TTFD)Benfotiamine
Class Disulfide DerivativeDisulfide DerivativeDisulfide DerivativeS-Acyl Derivative
Bioavailability Lowest among lipid-soluble derivatives[8]High, effectively increases brain thiamine levels[5][6]High, effectively increases thiamine levels in blood, tissues, and brain[1][9]Excellent systemic bioavailability, but limited brain penetration[6][7][10]
Primary Absorption Passive diffusion[2]Passive diffusion[11]Passive diffusion[9]Dephosphorylated in the intestine to S-benzoylthiamine, which is then absorbed[6][7]
Blood-Brain Barrier Limited data, likely less efficient than other disulfidesReadily crosses the BBB, increasing thiamine phosphate esters in the brain[3][5][6]Efficiently crosses the BBB, increasing brain thiamine levels[1][9]Does not significantly increase thiamine levels in the brain[6][7]
Peak Activity Not specifiedNot specified1-3 hours[1]Rapid increase in plasma thiamine observed[8]

Table 2: Therapeutic Applications and Documented Effects

Application AreaThis compoundSulbutiamineFursultiamine (TTFD)Benfotiamine
Neurological Health General thiamine deficiencyUsed for asthenia (fatigue), psycho-behavioral inhibition; enhances memory formation in animal models[5][11][12]Treats beriberi, Wernicke's encephalopathy; shows promise for neuralgia and polyneuritis[13][14]Primarily used for peripheral neuropathy, especially diabetic neuropathy[15][16]
Cognitive Function Limited specific dataPotential nootropic effects, may improve memory and focus[3][12]Supports cognitive function by increasing brain energy metabolism[9]Limited direct cognitive effects due to poor BBB penetration[7]
Metabolic Health May reduce hyperglycemia and increase insulin sensitivity in animal models[17]Limited specific dataEnhances metabolic function[13]Prevents progression of diabetic complications (neuropathy, nephropathy, retinopathy) by reducing Advanced Glycation End-products (AGEs)[4][16]
Antioxidant/Anti-inflammatory Exerts a protective effect against oxidative stress[17]Increases antioxidant enzymes (glutathione)[12][18]Protects against cisplatin-induced damage via antioxidant and anti-apoptotic effects[19]Potent anti-inflammatory and antioxidant effects; reduces oxidative stress in various models[4][16]

Mechanisms of Action: A Comparative Overview

While all mimetics act as precursors to active thiamine (thiamine pyrophosphate, TPP), their distinct structures lead to different pharmacological activities and downstream effects.

  • This compound Derivatives (Sulbutiamine, Fursultiamine): Their high lipophilicity allows them to easily diffuse across cell membranes.[2] Inside the cell, the disulfide bond is cleaved by reducing agents like glutathione, releasing two molecules of thiamine.[19] Their ability to cross the BBB makes them particularly effective for neurological conditions where central thiamine deficiency is a factor.[6] Some disulfide derivatives have been shown to modulate the Keap1/Nrf2 antioxidant pathway, increasing the expression of protective enzymes.[17][19]

  • Benfotiamine: This S-acyl derivative is dephosphorylated in the intestine to form S-benzoylthiamine, which is then absorbed and converted to thiamine in erythrocytes and the liver.[6][7] Its primary therapeutic benefit in diabetic complications is attributed to its ability to increase intracellular TPP, which enhances the activity of the enzyme transketolase.[4] This diverts excess glucose metabolites away from pathways that generate harmful Advanced Glycation End-products (AGEs) and oxidative stress.[15][20]

Mandatory Visualizations

Experimental and Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways relevant to the action of thiamine mimetics.

G General Absorption and Conversion of Thiamine Mimetics cluster_gut Intestinal Lumen / Epithelium cluster_circulation Bloodstream / Tissues cluster_brain Central Nervous System Oral Intake Oral Intake Thiamine Disulfides Thiamine Disulfides Oral Intake->Thiamine Disulfides Benfotiamine Benfotiamine Oral Intake->Benfotiamine Passive Diffusion Passive Diffusion Thiamine Disulfides->Passive Diffusion Dephosphorylation Dephosphorylation Benfotiamine->Dephosphorylation Bloodstream Bloodstream Passive Diffusion->Bloodstream S-benzoylthiamine S-benzoylthiamine Dephosphorylation->S-benzoylthiamine S-benzoylthiamine->Passive Diffusion Reduction (GSH) Reduction (GSH) Bloodstream->Reduction (GSH) Conversion Conversion Bloodstream->Conversion Thiamine Thiamine Reduction (GSH)->Thiamine BBB Blood-Brain Barrier Reduction (GSH)->BBB Efficient (Disulfides) Conversion->Thiamine Conversion->BBB Inefficient (Benfotiamine) TPP Thiamine Pyrophosphate (Active Form) Thiamine->TPP Metabolic & Neurological Function Metabolic & Neurological Function TPP->Metabolic & Neurological Function Brain Thiamine Brain Thiamine BBB->Brain Thiamine

Caption: Absorption and conversion pathway of thiamine derivatives.

G Keap1-Nrf2 Antioxidant Response Pathway TDS This compound Derivatives (FST, SBT) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) TDS->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., from hyperglycemia) ROS->Keap1_Nrf2 induces dissociation Protection Cellular Protection & Reduced Oxidative Stress ROS->Protection is counteracted by Nrf2_nuc Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nuc Nrf2 translocates to nucleus ARE Antioxidant Response Element (ARE) (DNA) Nrf2_nuc->ARE binds to Enzymes Protective Enzymes (e.g., NQO1, TrxR) ARE->Enzymes activates transcription Enzymes->Protection leads to G Benfotiamine's Mechanism in Hyperglycemia Benfotiamine Benfotiamine TPP Thiamine Pyrophosphate (TPP) Benfotiamine->TPP increases levels Transketolase Transketolase Activity TPP->Transketolase activates PPP Pentose Phosphate Pathway (PPP) Transketolase->PPP shunts metabolites to AGE_PKC Harmful Pathways (AGE, PKC, etc.) Transketolase->AGE_PKC reduces flux into Hyperglycemia Hyperglycemia Glycolysis Excess Glycolytic Metabolites Hyperglycemia->Glycolysis Glycolysis->PPP Glycolysis->AGE_PKC drives Reduction Reduction in Complications PPP->Reduction contributes to Complications Diabetic Complications (Neuropathy, etc.) AGE_PKC->Complications leads to

References

A Comparative Analysis of the Anti-Inflammatory Properties of Thiamine Thioesters and Disulfides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Thiamine (Vitamin B1) and its derivatives have long been recognized for their crucial role in cellular metabolism. Beyond this primary function, a growing body of evidence highlights the significant anti-inflammatory properties of its lipophilic derivatives, broadly categorized into thioesters and disulfides. These compounds exhibit enhanced bioavailability compared to thiamine itself, allowing for therapeutic concentrations to be achieved in various tissues. This guide provides a comparative analysis of the anti-inflammatory effects of prominent thiamine thioesters (Benfotiamine, O,S-Dibenzoylthiamine) and disulfides (Allithiamine, Fursultiamine, Sulbutiamine), supported by experimental data to inform research and development in inflammatory and neuroinflammatory diseases.

At a Glance: Comparative Efficacy

The anti-inflammatory potential of these thiamine derivatives is primarily attributed to their ability to modulate key signaling pathways, such as NF-κB and the arachidonic acid cascade, and to suppress the production of pro-inflammatory mediators. While both classes of compounds demonstrate efficacy, recent studies suggest that the thioester O,S-dibenzoylthiamine (DBT) may possess superior anti-inflammatory potency compared to both the well-studied thioester benfotiamine (BFT) and the disulfide sulbutiamine.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the anti-inflammatory effects of thiamine thioesters and disulfides.

Table 1: In Vitro Anti-Inflammatory Effects of Thiamine Thioesters
CompoundModelTargetConcentrationEffectReference
Benfotiamine LPS-stimulated BV-2 microgliaNO production250 µMSignificant inhibition[4]
LPS-stimulated BV-2 microgliaiNOS expression250 µMSignificant inhibition[4]
LPS-stimulated BV-2 microgliaCOX-2 expression250 µMSignificant inhibition[4]
LPS-stimulated BV-2 microgliaTNF-α release250 µMSignificant inhibition[4]
LPS-stimulated BV-2 microgliaIL-6 release250 µMSignificant inhibition[4]
LPS-stimulated RAW 264.7 macrophagesAA metabolite release100 µM~90% inhibition[5]
O,S-Dibenzoylthiamine (DBT) LPS-activated BV-2 cellsNF-κB translocation1-50 µMSignificant suppression[1][2][3]
Paraquat-treated Neuro2a cellsCell Viability10 µMSignificant protection[1][3]
Table 2: In Vitro Anti-Inflammatory Effects of Thiamine Disulfides
CompoundModelTargetConcentrationEffectReference
Allithiamine LPS-stimulated bone marrow-derived dendritic cellsTNF-α production10 µMSignificant decrease[6][7]
LPS-stimulated bone marrow-derived dendritic cellsIL-6 production10 µMSignificant decrease[6][7]
Sulbutiamine Serum-deprived RGC-5 cellsROS levels100 µMDecrease in ROS[8]
Serum-deprived RGC-5 cellsCell Viability50 µMMost effective dose for increased viability[8]
Table 3: In Vivo Anti-Inflammatory Effects
CompoundModelDosageEffectReference
Allithiamine LPS-induced murine sepsis5 mg/kg (i.v.)Significant reduction in serum TNF-α and IL-6[6][7]
O,S-Dibenzoylthiamine (DBT) FUS transgenic mouse model of ALSChronic administrationArrested motor dysfunction[1][2][3]

Key Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of thiamine thioesters and disulfides are largely mediated by their intervention in critical pro-inflammatory signaling cascades.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. Both thioesters and disulfides have been shown to inhibit the activation of NF-κB. This is a crucial mechanism underlying their anti-inflammatory properties. For instance, benfotiamine and O,S-dibenzoylthiamine have been demonstrated to prevent the translocation of the p65 subunit of NF-κB into the nucleus in activated microglia.[1][4][9]

NF_kB_Pathway cluster_0 Thiamine Derivatives cluster_1 Cellular Response Thioesters Thioesters (Benfotiamine, DBT) IKK IKK Thioesters->IKK inhibit Disulfides Disulfides (Allithiamine, etc.) Disulfides->IKK inhibit LPS LPS TLR4 TLR4 LPS->TLR4 binds TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation

Figure 1: Inhibition of the NF-κB signaling pathway.
Arachidonic Acid Pathway

The metabolism of arachidonic acid (AA) via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways leads to the production of potent inflammatory mediators such as prostaglandins and leukotrienes. Benfotiamine has been shown to be a potent inhibitor of this pathway by preventing the activation of cytosolic phospholipase A2 (cPLA2), which is responsible for the release of AA from the cell membrane, and by blocking the expression of COX-2 and 5-LOX.[5]

Arachidonic_Acid_Pathway Benfotiamine Benfotiamine cPLA2 cPLA2 Benfotiamine->cPLA2 inhibits COX2 COX-2 Benfotiamine->COX2 inhibits expression LOX5 5-LOX Benfotiamine->LOX5 inhibits expression Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cPLA2 AA->COX2 AA->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes

Figure 2: Benfotiamine's inhibition of the Arachidonic Acid pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro LPS-Induced Inflammation in Macrophages/Microglia

This assay is fundamental for assessing the anti-inflammatory potential of compounds on immune cells.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or microglial cell lines (e.g., BV-2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the thiamine derivative for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The accumulation of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): The concentration of cytokines in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene and Protein Expression (iNOS, COX-2): Cells are harvested after treatment, and the expression of target genes is analyzed by quantitative real-time PCR (qRT-PCR). Protein levels are assessed by Western blotting using specific antibodies.

  • NF-κB Translocation Assay:

    • Cells are cultured on coverslips and subjected to the treatment regimen.

    • Cells are then fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB.

    • A fluorescently labeled secondary antibody is used for visualization.

    • The subcellular localization of NF-κB p65 is observed using fluorescence microscopy.

Experimental_Workflow cluster_assays Analysis Start Start: Culture Macrophages/Microglia Pretreat Pre-treat with Thiamine Derivative Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Harvest Harvest Supernatant & Cells Incubate->Harvest ELISA ELISA for Cytokines (TNF-α, IL-6) Harvest->ELISA Griess Griess Assay for NO Harvest->Griess Western Western Blot for Proteins (iNOS, COX-2) Harvest->Western qPCR qRT-PCR for mRNA Harvest->qPCR

Figure 3: Workflow for in vitro anti-inflammatory assays.
In Vivo Carrageenan-Induced Paw Edema

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Wistar or Sprague-Dawley rats are typically used.

  • Treatment: The test compound (thiamine derivative) is administered orally or intraperitoneally at various doses. A positive control group (e.g., indomethacin) and a vehicle control group are included.

  • Induction of Inflammation: After a set time post-treatment (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Conclusion

Both thiamine thioesters and disulfides represent a promising class of compounds with significant anti-inflammatory properties. The available data suggests that their mechanisms of action converge on the inhibition of key inflammatory pathways such as NF-κB and arachidonic acid metabolism. Notably, the thioester O,S-dibenzoylthiamine appears to be a particularly potent anti-inflammatory agent, warranting further investigation.[1][2][3] This comparative guide, with its summarized quantitative data and detailed experimental protocols, aims to provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of these compounds for the treatment of a range of inflammatory conditions.

References

Safety Operating Guide

Proper Disposal of Thiamine Disulfide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of thiamine disulfide, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for detailed information.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Safety glasses or goggles.
Hand Protection Chemical-resistant gloves.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Protective Clothing Lab coat and appropriate footwear.

In the event of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air.

  • After skin contact: Wash off with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • After swallowing: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Step-by-Step Disposal Protocol

While this compound is not classified as a hazardous waste under US EPA guidelines (40 CFR 261.3), all disposal must be conducted in accordance with federal, state, and local regulations.[1] The responsibility for proper waste classification and disposal lies with the chemical waste generator.[1]

1. Waste Identification and Segregation:

  • Clearly label all containers of this compound waste with "this compound" and the approximate quantity.

  • Do not mix this compound waste with other chemical waste streams to avoid potential reactions.

2. Small Quantity Disposal (Laboratory Scale):

For small quantities of this compound, the recommended procedure is as follows:

  • Consult Local Regulations: Before proceeding, verify your institution's and local authorities' specific guidelines for chemical waste disposal.

  • Dissolve in a Combustible Solvent: Dissolve or mix the this compound with a combustible solvent.

  • Chemical Incineration: Arrange for the mixture to be burned in a chemical incinerator equipped with an afterburner and scrubber system.[2] This is the preferred method to ensure complete destruction of the compound.

3. Spill Cleanup and Disposal:

In the event of a spill:

  • Ensure Proper Ventilation: Ventilate the area of the spill.

  • Contain the Spill: Use a shovel or other appropriate tool to carefully place the material into a designated waste disposal container.[2]

  • Clean the Area: Finish cleaning the spill area by rinsing any contaminated surfaces with copious amounts of water.[2]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and personal protective equipment, should be placed in a sealed container and disposed of as chemical waste, following the same protocol as for the this compound itself.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Start This compound Waste Generated IsRecyclingPossible Is Recycling to Process Possible? Start->IsRecyclingPossible Recycle Recycle this compound IsRecyclingPossible->Recycle Yes ConsultRegulations Consult Federal, State, & Local Regulations IsRecyclingPossible->ConsultRegulations No End Disposal Complete Recycle->End Dissolve Dissolve or Mix with a Combustible Solvent ConsultRegulations->Dissolve Incinerate Burn in a Chemical Incinerator with Afterburner and Scrubber Dissolve->Incinerate Incinerate->End

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding the highest standards of laboratory practice.

References

Personal protective equipment for handling Thiamine Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Thiamine Disulfide

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound may cause irritation to the skin, eyes, and respiratory system.[1] It may be harmful if ingested or inhaled.[1] Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are critical.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.[2]
Hand Protection Protective, chemical-impermeable gloves (e.g., nitrile rubber).[3][4]
Skin and Body Protection Lab coat, impervious clothing, and closed-toe shoes.[2][5] An apron and sleevelets may be used for additional protection.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used when ventilation is insufficient or when dust is generated.[1]

Occupational Exposure Limits

OrganizationLimit
OSHA PELNo data available[6]
NIOSH RELNo data available[6]
ACGIH TLVNo data available[6]
Operational Handling Plan: A Step-by-Step Guide

Proper handling procedures are crucial to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[3] The use of a chemical fume hood is the most important engineering control to prevent exposure to airborne substances.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Keep the container tightly sealed when not in use.[2]

  • Avoid the formation and accumulation of dust.[6]

2. Weighing and Transferring:

  • When weighing, do so on a stable surface, preferably within a ventilated enclosure or fume hood to control airborne dust.[7]

  • Use a spatula to transfer the powder in small amounts to prevent spillage.[7]

  • Avoid pouring the powder directly from the bottle to minimize dust generation.[7]

  • Close the container immediately after use to prevent accidental spills.[7]

3. During Experimental Use:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[6][9]

4. Spill Response:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.

  • Clean the spill area with a suitable solvent or detergent and water.

Disposal Plan

All waste materials should be handled in accordance with federal, state, and local regulations.[1]

  • Unused Product: Unused this compound should be disposed of as chemical waste. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: Any materials, such as gloves, paper towels, or weighing paper, that come into contact with this compound should be considered contaminated and disposed of as hazardous waste. Place these materials in a sealed and properly labeled waste container.

Visualizing Safety Protocols

To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the operational workflow and the hierarchy of controls.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Don PPE prep2 Prepare well-ventilated workspace (Fume Hood) prep1->prep2 prep3 Inspect chemical container prep2->prep3 handle1 Carefully weigh and transfer prep3->handle1 handle2 Perform experimental procedure handle1->handle2 handle3 Keep container sealed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in labeled container clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Figure 1: Safe Handling Workflow for this compound

Hierarchy Figure 2: Hierarchy of Controls for this compound cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective a Elimination/Substitution (Not applicable for specific research use) b Engineering Controls (e.g., Fume Hood, Ventilation) a->b c Administrative Controls (e.g., Safe Work Practices, Training) b->c d Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) c->d

Figure 2: Hierarchy of Controls for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiamine Disulfide
Reactant of Route 2
Thiamine Disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.